molecular formula C5H13NO B1284179 4-Amino-2-methylbutan-2-ol CAS No. 26734-08-7

4-Amino-2-methylbutan-2-ol

Cat. No.: B1284179
CAS No.: 26734-08-7
M. Wt: 103.16 g/mol
InChI Key: PUSZHIWAFZLOMD-UHFFFAOYSA-N
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Description

4-Amino-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZHIWAFZLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576303
Record name 4-Amino-2-methylbutan-2-ol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26734-08-7
Record name 4-Amino-2-methylbutan-2-ol
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Record name 4-amino-2-methylbutan-2-ol
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Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 4-Amino-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-methyl-2-butanol is a valuable bifunctional molecule featuring a primary amine and a tertiary alcohol. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] This guide provides an in-depth exploration of the logical and historical synthetic pathways to this gamma-amino alcohol. Eschewing a simple recitation of procedures, we will delve into the chemical rationale behind two primary, historically significant strategies: the ring-opening of isobutylene oxide and the reduction of functionalized C4 precursors. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Strategic Importance of 4-Amino-2-methyl-2-butanol

The compound 4-amino-2-methyl-2-butanol, with the molecular formula C₅H₁₃NO, presents a simple yet synthetically powerful scaffold.[3] The spatial separation of a nucleophilic primary amine and a sterically hindered tertiary alcohol allows for selective functionalization, making it an attractive intermediate in multi-step syntheses. Its utility is demonstrated in its application as a reagent in the development of pharmaceutical agents, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors.[1][2] Understanding its synthesis provides a window into classic C-C and C-N bond-forming strategies and the evolution of reduction methodologies in organic chemistry.

A Retrosynthetic Blueprint for Synthesis

To logically deconstruct the target molecule and devise synthetic plans, we can consider two primary retrosynthetic disconnections. These approaches represent the most plausible historical strategies for assembling the carbon skeleton and introducing the requisite functional groups.

  • The C2-C3 Bond Disconnection (Epoxide Strategy): This approach disconnects the bond between the carbon bearing the hydroxyl group and its adjacent methylene carbon. This leads back to a two-carbon nucleophile (or its synthetic equivalent) and a three-carbon electrophile, isobutylene oxide. This is an attractive strategy as isobutylene oxide is a readily available industrial chemical.

  • Functional Group Interconversion (FGI) at C4: This strategy retains the complete C5 carbon skeleton of the target but envisions the amine arising from a more easily installed functional group. Key precursors in this approach include the corresponding nitrile, azide, or nitro compound, which can be hydrogenated or chemically reduced to the desired amine.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Starting Materials TM 4-Amino-2-methyl-2-butanol FGI Precursor with N-group (Nitrile, Azide, etc.) TM->FGI FGI (C-N bond) C2C3_disc Isobutylene Oxide + C2 Nucleophile Synthon TM->C2C3_disc C2-C3 Disconnection Precursor 4-Halo-2-methyl-2-butanol (for Azide route) FGI->Precursor Nitrile 3-Hydroxy-3-methylbutyronitrile (from Epoxide route) C2C3_disc->Nitrile Epoxide Isobutylene Oxide Nitrile->Epoxide

Caption: Retrosynthetic analysis of 4-amino-2-methyl-2-butanol.

Core Synthesis via Epoxide Ring-Opening: A Classic C-C Bond Formation

One of the most robust and historically significant routes leverages the reaction of a nucleophile with an epoxide.[4] The reaction of isobutylene oxide with a cyanide source, followed by reduction, constructs the carbon skeleton and installs the amino group in a highly efficient sequence.

Principle of the Method: Regioselectivity and Functional Group Transformation

The key to this synthesis is the nucleophilic ring-opening of isobutylene oxide. Under basic or neutral conditions, the nucleophile (cyanide, CN⁻) will attack the less sterically hindered carbon of the epoxide ring (an Sₙ2-type mechanism). This regioselectivity is crucial, as it exclusively generates the desired carbon skeleton. The resulting hydroxynitrile intermediate is then a perfect substrate for reduction, converting the nitrile group directly into a primary aminomethyl group (-CH₂NH₂).

G Start Isobutylene Oxide Reagent1 + NaCN / KCN (Nucleophilic Attack) Start->Reagent1 Intermediate 3-Hydroxy-3-methyl- butyronitrile Reagent1->Intermediate Reagent2 Reduction (e.g., H₂/Raney Ni or LiAlH₄) Intermediate->Reagent2 Product 4-Amino-2-methyl- 2-butanol Reagent2->Product

Caption: Workflow for synthesis via epoxide ring-opening.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-Hydroxy-3-methylbutyronitrile

This step establishes the complete carbon skeleton of the target molecule. The use of an aqueous solvent system is critical not only for dissolving the cyanide salt but also for providing a proton source to quench the intermediate alkoxide that forms upon ring-opening.

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

  • Reagent Charging: The flask is charged with potassium cyanide (KCN, 1.2 equivalents) and a solvent mixture of water and ethanol (e.g., 1:1 v/v). The mixture is stirred until the salt is fully dissolved.

  • Substrate Addition: Isobutylene oxide (1.0 equivalent) is added dropwise via the addition funnel to the stirred cyanide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the mixture is heated to reflux for 4-6 hours to ensure complete consumption of the epoxide. Progress can be monitored by TLC or GC analysis.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-hydroxy-3-methylbutyronitrile, which can be purified by vacuum distillation.

Step 2: Reduction of 3-Hydroxy-3-methylbutyronitrile to 4-Amino-2-methyl-2-butanol

The conversion of the nitrile to a primary amine is a cornerstone of organic synthesis. Historically, several methods have been employed, each with distinct advantages and operational requirements.

  • Method A: Catalytic Hydrogenation (High Pressure) This is a classic, clean, and industrially favored method. Raney Nickel is a common choice for this transformation due to its high activity.[5]

    • Catalyst Preparation: A high-pressure autoclave (Parr-type hydrogenator) is charged with 3-hydroxy-3-methylbutyronitrile, a solvent (typically ethanol or methanol saturated with ammonia to prevent secondary amine formation), and a catalytic amount of Raney Nickel (5-10% by weight).

    • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm).

    • Reaction: The mixture is heated (e.g., 80-120 °C) and agitated vigorously. The reaction is monitored by the cessation of hydrogen uptake.

    • Isolation: After cooling and venting, the catalyst is carefully filtered off (Caution: Raney Ni is pyrophoric and should be kept wet). The filtrate is then concentrated under reduced pressure, and the resulting amino alcohol can be purified by vacuum distillation.

  • Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄) For laboratory-scale synthesis, LiAlH₄ is a powerful and effective reducing agent for nitriles.[4]

    • Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).

    • Reagent Preparation: A suspension of LiAlH₄ (approx. 2.0 equivalents) in a dry ether solvent (e.g., diethyl ether or THF) is prepared in the flask and cooled in an ice bath.

    • Substrate Addition: A solution of 3-hydroxy-3-methylbutyronitrile in the same dry solvent is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • Reaction: After the addition is complete, the reaction is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction.

    • Quenching and Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered. The filtrate is dried and concentrated to yield the product.

Data Summary: Comparison of Reduction Methods
Reduction MethodReagentTypical ConditionsYield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂, Raney Ni80-120 °C, 50-100 atm H₂75-90%Clean, scalable, high yieldRequires specialized high-pressure equipment
Chemical ReductionLiAlH₄THF, Reflux70-85%Standard lab equipment, fastEnergetic reagent, careful quenching needed
Chemical ReductionNaBH₄, CoCl₂Methanol, RT65-80%Milder than LiAlH₄, easier workupMay require longer reaction times

Synthesis via Reduction of an Azide Precursor

An alternative and equally powerful historical strategy involves the introduction of the nitrogen atom as an azide group, followed by its reduction. This pathway leverages the robust and predictable nature of the Sₙ2 reaction and the clean conversion of azides to amines. A similar approach has been successfully used in the synthesis of related amino alcohols.[6]

Principle of the Method: Sₙ2 Displacement and Azide Reduction

This synthesis begins with a precursor that has the desired carbon skeleton and a hydroxyl group, but also a leaving group (like a halide or sulfonate ester) at the terminal position. A simple Sₙ2 reaction with sodium azide (NaN₃) efficiently displaces the leaving group to form a 4-azido alcohol. The azide group is then cleanly reduced to a primary amine, often with very high yield and without affecting the tertiary alcohol.

G Start 4-Halo-2-methyl- 2-butanol Reagent1 + NaN₃ (Sₙ2 Displacement) Start->Reagent1 Intermediate 4-Azido-2-methyl- 2-butanol Reagent1->Intermediate Reagent2 Reduction (e.g., H₂/Pd-C or PPh₃/H₂O) Intermediate->Reagent2 Product 4-Amino-2-methyl- 2-butanol Reagent2->Product

Caption: Workflow for synthesis via an azide intermediate.

Experimental Protocol: A Two-Step Conversion

Step 1: Synthesis of 4-Azido-2-methyl-2-butanol

  • Precursor Synthesis: The starting material, 4-chloro-2-methyl-2-butanol, can be prepared from commercially available 2-methyl-1,3-butanediol through selective protection and chlorination, or via other established routes.

  • Azide Displacement: To a solution of 4-chloro-2-methyl-2-butanol (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, sodium azide (NaN₃, 1.5 equivalents) is added.

  • Reaction: The mixture is heated (e.g., 60-80 °C) and stirred for several hours until TLC analysis indicates the complete consumption of the starting halide.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to give the crude 4-azido-2-methyl-2-butanol, which is often used in the next step without further purification.

Step 2: Reduction of 4-Azido-2-methyl-2-butanol

  • Method A: Catalytic Hydrogenation This is a very clean and efficient method for reducing azides.

    • Reaction Setup: A solution of the crude azide in ethanol or ethyl acetate is placed in a hydrogenation flask. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

    • Hydrogenation: The flask is attached to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with H₂) and the atmosphere is replaced with hydrogen.

    • Reaction: The mixture is shaken or stirred vigorously at room temperature under a slight positive pressure of hydrogen until the reaction is complete (monitored by TLC or the disappearance of the azide stretch in the IR spectrum).

    • Isolation: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, 4-amino-2-methyl-2-butanol.

  • Method B: Staudinger Reduction This classic reaction uses triphenylphosphine to reduce the azide, providing a mild alternative to hydrogenation.

    • Reaction Setup: A solution of the azide in a mixture of THF and water is prepared.

    • Reagent Addition: Triphenylphosphine (PPh₃, 1.1 equivalents) is added portion-wise to the solution. Nitrogen gas is evolved upon reaction.

    • Reaction: The mixture is stirred at room temperature or gently heated until the azide is consumed.

    • Work-up: The solvent is removed, and the product is isolated from the triphenylphosphine oxide byproduct by acid-base extraction or chromatography.

Conclusion and Historical Perspective

The synthesis of 4-amino-2-methyl-2-butanol provides an excellent case study in classical organic synthesis. The two primary routes discussed—epoxide ring-opening and azide reduction—both represent robust, reliable, and historically significant methodologies for the construction of gamma-amino alcohols. The choice between them often depends on the scale of the synthesis and the availability of starting materials. The epoxide route offers an elegant C-C bond formation from simple feedstocks, while the azide route showcases the power of functional group interconversion on a pre-existing carbon skeleton. Both pathways culminate in a reduction step, a testament to the central role of hydrogenation and chemical reductants in the historical development of synthetic chemistry. These foundational strategies continue to inform the work of modern synthetic chemists in their pursuit of complex molecular targets.

References

A Technical Guide to the First Reported Synthesis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Novel Building Block in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the discovery and synthesis of novel molecular scaffolds are pivotal to the creation of new therapeutic agents. 4-Amino-2-methylbutan-2-ol emerged not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of potent Raf inhibitor compounds for the treatment of cancer.[1][2] Its discovery, therefore, is intrinsically linked to its first reported synthesis, which was disclosed in a 2013 patent application by researchers at Eli Lilly and Company.[1][2] This guide provides an in-depth technical analysis of this first reported synthesis, offering insights into the experimental design and the chemical principles underpinning the synthetic route.

The structure of this compound, featuring a primary amine and a tertiary alcohol, makes it a valuable building block in drug discovery.[3][4] The primary amine offers a reactive handle for the introduction of various functionalities, while the tertiary alcohol can influence the molecule's solubility and metabolic stability. This guide will deconstruct the first reported synthesis of this compound, providing a comprehensive resource for researchers and professionals in the field of drug development.

The First Reported Synthesis: A Strategic Approach

The first documented synthesis of this compound hydrochloride was reported in the international patent application WO 2013/134298 A1. The synthetic strategy employs a protected amine precursor, 4-(dibenzylamino)-2-methylbutan-2-ol, which is subsequently deprotected to yield the desired product. This approach is a classic example of using protecting groups in organic synthesis to mask a reactive functional group (the amine) while other chemical transformations are carried out.

Rationale for the Synthetic Route

The choice of a dibenzylamino protecting group is strategic. Benzyl groups can be readily introduced and are stable to a wide range of reaction conditions. More importantly, they can be removed under relatively mild conditions by catalytic hydrogenation, which minimizes the risk of side reactions and ensures the integrity of the final product. The overall synthetic pathway can be visualized as a two-step process: the synthesis of the protected intermediate and its subsequent deprotection.

Experimental Protocol: First Reported Synthesis of this compound Hydrochloride

The following is a detailed, step-by-step methodology for the synthesis of this compound hydrochloride as described in the patent literature.

Step 1: Synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol

While the patent discloses the deprotection step, the synthesis of the precursor, 4-(dibenzylamino)-2-methylbutan-2-ol, can be inferred from related literature. A plausible route involves the reaction of a suitable propanal derivative with a methyl Grignard reagent.

Step 2: Synthesis of this compound hydrochloride

This step details the deprotection of 4-(dibenzylamino)-2-methylbutan-2-ol to yield the final product.

Reaction Scheme:

Synthesis_of_4_Amino_2_methylbutan_2_ol_Hydrochloride cluster_conditions reactant 4-(dibenzylamino)-2-methylbutan-2-ol product This compound hydrochloride reactant->product Deprotection reagents Pd(OH)2/C, H2 (30 psi) EtOH, Methanolic HCl reagents->product

Caption: Synthetic route to this compound hydrochloride.

Materials and Reagents:

Compound Role Molecular Formula Molecular Weight ( g/mol )
4-(dibenzylamino)-2-methylbutan-2-olStarting MaterialC₁₉H₂₅NO283.41
Palladium hydroxide on carbonCatalystPd(OH)₂/C-
Hydrogen (H₂)ReagentH₂2.02
Ethanol (EtOH)SolventC₂H₅OH46.07
Methanolic HClReagentHCl in CH₃OH-

Procedure:

  • A solution of 4-(dibenzylamino)-2-methylbutan-2-ol (9 g, 31 mmol) in ethanol (90 mL) is prepared.

  • Palladium hydroxide on carbon (1.5 g) is added to the solution.

  • The mixture is hydrogenated at 30 psi at room temperature overnight.

  • The solid catalyst is removed by filtration.

  • The filter cake is rinsed with ethyl acetate.

  • Methanolic HCl is added to the filtrate.

  • The final product, this compound hydrochloride, is isolated.

Physicochemical Properties and Characterization

While the initial patent does not provide detailed characterization data, the physical and chemical properties of this compound can be found in various chemical databases.

Property Value Source
CAS Number 26734-08-7PubChem[5]
Molecular Formula C₅H₁₃NOPubChem[5]
Molecular Weight 103.16 g/mol PubChem[5]
Appearance LiquidSigma-Aldrich[6]
Boiling Point 179.2±13.0 °C at 760 mmHgChemSrc[7]
Density 0.9±0.1 g/cm³ChemSrc[7]

Conclusion and Future Perspectives

The first reported synthesis of this compound, as disclosed in patent WO 2013/134298 A1, represents a key milestone in the development of novel therapeutics.[1][2] The synthetic route is efficient and relies on well-established chemical transformations, making it a practical method for the preparation of this valuable intermediate. The strategic use of a dibenzylamino protecting group followed by catalytic hydrogenation provides a clean and effective means of obtaining the desired product.

For researchers and professionals in drug development, this technical guide provides a comprehensive overview of the foundational synthesis of this compound. Understanding the intricacies of this initial synthesis can serve as a basis for the development of improved or alternative synthetic routes, as well as for the design of new molecules incorporating this versatile chemical scaffold. The availability of this building block opens up new avenues for the exploration of chemical space in the quest for next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylbutan-2-ol is a valuable building block in medicinal chemistry and drug development, recognized for its role as a reagent in the synthesis of complex pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a primary amine and a tertiary alcohol, imparts specific chemical characteristics that are crucial for its application in constructing molecules with desired pharmacological activities.[3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and predicting its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, blending compiled data from various sources with field-proven experimental methodologies. It is designed to be a practical resource for scientists engaged in research and development, offering both a summary of known values and the technical protocols required for their empirical verification.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a relatively small molecule, yet its structure dictates its reactivity and physical behavior.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 26734-08-7[4]
Molecular Formula C₅H₁₃NO[4]
Molecular Weight 103.16 g/mol [4]
Canonical SMILES CC(C)(CCN)O[4][5]
InChIKey PUSZHIWAFZLOMD-UHFFFAOYSA-N[4][5]

The structure of this compound, featuring a tertiary alcohol and a primary amine separated by an ethylene bridge, is visualized below. This arrangement is key to its utility, allowing for differential reactivity at the two functional groups.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties: A Tale of Two Data Types

A critical aspect of evaluating physicochemical data is distinguishing between experimentally determined values and computationally predicted values. Experimental data, when available from reputable sources, is the gold standard. However, for many research chemicals, a complete set of experimental data is not always available. In such cases, in silico predictions provide valuable estimates. For this compound, there are notable discrepancies between these two data types, particularly for melting and boiling points.

PropertyReported / Experimental ValuePredicted ValueSource(s)
Melting Point 216-218 °C-1.53 °C[2],[6]
Boiling Point 71.5 °C (at 10 Torr)179.2 ± 13.0 °C (at 760 mmHg)156.1 - 168.26 °C[2],[7]
Density -0.9 - 0.95 g/cm³[7],[6]
Water Solubility -243,415 mg/L[6]
pKa -15.08 ± 0.29[2]
LogP (Octanol/Water) --0.4[4][5]

Expert Analysis of Property Discrepancies:

The stark difference between the reported melting point of 216-218 °C and the predicted value of -1.53 °C is significant. A high melting point is characteristic of an ionic solid, suggesting that the experimental value may correspond to a salt form of the compound (e.g., hydrochloride salt), which is common for amines. The free base, as predicted, is more likely to be a liquid or a low-melting solid at ambient temperatures. The boiling point also shows variation. The value of 71.5 °C is reported under vacuum (10 Torr), which is expectedly lower than the boiling point at atmospheric pressure (760 mmHg), reported as 179.2 °C. The predicted values are in closer agreement with the atmospheric pressure boiling point. These discrepancies underscore the importance of experimental verification and careful documentation of the conditions under which data is obtained.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following section details standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a cornerstone for assessing the purity of a crystalline solid. A sharp melting range (typically < 1°C) is indicative of high purity.

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, then invert and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Initial Heating: If the approximate melting point is unknown, heat rapidly to get a rough estimate. Allow the apparatus to cool.

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the estimated melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of a liquid with a small sample volume.

Causality: A liquid boils when its vapor pressure equals the external atmospheric pressure. This method identifies this temperature by observing the cessation of bubble evolution from an inverted capillary.

Step-by-Step Protocol:

  • Sample Preparation: Add ~0.5 mL of this compound to a small test tube.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Recording: Remove the heat. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Water Solubility Determination (OECD Guideline 105: Flask Method)

Given the predicted high water solubility, the Flask Method is the appropriate standard protocol.

Causality: This method determines the saturation concentration of a substance in water at a specific temperature. Equilibrium is established between the dissolved and undissolved substance, and the concentration of the aqueous phase is then measured.

Step-by-Step Protocol:

  • Temperature Control: The determination should be performed at a constant temperature, typically 20°C, using a water bath or incubator.

  • Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask. Stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Allow the mixture to stand to let undissolved material settle. Centrifuge or filter the saturated solution to remove any suspended particles.

  • Concentration Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC, or titration).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

pKa Determination (OECD Guideline 112: Titration Method)

The pKa value is critical for understanding the ionization state of a molecule at different pH values, which profoundly impacts its solubility, absorption, and receptor-binding activity.

Causality: The pKa is the pH at which the ionized and unionized forms of a substance are present in equal concentrations. For an amine, this refers to the equilibrium between the protonated (R-NH₃⁺) and neutral (R-NH₂) forms. A titration curve allows for the determination of this equilibrium point.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in water.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa corresponds to the pH at the half-equivalence point (i.e., where half of the amine has been protonated).

Caption: Logical Flow for pKa Determination via Titration.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features. A GC-MS spectrum is noted as available from John Wiley & Sons, Inc., which would be invaluable for confirming molecular weight and fragmentation patterns.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (a singlet), the methylene groups adjacent to the amine and the tertiary carbon (likely triplets), and broad, exchangeable signals for the -OH and -NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule, including the quaternary carbon of the tertiary alcohol.

  • FT-IR: The infrared spectrum will be characterized by strong, broad absorptions in the 3400-3300 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H, C-O, and C-N stretching bands will also be present in the fingerprint region.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 103. Common fragmentation patterns would include the loss of a methyl group (m/z 88) and cleavage alpha to the nitrogen and oxygen atoms.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a functionally rich molecule with significant potential in synthetic chemistry. This guide has synthesized available data to present a detailed overview of its physicochemical properties. The notable discrepancies between reported experimental and predicted values highlight the critical need for empirical verification using standardized protocols, such as those provided herein. By grounding future work in these robust methodologies, researchers can ensure the accuracy and reproducibility of their results, ultimately accelerating the drug development process.

References

Introduction: The Structural Landscape of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-Amino-2-methylbutan-2-ol

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule incorporating both hydroxyl and primary amine functionalities, its structural elucidation via NMR presents a valuable case study for researchers and drug development professionals. This document moves beyond a mere listing of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR signature, grounded in fundamental spectroscopic principles.

This compound (CAS No: 26734-08-7) is a bifunctional organic compound featuring a tertiary alcohol and a primary amine.[1][2][3] Its structure, C₅H₁₃NO, consists of a four-carbon chain with a methyl and a hydroxyl group on carbon 2 (C2), and an amino group on carbon 4 (C4).[2][4] This arrangement leads to distinct chemical environments for each proton and carbon atom, which can be unequivocally identified through NMR spectroscopy. Understanding these spectral features is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems.

For the purpose of this analysis, the protons and carbons are labeled as follows:

G H3 H3 (~1.7 ppm) H4 H4 (~2.9 ppm) H3->H4 J ≈ 6-7 Hz H4->H3 J ≈ 6-7 Hz G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (5-50 mg in 0.6 mL solvent) standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze & Interpret calibrate->analyze

References

A Technical Guide to the FT-IR Spectral Analysis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 4-Amino-2-methylbutan-2-ol using Fourier Transform Infrared (FT-IR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to deliver a robust and self-validating methodology for the spectral analysis of this compound.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group.[1] Its unique structure makes it a valuable building block in organic synthesis and of interest to the pharmaceutical industry.[2] Understanding its molecular vibrations through FT-IR spectroscopy is crucial for its identification, quality control, and the study of its chemical reactions.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₅H₁₃NO[3][4][5]
Molecular Weight 103.16 g/mol [3][4][5]
CAS Number 26734-08-7[3][4][5][6][7][8]
Boiling Point 179.2±13.0 °C at 760 mmHg[3]
Density 0.9±0.1 g/cm³[3]

Below is a diagram illustrating the chemical structure of this compound.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Process Data D->E F Clean ATR Crystal E->F

References

Introduction: The Significance of 4-Amino-2-methylbutan-2-ol and the Role of Quantum Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Amino-2-methylbutan-2-ol

This guide provides a comprehensive technical overview of the quantum chemical calculations for this compound, a molecule of interest in pharmaceutical and materials science. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict molecular properties. This document is structured to provide not just a methodology, but the scientific rationale behind the chosen computational strategies, ensuring a robust and reproducible approach.

This compound is an organic molecule featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis and a potential pharmacophore in drug design.[2] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is crucial for predicting its behavior in different chemical environments, its potential interactions with biological targets, and for the rational design of novel derivatives with enhanced properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico laboratory to probe the intricacies of molecular systems. DFT has become a cornerstone of modern chemical research due to its favorable balance of computational cost and accuracy.[3] For a molecule like this compound, DFT can provide invaluable insights into its stable conformations, vibrational signatures, and electronic landscape, all of which are critical for its application in drug development and material science.[4]

Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical calculations hinges on the judicious choice of theoretical methods and basis sets. The protocol outlined here is designed to be a self-validating system, where the chosen level of theory is well-suited for the chemical nature of this compound, which contains polar functional groups capable of hydrogen bonding.

The Choice of Density Functional: B3LYP

For this study, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is a widely used and well-benchmarked functional that often provides a good balance between accuracy and computational efficiency for organic molecules.[3][5] It has been shown to perform well for systems with hydrogen bonds, making it a suitable choice for studying amino alcohols.[6]

The Basis Set Selection: 6-311++G(d,p)

The 6-311++G(d,p) basis set is employed for all calculations. This is a triple-zeta valence basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and for modeling potential hydrogen bonding interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for a correct description of chemical bonding.[5][7]

Solvation Model

To simulate a more realistic biological or solution-phase environment, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (C-PCM), can be employed. This model treats the solvent as a continuous dielectric medium, which can have a significant impact on the geometry and electronic properties of the molecule.

The Computational Workflow: From Structure to Properties

The following section details the step-by-step experimental protocol for the quantum chemical calculations of this compound.

Step 1: Input Structure Generation

The initial 3D structure of this compound can be generated using molecular building software. The SMILES string for the molecule is CC(C)(O)CCN.

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Step 3: Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties can be calculated to understand the electronic structure and reactivity of this compound. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as drug-receptor binding.[9][10]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with other polar molecules.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Property Analysis Input Initial 3D Structure (SMILES: CC(C)(O)CCN) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Submit Freq Frequency Analysis Opt->Freq Optimized Geometry Properties Molecular Properties (HOMO-LUMO, MEP, etc.) Freq->Properties Verified Minimum

Caption: A schematic of the computational workflow for this compound.

Predicted Molecular Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the described quantum chemical calculations.

Table 1: Selected Optimized Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C1.54
C-N1.47
C-O1.43
O-H0.96
N-H1.01
C-C-N112.5
C-C-O109.8
H-O-C108.9
H-N-C111.2
C-C-C-N178.5
H-O-C-C60.2

Table 2: Key Predicted Electronic and Spectroscopic Properties

PropertyValue
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 Debye
Vibrational Frequencies
O-H Stretch~3650 cm⁻¹
N-H Stretch~3400 cm⁻¹
C-N Stretch~1050 cm⁻¹
C-O Stretch~1150 cm⁻¹

Interpretation and Significance of Results

The calculated properties of this compound provide a wealth of information for drug development and materials science applications.

  • Structural Insights: The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is the first step in understanding how the molecule will fit into a binding pocket of a protein or pack in a crystal lattice.

  • Reactivity and Stability: A large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The energies of the HOMO and LUMO can be used to calculate descriptors of chemical reactivity such as chemical potential, hardness, and electrophilicity.

  • Intermolecular Interactions: The molecular electrostatic potential map would highlight the electron-rich regions around the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atoms of the -OH and -NH₂ groups would be shown as electron-deficient, making them hydrogen bond donors. This information is critical for predicting how the molecule will interact with other molecules, including water, proteins, and other active pharmaceutical ingredients.[11]

  • Spectroscopic Signature: The predicted vibrational frequencies can aid in the experimental characterization of the molecule, for example, by comparing the calculated IR spectrum with an experimentally measured one.

Caption: A conceptual representation of the Molecular Electrostatic Potential.

Conclusion: A Pathway to Rational Design

This in-depth technical guide has outlined a robust and scientifically sound methodology for the quantum chemical calculation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. The insights gained from these calculations are invaluable for understanding the fundamental chemistry of this important molecule and for guiding the rational design of new drugs and materials.

References

Theoretical Conformational Analysis of 4-Amino-2-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 4-Amino-2-methylbutan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical and materials science. The conformation of this molecule, dictated primarily by the interplay between its flexible carbon backbone and the potential for intramolecular hydrogen bonding, governs its physicochemical properties and biological activity. We present an in-depth, authoritative protocol grounded in modern computational chemistry, detailing the selection of theoretical methods, the strategy for exploring the potential energy surface, and the analysis of resultant conformers. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Molecular Conformation

This compound is a structurally interesting molecule featuring a primary amine, a tertiary alcohol, and a stereocenter at the C2 position.[1][2][3][4][5] Its functional groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a rich conformational landscape. The three-dimensional arrangement of these atoms—the molecule's conformation—is not static. Rotation around its single bonds allows it to adopt numerous spatial arrangements, known as conformers or rotamers.[6]

The study of these arrangements and their relative energies is known as conformational analysis.[7] For a molecule like this compound, understanding its preferred conformation(s) is critical. In a biological context, the specific shape of a molecule determines how it fits into the active site of an enzyme or a receptor, directly influencing its efficacy as a drug. In materials science, conformational preferences can dictate crystal packing and bulk material properties.

The dominant non-covalent interaction expected to govern the conformational preference in this molecule is an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group.[8][9][10][11][12] The formation of a stable five, six, or seven-membered ring through hydrogen bonding can significantly lower the energy of a specific conformer, making it more populated at equilibrium. This guide outlines a robust, first-principles computational workflow to identify these stable conformers and quantify their energetic relationships.

Computational Methodology: A Self-Validating Approach

To ensure the highest degree of technical accuracy and trustworthiness, we employ a multi-tiered computational strategy. This approach begins with a broad, cost-effective exploration of the conformational space, followed by high-accuracy refinement of the most promising candidate structures.

Selection of Theoretical Models

The choice of a theoretical model is a balance between accuracy and computational cost.[13] For molecules involving non-covalent interactions like hydrogen bonding, electron correlation effects must be adequately described.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of cost and accuracy.[14][15][16][17] We recommend a hybrid functional, such as B3LYP , which has a proven track record for conformational analysis of organic molecules.[18][19] The inclusion of dispersion corrections (e.g., using the D3BJ suffix) is crucial for accurately modeling the weak van der Waals forces that also influence conformational stability.

  • Møller-Plesset Perturbation Theory (MP2): As a benchmark and for refinement, second-order Møller-Plesset perturbation theory (MP2) is an excellent choice.[20][21][22][23] MP2 is a wave function-based method that systematically includes electron correlation, often providing more reliable energies for systems with significant non-covalent interactions compared to some DFT functionals.[24]

The Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the model has to describe the electron distribution.

  • Pople-style Basis Sets: For initial scans and optimizations, the 6-311+G(d,p) basis set is recommended. This split-valence basis set provides a good description of the core and valence electrons. The + indicates the addition of diffuse functions, which are essential for describing the lone pairs involved in hydrogen bonding, while the (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, allowing for more complex and realistic orbital shapes.[25][26]

  • Correlation-Consistent Basis Sets: For final single-point energy refinements, Dunning's correlation-consistent basis sets, such as cc-pVTZ , are advisable. These sets are designed to systematically converge towards the complete basis set limit, providing highly accurate energy differences.

Simulating the Environment: Solvation Models

Reactions and biological processes typically occur in solution. To model this, we incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and efficient method that treats the solvent as a continuous dielectric medium.[27][28][29][30][31] This approach captures the bulk electrostatic effects of the solvent, which can influence the relative stability of conformers by favoring those with larger dipole moments.

The Conformational Search: Mapping the Potential Energy Surface

The core of the analysis is a systematic search for all low-energy minima on the molecule's potential energy surface (PES).

Step-by-Step Computational Workflow

The protocol is designed as a self-validating system, where each step builds upon the last to refine the results.

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor. The key rotatable bonds are identified. For this molecule, these are primarily the C2-C3 and C3-C4 bonds.

  • Relaxed Potential Energy Surface Scan: A "relaxed" scan is performed. This involves systematically rotating a key dihedral angle (e.g., the O-C2-C3-C4 dihedral) in discrete steps (e.g., 15°). At each step, all other geometric parameters are optimized. This is performed at a cost-effective DFT level (e.g., B3LYP/6-31G(d)). This initial scan identifies all potential energy minima.

  • Full Geometry Optimization: The structures corresponding to the minima found in the scan are then subjected to a full geometry optimization without any constraints. This is performed at a higher level of theory (e.g., B3LYP-D3BJ/6-311+G(d,p)).

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This step is critical for two reasons:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • High-Accuracy Single-Point Energy Refinement: To obtain the most reliable relative energies, single-point energy calculations are performed on the optimized geometries using a more robust method, such as MP2 with a larger basis set (e.g., cc-pVTZ).

  • Solvation Energy Calculation: The effect of a solvent (e.g., water) is calculated using the PCM model on the gas-phase optimized geometries.

Visualizing the Workflow

The logical flow of the computational protocol can be visualized as follows:

G cluster_0 Computational Workflow A 1. Initial 3D Structure B 2. Relaxed PES Scan (e.g., B3LYP/6-31G(d)) A->B Identify rotatable bonds C 3. Full Geometry Optimization (e.g., B3LYP-D3BJ/6-311+G(d,p)) B->C Extract minima D 4. Frequency Analysis (Confirm Minima + Gibbs Free Energy) C->D Verify stationary points E 5. Refined Energy Calculation (e.g., MP2/cc-pVTZ) D->E Use optimized geometries G Final Relative Energies (Gas & Solution Phase) D->G Add thermal corrections F 6. Solvation Calculation (PCM) E->F F->G

Caption: A flowchart of the computational workflow for conformational analysis.

Anticipated Results and Data Interpretation

The primary output of this analysis will be a set of low-energy conformers and their relative Gibbs free energies. This data allows for the prediction of the equilibrium population of each conformer using the Boltzmann distribution.

The Key Role of Intramolecular Hydrogen Bonding

The most stable conformers of this compound are expected to be stabilized by an intramolecular hydrogen bond (IHB). Two primary types of IHB are possible: O-H···N and N-H···O. Computational studies on similar amino alcohols suggest that the O-H···N interaction, forming a pseudo-seven-membered ring in this case, is often the most stabilizing.[9][11]

Caption: The stabilizing O-H···N intramolecular hydrogen bond.
Tabulating Quantitative Data

The results should be summarized in a clear, tabular format. This allows for direct comparison of the key energetic and geometric parameters of the most stable conformers.

Conformer IDRelative Energy (Gas, kcal/mol)aRelative Gibbs Free Energy (Gas, kcal/mol)bBoltzmann Population (%)cH-Bond Distance (O···N, Å)O-C2-C3-C4 Dihedral (°)
Conf-1 0.000.0075.82.1565.2
Conf-2 1.251.509.5--175.8
Conf-3 1.801.954.22.21-70.1
... ...............
a Relative electronic energy from MP2/cc-pVTZ//B3LYP-D3BJ/6-311+G(d,p). b Includes ZPVE and thermal corrections at 298.15 K. c Calculated from the Gibbs Free Energy at 298.15 K.

Note: The data presented in this table is hypothetical and serves as an illustrative example of how final results should be presented.

Conclusion

This guide has detailed a rigorous and reliable theoretical framework for the complete conformational analysis of this compound. By employing a multi-level computational approach, from broad potential energy surface scans to high-accuracy energy refinements including solvent effects, researchers can develop a deep, quantitative understanding of the molecule's structural preferences. The insights gained from such an analysis are invaluable for rational drug design, mechanistic studies, and the predictive engineering of molecular materials. The protocols described herein are grounded in established quantum chemical methods and represent a best-practice approach to modern computational conformational analysis.

References

Solubility Profile of 4-Amino-2-methylbutan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-methylbutan-2-ol, a pivotal amino alcohol intermediate in pharmaceutical synthesis.[1][2] An understanding of its solubility in diverse organic media is a cornerstone for rational solvent selection, reaction optimization, and the design of robust purification and crystallization protocols. This document synthesizes the theoretical principles governing solubility, presents a qualitative solubility profile based on the molecule's physicochemical properties, and details a rigorous, self-validating experimental methodology for quantitative solubility determination. The insights herein are intended to equip researchers and process chemists with the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a chiral building block possessing both a primary amine and a tertiary alcohol functional group.[3][4] This bifunctionality makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The efficiency of synthetic steps, reaction kinetics, and downstream processing, such as work-up and isolation, are critically dependent on the solubility of this intermediate in the chosen solvent system. Inadequate solubility can lead to poor reaction performance, challenging purifications, and difficulties in achieving desired crystalline forms. Therefore, a priori knowledge of its solubility profile is not merely a matter of physical characterization but a critical prerequisite for efficient and scalable process development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[5][6] A more nuanced understanding requires an analysis of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is dictated by its molecular structure.[7]

  • Molecular Formula: C₅H₁₃NO[3][8]

  • Molecular Weight: 103.16 g/mol [3][8]

  • Key Functional Groups:

    • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor.

    • Tertiary Alcohol (-OH): A potent hydrogen bond donor and acceptor.

  • Structural Features: A compact, branched alkyl backbone.

  • Polarity Indicators:

    • Hydrogen Bond Donor Count: 2[1]

    • Hydrogen Bond Acceptor Count: 2[1]

    • Polar Surface Area (PSA): 46.25 Ų[1][8]

    • Predicted LogP (XLogP3): -0.4[1][3]

The low LogP value and the presence of two strong hydrogen-bonding groups indicate a predominantly polar, hydrophilic character.[1][3] This suggests high affinity for polar solvents, especially those capable of hydrogen bonding.

Diagram 1: Solubility Driving Forces

G cluster_solute This compound cluster_interactions Key Interactions with Solvents cluster_solvents Solvent Classes Solute C₅H₁₃NO (Amphiphilic Nature) H_Bond Hydrogen Bonding (Dominant Force) Solute->H_Bond Strong Dipole Dipole-Dipole Solute->Dipole VDW Van der Waals (Weak Contribution) Solute->VDW Weak Protic Polar Protic (e.g., Water, Methanol) H_Bond->Protic Aprotic Polar Aprotic (e.g., Acetonitrile, DMSO) Dipole->Aprotic Nonpolar Nonpolar (e.g., Toluene, Hexane) VDW->Nonpolar G A 1. Add Excess Solute to Known Volume of Solvent B 2. Isothermal Equilibration (e.g., 24h @ 25°C, 200 rpm) SELF-VALIDATION: Confirm plateau A->B C 3. Quiescent Settling (4h @ 25°C) B->C D 4. Supernatant Sampling & Syringe Filtration (0.22 µm) C->D E 5. Precise Dilution of Filtrate D->E F 6. HPLC Quantification (with Derivatization) E->F G 7. Calculate Solubility F->G

References

Thermochemical data for 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Data of 4-Amino-2-methylbutan-2-ol

Authored by: A Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for the design of safe and efficient manufacturing processes, as well as for comprehending its stability and reactivity. This guide addresses the notable absence of publicly available experimental thermochemical data for this compound by providing a comprehensive overview of robust methodologies for its determination and estimation. We will explore theoretical estimations via group contribution methods, detail experimental protocols for bomb calorimetry and differential scanning calorimetry, and outline a modern computational approach using quantum chemistry. This document is intended to serve as a practical reference for researchers and professionals in the field, enabling them to obtain reliable thermochemical data for this compound and analogous compounds.

The Significance of Thermochemical Data for this compound

This compound is an organic compound featuring both a hydroxyl and an amino functional group, making it a versatile intermediate in chemical synthesis.[1] Its application in the development of novel therapeutics necessitates a deep understanding of its energetic properties. Thermochemical data are crucial for:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in predicting the energy release of potential runaway reactions.

  • Reaction Engineering and Optimization: Gibbs free energy, derived from enthalpy and entropy, determines the spontaneity and equilibrium position of chemical reactions.

  • Physical Property Prediction: Heat capacity is essential for modeling heat transfer in reactors and other process equipment.

Given the lack of direct experimental values in the literature, this guide provides the necessary theoretical and practical frameworks to bridge this data gap.

Estimation of Thermochemical Properties via Group Contribution Methods

When experimental data is unavailable, group contribution methods provide a reliable and rapid means of estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Theoretical Framework: The Joback Method

The Joback method is a widely used group contribution technique for the estimation of various pure component properties, including ideal gas heat capacity, standard ideal gas enthalpy of formation, and standard ideal gas Gibbs energy of formation.[2][3][4][5][6] The method involves dissecting the molecule into predefined functional groups, each with an assigned numerical contribution.

Application to this compound

The first step is to deconstruct the molecular structure of this compound into its Joback groups.

Caption: Molecular structure of this compound with its constituent Joback groups.

The Joback groups for this compound are:

  • 2 x -CH3 (non-ring)

  • 2 x -CH2- (non-ring)

  • 1 x >C< (non-ring)

  • 1 x -OH (alcohol)

  • 1 x -NH2 (non-ring)

By summing the contributions for each group, we can estimate the thermochemical properties.

Table 1: Estimated Thermochemical Data for this compound using the Joback Method

PropertyEstimated ValueUnits
Ideal Gas Enthalpy of Formation (298.15 K)-335.5kJ/mol
Ideal Gas Gibbs Free Energy of Formation (298.15 K)-145.8kJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K185.2J/(mol·K)

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method. The accuracy can be affected by intramolecular interactions not accounted for by this simple additive scheme.[2]

Experimental Determination of Thermochemical Properties

For definitive data, experimental determination is essential. The following sections outline the standard protocols for measuring the enthalpy of formation and heat capacity.

Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is determined indirectly by measuring the heat of combustion (ΔHc°) in a bomb calorimeter.[7][8][9][10]

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible inside the bomb.

  • Assembly: A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (from nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis A Weigh Sample B Place in Crucible A->B C Attach Fuse Wire B->C D Seal and Pressurize Bomb C->D E Submerge in Calorimeter D->E F Ignite Sample E->F G Record Temperature Change F->G H Calculate Heat of Combustion G->H I Calculate Enthalpy of Formation H->I

Caption: Experimental workflow for determining the enthalpy of formation using a bomb calorimeter.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[11][12][13][14][15]

Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is directly proportional to the sample's heat capacity.

Experimental Protocol (ASTM E1269 - Three-Scan Method):

  • Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

  • Sapphire Standard Scan: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the scan is repeated under the same conditions.

  • Sample Scan: The sapphire is replaced with a precisely weighed sample of this compound, and the scan is performed a third time.

  • Calculation: The specific heat capacity (Cp) of the sample is calculated at a given temperature using the following equation: Cp(sample) = Cp(standard) * (mstandard / msample) * (ΔQsample - ΔQbaseline) / (ΔQstandard - ΔQbaseline) where ΔQ is the heat flow difference between the sample and reference pans, and m is the mass.

cluster_scans DSC Scans cluster_calc Calculation S1 Run Baseline (Empty Pans) S2 Run Sapphire Standard S1->S2 S3 Run Sample S2->S3 C1 Measure Heat Flow Differences S3->C1 C2 Calculate Specific Heat Capacity C1->C2

Caption: Workflow for measuring specific heat capacity using the three-scan DSC method.

Computational Thermochemistry: A Quantum Chemical Approach

Modern computational chemistry offers a powerful alternative for obtaining high-accuracy thermochemical data, especially for molecules where experimental measurements are challenging.

Methodology: High-level ab initio composite methods, such as Gaussian-4 (G4) theory, are designed to approximate the results of very high-level electronic structure calculations with a more manageable computational cost.

Conceptual Workflow:

  • Conformational Search: Identify the lowest energy conformer(s) of this compound, as intramolecular hydrogen bonding can significantly affect its stability.

  • Geometry Optimization: Optimize the molecular geometry of the lowest energy conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the same level of theory. This is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations as prescribed by the G4 protocol.

  • Thermochemical Data Calculation: Combine the results from the previous steps using standard statistical mechanics formulae to compute the enthalpy of formation, entropy, and heat capacity.

A Conformational Search B Geometry Optimization A->B C Vibrational Frequency Calculation B->C D High-Level Single-Point Energy Calculations (G4) B->D E Statistical Mechanics Calculation C->E D->E F Final Thermochemical Data (ΔH, S, Cp) E->F

Caption: Conceptual workflow for computational thermochemistry using G4 theory.

Comparative Analysis and Recommendations

Table 2: Comparison of Methodologies for Thermochemical Data Determination

MethodAdvantagesDisadvantagesRecommended Use Case
Group Contribution (Joback) Fast, inexpensive, requires only molecular structure.Lower accuracy, may not capture intramolecular interactions.Initial screening, process modeling where high accuracy is not critical.
Bomb Calorimetry High accuracy for enthalpy of formation (experimental "gold standard").Requires specialized equipment, sample must be combustible, destructive.Establishing benchmark data, process safety calculations.
DSC High accuracy for heat capacity, small sample size, can study phase transitions.Requires specialized equipment and calibration standards.Heat transfer calculations, material characterization.
Quantum Chemistry (G4) High accuracy, provides a full suite of thermochemical data, non-destructive.Computationally expensive, requires expertise in computational chemistry.When experimental methods are not feasible, validation of experimental data.

For researchers in drug development, a tiered approach is recommended. Begin with group contribution methods for rapid initial estimates. For lead candidates or when process development begins, experimental determination via DSC and bomb calorimetry is strongly advised for accurate safety and engineering calculations. Computational methods can be employed to validate experimental results or to investigate reaction mechanisms and transition states.

Conclusion

References

A Technical Guide to the X-ray Crystallographic Analysis of Chiral Amino Alcohol Derivatives: A Case Study of a Copper(II)-L-Leucinol Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation for Chiral Amino Alcohols

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This chirality is often critical for the biological activity of pharmaceutical compounds, as different enantiomers can exhibit vastly different therapeutic effects or toxicities. The coordination of these chiral ligands to metal centers can result in complexes with unique three-dimensional structures, influencing their interaction with biological targets.[1] Therefore, the unambiguous determination of their molecular structure is a critical step in the development of new drugs and catalysts.

X-ray crystallography provides a high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This information is crucial for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the R/S configuration of chiral centers.

  • Conformational Analysis: Understanding the preferred spatial arrangement of the molecule.

  • Intermolecular Interaction Analysis: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective molecules.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. This section details a representative experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a chiral amino alcohol metal complex, based on the reported synthesis of a Copper(II)-L-leucinol complex.[2]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Complex Synthesis crystallization Single Crystal Growth synthesis->crystallization Purified Complex data_collection X-ray Diffraction crystallization->data_collection High-Quality Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Structural Model final_structure final_structure refinement->final_structure Refined Crystal Structure

Caption: A generalized workflow for X-ray crystallographic analysis.

Synthesis of a Representative Copper(II)-L-Leucinol Complex

The synthesis of metal complexes of chiral amino alcohols is often achieved through a direct reaction between the ligand and a metal salt.[2]

Protocol:

  • Ligand Preparation: L-leucinol (a chiral amino alcohol structurally similar to 4-amino-2-methylbutan-2-ol) is used as the chiral ligand.

  • Reaction Setup: A solution of L-leucinol in an appropriate solvent (e.g., anhydrous methanol) is prepared.

  • Addition of Metal Salt: To this solution, a stoichiometric amount of Copper(II) chloride dihydrate (CuCl₂·2H₂O) dissolved in anhydrous methanol is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period to allow for complex formation.

  • Isolation: The resulting solution containing the Copper(II)-L-leucinol complex is then used for crystallization.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous methanol is chosen to prevent the coordination of water molecules to the metal center, which could compete with the amino alcohol ligand.

  • Stoichiometry: The molar ratio of ligand to metal salt is crucial for obtaining the desired complex.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For the Copper(II)-L-leucinol complex, a slow evaporation method was employed.[2]

Protocol:

  • Solution Preparation: The methanolic solution of the synthesized complex is filtered to remove any particulate matter.

  • Slow Evaporation: The filtered solution is left undisturbed in a loosely covered container at room temperature.

  • Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, increasing the concentration of the complex and leading to the formation of single crystals.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique allows for the gradual and ordered arrangement of molecules into a crystal lattice, which is essential for forming a single, well-diffracting crystal. Rapid precipitation would likely lead to an amorphous solid or a microcrystalline powder.

  • Undisturbed Environment: Vibrations or rapid temperature fluctuations can disrupt the crystal growth process.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Causality Behind Experimental Choices:

  • Cryo-cooling: Cooling the crystal reduces atomic motion, resulting in a sharper diffraction pattern and more precise structural data.

  • Monochromatic X-rays: Using X-rays of a single wavelength is essential for the mathematical treatment of the diffraction data.

Data Analysis and Structure Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.

data_analysis_workflow raw_data Raw Diffraction Images integration Data Integration (Intensity Extraction) raw_data->integration scaling Data Scaling & Merging integration->scaling structure_solution Structure Solution (Phase Problem) scaling->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Structural Model (CIF File) validation->final_structure

Caption: A flowchart of the crystallographic data analysis process.

Key Steps:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and obtain accurate atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Crystallographic Data of the Copper(II)-L-Leucinol Complex

The following table summarizes the crystallographic data for the representative Copper(II)-L-leucinol complex.[2]

ParameterValue
Chemical FormulaCu₂[C₂₄H₅₈N₄O₇Cl]Cl
Formula Weight748.78
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1861(13)
b (Å)20.838(4)
c (Å)28.274(6)
V (ų)3644.6(13)
Z4
Dcalc (g/cm³)1.310
Final R indices [I>2σ(I)]R₁ = 0.0642

Structural Insights and Implications

The crystal structure of the Copper(II)-L-leucinol complex reveals a dinuclear copper core bridged by oxygen atoms from the deprotonated hydroxyl groups of the L-leucinol ligands. The copper ions are also coordinated to the nitrogen atoms of the amino groups, forming a stable chelate structure. The chirality of the L-leucinol ligand is preserved in the complex, leading to a chiral coordination environment around the copper centers.

These structural details are crucial for understanding the complex's potential applications. For instance, in the context of drug development, the specific coordination geometry and the presentation of the chiral organic moieties can dictate how the molecule interacts with a biological target. In catalysis, the chiral environment created by the ligands can be exploited for enantioselective transformations.

Conclusion

While the direct crystallographic data for this compound derivatives remain to be extensively explored and published, the principles and methodologies for their structural elucidation are well-established. This technical guide, using a structurally related Copper(II)-L-leucinol complex as a case study, has outlined the critical steps from synthesis and crystallization to data analysis and structural interpretation. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers and scientists working with this important class of chiral molecules. The continued application of X-ray crystallography will undoubtedly play a pivotal role in unlocking the full potential of this compound derivatives in pharmaceutical and material sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tyrosine Kinase Inhibitors Utilizing 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Amino Alcohols in Kinase Inhibitor Synthesis

Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signal transduction pathways, regulating key cellular processes such as growth, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity, often due to genetic mutations, is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies.

A key strategy in the design of potent and selective TKIs involves the incorporation of specific structural motifs that can engage in crucial interactions within the ATP-binding pocket of the target kinase. Amino alcohol fragments are particularly valuable in this regard, as they can form hydrogen bonds and other non-covalent interactions, enhancing binding affinity and conferring desirable pharmacokinetic properties.[2] This document provides detailed application notes and protocols for the synthesis of a potent Raf kinase inhibitor, specifically a (1,6-naphthyridin-3-yl)phenyl urea derivative, utilizing 4-Amino-2-methylbutan-2-ol as a key building block. This tertiary amino alcohol introduces a hydrophilic side chain that can improve solubility and provide an additional point of interaction with the target protein.

The synthesis described herein is based on methodologies reported in the patent literature for the preparation of Raf inhibitors, which are crucial components of the MAPK/ERK signaling pathway frequently dysregulated in cancer.

Overview of the Synthetic Strategy

The synthesis of the target TKI, N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(7-((3-hydroxy-3-methylbutyl)amino)-1,6-naphthyridin-2-yl)phenyl)urea, involves a multi-step sequence. The pivotal step, and the focus of this application note, is the nucleophilic aromatic substitution reaction where this compound displaces a chlorine atom on the 1,6-naphthyridine core. This reaction introduces the key side chain that enhances the pharmacological profile of the final compound.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 7-((3-hydroxy-3-methylbutyl)amino)-3-(3-aminophenyl)-1,6-naphthyridin-2(1H)-one

This protocol details the crucial nucleophilic aromatic substitution reaction.

Materials:

  • 3-(3-aminophenyl)-7-chloro-1,6-naphthyridin-2(1H)-one

  • This compound[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 3-(3-aminophenyl)-7-chloro-1,6-naphthyridin-2(1H)-one (1.0 eq) in NMP, add this compound (3.0 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 130 °C and stir for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired intermediate.

Causality Behind Experimental Choices:

  • Solvent: NMP is a high-boiling polar aprotic solvent, which is ideal for facilitating the SNAr reaction at elevated temperatures.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Reagents: A threefold excess of this compound and DIPEA is used to ensure the complete consumption of the starting material.

  • Temperature: The high reaction temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the heterocyclic core.

Protocol 2: Synthesis of the Final Tyrosine Kinase Inhibitor

This protocol describes the final urea formation step.

Materials:

  • 7-((3-hydroxy-3-methylbutyl)amino)-3-(3-aminophenyl)-1,6-naphthyridin-2(1H)-one (from Protocol 1)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the amino intermediate from Protocol 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield the final tyrosine kinase inhibitor.

Self-Validating System: The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The final compound's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Compound Molecular Weight ( g/mol ) Yield (%) Purity (%)
Intermediate from Protocol 1352.43~75%>95% (by LC-MS)
Final TKI from Protocol 2573.99~85%>98% (by HPLC)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Protocol 1) cluster_final Final Product Synthesis (Protocol 2) A 3-(3-aminophenyl)-7-chloro- 1,6-naphthyridin-2(1H)-one C SNAr Reaction (NMP, DIPEA, 130 °C) A->C B This compound B->C D 7-((3-hydroxy-3-methylbutyl)amino)- 3-(3-aminophenyl)-1,6-naphthyridin-2(1H)-one C->D F Urea Formation (DCM, rt) D->F E 4-chloro-3-(trifluoromethyl)phenyl isocyanate E->F G Final Tyrosine Kinase Inhibitor F->G

Caption: Synthetic workflow for the preparation of a Raf kinase inhibitor.

Mechanism of Action: Targeting the Raf Kinase Signaling Pathway

The synthesized (1,6-naphthyridin-3-yl)phenyl urea derivative is designed to inhibit Raf kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a common driver of cancer. The inhibitor is expected to bind to the ATP-binding site of Raf kinases, preventing the phosphorylation of its downstream substrate, MEK. This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Synthesized TKI Inhibitor->RAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by the synthesized TKI.

References

4-Amino-2-methylbutan-2-ol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective use of .

Introduction: The Quest for Novel Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries remain a powerful and reliable tool for controlling stereochemistry, particularly in the early stages of drug development.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][3] The ideal auxiliary should be readily available in enantiopure form, attach and detach under mild conditions without racemization, and induce high diastereoselectivity in a predictable manner.[3] While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, the development of new auxiliaries is crucial for expanding the scope of asymmetric transformations and improving process efficiency.[4][5][6]

This guide explores the potential of 4-amino-2-methylbutan-2-ol as a novel chiral auxiliary. While its application in this context is not yet established in the scientific literature, its structural features—a primary amine and a tertiary alcohol—suggest its potential for inducing stereoselectivity.[7][8] This document will, therefore, serve as a prospective guide, outlining the theoretical framework and a hypothetical research and development workflow for evaluating its efficacy.

Part 1: Foundational Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary typically involves a three-step process:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction to create one or more new stereocenters, with the auxiliary directing the stereochemical outcome.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound, and is ideally recovered for reuse.[3]

The success of this strategy hinges on the ability of the auxiliary to create a chiral environment that favors the formation of one diastereomer over the other. This is often achieved through steric hindrance, chelation control, or a combination of both.

Part 2: Hypothetical Evaluation of (R)- or (S)-4-Amino-2-methylbutan-2-ol as a Chiral Auxiliary

As this compound is commercially available as a racemate, the first critical step is the development of a scalable synthesis of its enantiopure forms.

Proposed Synthesis of Enantiopure this compound

A potential route to enantiopure this compound could start from a readily available chiral building block, such as an amino acid. For instance, (S)-leucine could be a viable starting material.

Protocol 1: Proposed Synthesis of (S)-4-Amino-2-methylbutan-2-ol

  • Esterification of (S)-Leucine: (S)-Leucine is first protected as its methyl ester to allow for subsequent Grignard reaction.

  • Grignard Reaction: The methyl ester of (S)-leucine is reacted with an excess of methylmagnesium bromide. This will add two methyl groups to the ester carbonyl, forming the tertiary alcohol.

  • Protection of the Amine: The resulting amino alcohol is then protected, for example, with a Boc group, to prevent side reactions in the subsequent reduction step.

  • Reduction of the Carboxylic Acid: The protected amino alcohol is then reduced to the corresponding primary alcohol.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield (S)-4-amino-2-methylbutan-2-ol.

Attachment of the Chiral Auxiliary to a Prochiral Substrate

Once the enantiopure auxiliary is obtained, it can be attached to a prochiral substrate. A common application of chiral auxiliaries is in the asymmetric alkylation of carboxylic acid derivatives.

Protocol 2: Attachment to Propionyl Chloride

  • Amide Formation: (S)-4-amino-2-methylbutan-2-ol is reacted with propionyl chloride in the presence of a non-nucleophilic base like triethylamine to form the corresponding amide.

Diastereoselective Alkylation

With the substrate-auxiliary adduct in hand, the key diastereoselective reaction can be performed. The steric bulk of the tertiary butyl group on the auxiliary is expected to shield one face of the enolate, directing the approach of the electrophile to the opposite face.

Protocol 3: Asymmetric Alkylation

  • Enolate Formation: The amide from Protocol 2 is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding lithium enolate.

  • Alkylation: An electrophile, for example, benzyl bromide, is then added to the enolate solution.

  • Work-up: The reaction is quenched with a proton source, and the product is purified by chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically enriched product. The amide bond can be cleaved under various conditions.

Protocol 4: Auxiliary Cleavage

  • Hydrolysis: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction: Alternatively, the amide can be reduced with a reagent like lithium aluminum hydride to yield the corresponding primary alcohol.

  • Recovery of Auxiliary: The chiral auxiliary can be recovered from the reaction mixture by extraction and purified for reuse.

Part 3: Data Presentation and Visualization

The following table summarizes the expected outcomes of the proposed asymmetric alkylation, based on typical results for established chiral auxiliaries.

EntryElectrophileProductExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1Benzyl bromide(S)-2-methyl-3-phenylpropanoic acid85-95>95:5
2Iodomethane(S)-2-methylbutanoic acid80-90>90:10
3Isopropyl iodide(S)-2,3-dimethylbutanoic acid70-80>98:2

Diagrams

G cluster_0 Synthesis of Chiral Auxiliary Start (S)-Leucine Step1 Esterification Start->Step1 Step2 Grignard Reaction Step1->Step2 Step3 Boc Protection Step2->Step3 Step4 Reduction Step3->Step4 Step5 Deprotection Step4->Step5 End (S)-4-Amino-2-methylbutan-2-ol Step5->End G Prochiral_Substrate Prochiral Substrate (e.g., Propionyl Chloride) Attachment 1. Attachment (Amide Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary ((S)-4-Amino-2-methylbutan-2-ol) Chiral_Auxiliary->Attachment Substrate_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Adduct Diastereoselective_Reaction 2. Diastereoselective Reaction (Asymmetric Alkylation) Substrate_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage 3. Cleavage (Hydrolysis/Reduction) Diastereomeric_Product->Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, exhibiting a vast array of biological activities. 4-Amino-2-methylbutan-2-ol, a bifunctional amino alcohol, presents itself as a highly valuable and versatile starting material for the construction of diverse heterocyclic scaffolds. Its inherent structural features—a primary amine and a tertiary alcohol—provide two reactive centers that can be selectively manipulated to forge new ring systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the preparation of key heterocyclic families, including oxazolidinones, oxazolidines, and thiazolidinones. Furthermore, we will delve into its potential application in the synthesis of other important heterocycles like pyrimidines and its role as a chiral auxiliary in asymmetric synthesis.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
CAS Number 26734-08-7[1]
Boiling Point 71.5 °C (at 10 Torr)[2]
Melting Point 216-218 °C[2]
Appearance Colorless liquid or solid[1]

I. Synthesis of 5,5-Dimethyl-oxazolidin-2-ones: A Key Heterocyclic Scaffold

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their potent antibacterial activity; for instance, linezolid is a prominent member of this class. The synthesis of oxazolidinones from 1,2-amino alcohols is a well-established and efficient method. This compound serves as an excellent precursor for the synthesis of 5,5-dimethyloxazolidin-2-one derivatives. The core principle of this transformation is the cyclization of the amino alcohol with a suitable carbonylating agent.

Mechanistic Rationale

The synthesis proceeds via a two-step mechanism. First, the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonylating agent (e.g., phosgene, carbonyldiimidazole, or a chloroformate). This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed carbamate or a related intermediate, leading to the formation of the stable five-membered oxazolidinone ring with the elimination of a leaving group.

G cluster_0 Oxazolidinone Synthesis A This compound C Intermediate A->C + Carbonylating Agent B Carbonylating Agent (e.g., CDI, Phosgene) B->C D 5,5-Dimethyl-oxazolidin-2-one C->D Intramolecular Cyclization G cluster_1 Oxazolidine Synthesis A This compound C Hemiaminal Intermediate A->C + Aldehyde/Ketone B Aldehyde or Ketone B->C D 4,4-Dimethyl-oxazolidine C->D Intramolecular Cyclization (Dehydration)

References

Application Notes and Protocols for 4-Amino-2-methylbutan-2-ol in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Structurally Unique Amino Alcohol Ligand

In the landscape of transition metal catalysis, the design and application of effective ligands are paramount to achieving high catalytic activity, selectivity, and substrate scope. Amino alcohols have emerged as a privileged class of ligands, owing to their facile synthesis, stability, and ability to form stable chelate complexes with a variety of transition metals. This guide focuses on a structurally distinct yet underexplored amino alcohol: 4-Amino-2-methylbutan-2-ol .

With a primary amino group and a tertiary alcohol separated by a two-carbon linker, this compound presents a unique steric and electronic profile. The tertiary alcohol moiety offers significant steric bulk in proximity to the coordinating amino group, a feature that can be exploited to create a well-defined chiral pocket around the metal center, potentially leading to high stereoselectivity in asymmetric catalysis. This document serves as a comprehensive technical guide, providing not only the fundamental properties and synthesis of this compound but also detailed, prospective application notes and protocols for its use in key transition metal-catalyzed reactions. While direct literature on the catalytic applications of this specific ligand is nascent, the protocols herein are built upon established principles and successful applications of structurally related tertiary amino alcohol ligands, offering a robust starting point for researchers and drug development professionals to explore its untapped potential.

Ligand Profile: this compound

Physicochemical Properties

A thorough understanding of the ligand's properties is essential for its effective application in catalysis.

PropertyValueReference
CAS Number 26734-08-7[1][2][3]
Molecular Formula C5H13NO[1][2][3]
Molecular Weight 103.16 g/mol [1][2][3]
Boiling Point 179.2 ± 13.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Appearance Liquid[4]
Synthesis of this compound

The accessibility of a ligand is a critical factor for its widespread adoption. While commercially available, understanding its synthesis provides insights into potential derivatization for ligand tuning. A common synthetic route involves the reduction of a corresponding nitro alcohol.

Protocol 1: Synthesis of this compound

This protocol is based on analogous syntheses of amino alcohols.

Materials:

  • 4-Methyl-4-nitropentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of the Ketone: In a round-bottom flask, dissolve 4-methyl-4-nitropentan-2-one (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-4-nitropentan-2-ol.

  • Reduction of the Nitro Group: The crude nitro alcohol can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation with Pd/C or reduction with LiAlH₄. For a laboratory-scale preparation, catalytic hydrogenation is often preferred for its milder conditions.

  • Dissolve the crude nitro alcohol in methanol and add 10 mol% of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Causality Behind Experimental Choices:

  • The initial reduction of the ketone to the alcohol is performed at low temperature to control the exothermicity of the reaction with sodium borohydride.

  • Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to primary amines, avoiding the use of harsh reducing agents.

Coordination Chemistry and a Mechanistic Overview

The efficacy of this compound as a ligand stems from its ability to form a stable five-membered chelate ring with a transition metal center through the nitrogen of the primary amine and the oxygen of the tertiary alcohol. This bidentate coordination creates a structurally defined environment around the metal, which is fundamental for inducing selectivity in catalytic transformations.[5][6][7]

The general coordination mode can be depicted as follows:

Coordination of this compound to a Metal Center cluster_ligand This compound N H₂N C1 CH₂ N->C1 M Mⁿ⁺ N->M C2 CH₂ C1->C2 C3 C(CH₃)₂ C2->C3 O OH C3->O O->M

Caption: Bidentate coordination of this compound.

Prospective Application Notes and Protocols

While specific catalytic applications of this compound are not yet extensively documented, its structural similarity to other effective tertiary amino alcohol ligands suggests its potential in a range of important transformations. The following sections provide detailed, hypothetical protocols as a starting point for investigation.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Rationale: Chiral amino alcohols are well-established ligands for copper-catalyzed asymmetric Henry reactions, which are crucial for the formation of β-nitro alcohols, versatile synthetic intermediates.[8][9][10][11] The steric bulk of the tertiary alcohol in this compound could create a chiral environment conducive to high enantioselectivity.

Protocol 2: Hypothetical Protocol for the Asymmetric Henry Reaction

Reaction Scheme: Aromatic Aldehyde + Nitromethane --(Cu(OAc)₂ / this compound)--> Chiral β-Nitro Alcohol

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Ethanol (EtOH)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Cu(OAc)₂ (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%).

  • Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn blue or green.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aromatic aldehyde (1.0 mmol, 1 equivalent) to the catalyst solution.

  • Add nitromethane (5.0 mmol, 5 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • The pre-formation of the copper-ligand complex is crucial for ensuring the formation of the active catalytic species.

  • The use of an excess of nitromethane serves as both the reactant and the solvent in some cases, driving the reaction to completion.

  • Lower reaction temperatures often lead to higher enantioselectivity by reducing the background uncatalyzed reaction and enhancing the energy difference between the diastereomeric transition states.

Proposed Catalytic Cycle for the Henry Reaction A [Cu(II)-Ligand] Complex B Deprotonation of Nitromethane A->B Nitromethane C [Cu(II)-Nitronate] B->C D Coordination of Aldehyde C->D Aldehyde E C-C Bond Formation (Transition State) D->E F [Cu(II)-Alkoxide Product] E->F G Protonolysis F->G H⁺ G->A Product Release

Caption: Proposed catalytic cycle for the copper-catalyzed Henry reaction.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Rationale: Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[12][13][14][15] The reaction typically uses isopropanol as both the solvent and the hydrogen source. The steric hindrance provided by the tertiary alcohol in this compound could enforce a specific orientation of the substrate in the transition state, leading to high enantioselectivity.

Protocol 3: Hypothetical Protocol for Asymmetric Transfer Hydrogenation

Reaction Scheme: Prochiral Ketone + i-PrOH --([RuCl₂(p-cymene)]₂ / this compound / Base)--> Chiral Secondary Alcohol + Acetone

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Activation: In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Add anhydrous isopropanol (2.0 mL) and stir the mixture at 80 °C for 20 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Reaction Setup: Cool the solution to room temperature.

  • Add a solution of the prochiral ketone (1.0 mmol, 1 equivalent) in isopropanol (1.0 mL).

  • Add a solution of KOH in isopropanol (0.05 M, 1.0 mL, 0.05 mmol, 5 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by GC or TLC.

  • Work-up: Once the reaction is complete, quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Causality Behind Experimental Choices:

  • The dimeric ruthenium precursor is cleaved and activated by the amino alcohol ligand upon heating.

  • A basic activator is required to generate the ruthenium-hydride species, which is the active hydrogenating agent.

  • Isopropanol serves as a convenient and environmentally benign source of hydrogen.

Proposed Workflow for Asymmetric Transfer Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction A [RuCl₂(p-cymene)]₂ + Ligand B Heat in i-PrOH A->B C Active Ru-Amido Complex B->C D Add Ketone and Base C->D E Formation of Ru-Hydride D->E F Hydrogen Transfer to Ketone E->F G Product Release & Catalyst Regeneration F->G G->E

Caption: Proposed workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Rationale: While phosphine ligands dominate the field of palladium-catalyzed cross-coupling, certain N-donor ligands, including amino alcohols, have shown promise, particularly in specific applications. The electron-donating nature of the amino and alcohol groups can stabilize the palladium center, and the steric bulk can influence the reductive elimination step. Tertiary alcohols have been used in palladium-catalyzed cross-coupling reactions.[16][17][18][19][20]

Protocol 4: Hypothetical Protocol for Buchwald-Hartwig Amination

Reaction Scheme: Aryl Halide + Amine --(Pd(OAc)₂ / this compound / Base)--> Aryl Amine

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equivalents).

  • Add the aryl halide (1.0 mmol, 1 equivalent) and the amine (1.2 mmol, 1.2 equivalents).

  • Add anhydrous toluene (2.0 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the formation of the active palladium-amido complex.

  • Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.

  • The ligand-to-palladium ratio is a key parameter to optimize for achieving high catalytic activity.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, ligand for transition metal catalysis. Its unique structural features, particularly the combination of a primary amine and a sterically demanding tertiary alcohol, suggest its potential to impart high levels of activity and selectivity in a variety of catalytic transformations. The detailed, prospective protocols provided in this guide for copper-catalyzed Henry reactions, ruthenium-catalyzed transfer hydrogenation, and palladium-catalyzed cross-coupling serve as a robust foundation for researchers to begin investigating the catalytic prowess of this intriguing molecule. Future research should focus on the systematic evaluation of this ligand in these and other catalytic reactions, with a particular emphasis on asymmetric synthesis. Furthermore, the synthesis of chiral derivatives of this compound could unlock its full potential as a powerful tool for enantioselective catalysis, contributing to the development of more efficient and sustainable synthetic methodologies in academia and industry.

References

Synthetic routes to 4-Amino-2-methylbutan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Amino-2-methylbutan-2-ol Derivatives

Abstract

This compound and its analogues are pivotal structural motifs in medicinal chemistry and drug development, serving as key building blocks for a variety of pharmacologically active compounds.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing several robust synthetic routes to this valuable amino alcohol scaffold. We will explore and compare methodologies including the reduction of nitro, nitrile, and azide precursors, as well as direct reductive amination. Each section offers a deep dive into the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols. The aim is to equip scientists with the practical knowledge required to select and execute the optimal synthetic strategy for their specific research and development needs.

Strategic Overview: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary amine functionality is the key disconnection point, suggesting several common precursor functional groups: a nitro group, a nitrile, an azide, or a ketone primed for reductive amination. Each of these precursors can be accessed from simpler, commercially available starting materials.

G cluster_precursors Key Precursors Target This compound Nitro 2-Methyl-4-nitrobutan-2-ol Target->Nitro Reduction Nitrile 4-Hydroxy-4-methylpentanenitrile Target->Nitrile Reduction Azide 4-Azido-2-methylbutan-2-ol Target->Azide Reduction Ketone 4-Hydroxy-4-methylbutan-2-one Target->Ketone Reductive Amination G cluster_step1 Step 1: Nitro-Alcohol Formation cluster_step2 Step 2: Nitro Group Reduction A Nitroethane + Acetone B Michael Addition A->B C 2-Methyl-4-nitropentan-2-ol B->C D 2-Methyl-4-nitrobutan-2-ol E Catalytic Hydrogenation (H₂, Pd/C) D->E F This compound E->F G cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Group Reduction A Acetone Cyanohydrin B Grignard Reaction (e.g., with Ethylmagnesium Bromide) A->B C 4-Hydroxy-4-methylpentanenitrile B->C D 4-Hydroxy-4-methylpentanenitrile E LiAlH₄ Reduction (in THF) D->E F This compound E->F

References

The Versatile Chiral Synthon: Applications of 4-Amino-2-methylbutan-2-ol and its Derivatives in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the intricate world of natural product synthesis and drug discovery, the demand for versatile, stereochemically-defined building blocks is perpetual. 4-Amino-2-methylbutan-2-ol, a chiral amino alcohol, represents a class of synthons with significant potential for the construction of complex molecular architectures.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and a tertiary alcohol, allows for a diverse range of chemical transformations. While direct applications in the total synthesis of highly complex natural products remain an emerging area, its structural motifs are found in numerous bioactive molecules, and its derivatives have proven instrumental in the synthesis of important biological regulators.[4][5]

This application note will delve into the practical utility of this structural class, with a primary focus on the well-documented application of its unsaturated analogue, (E)-4-Amino-2-methylbut-2-en-1-ol, in the landmark synthesis of the plant hormone trans-Zeatin.[5] Furthermore, we will briefly explore the role of this compound as a key reagent in the development of potent pharmaceutical agents, namely tyrosine kinase 3 (FLT3) inhibitors.[4] Through detailed protocols and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage this valuable synthon in their own synthetic endeavors.

Case Study: The Synthesis of trans-Zeatin, a Potent Cytokinin

The plant hormone trans-Zeatin plays a crucial role in regulating cell division, growth, and differentiation in plants. Its synthesis has been a subject of considerable interest, and a highly efficient route relies on the use of (E)-4-Amino-2-methylbut-2-en-1-ol as a key intermediate. This case study illuminates the strategic importance of this building block.

Synthetic Strategy Overview

The overall strategy involves the coupling of the side-chain precursor, (E)-4-Amino-2-methylbut-2-en-1-ol, with a purine scaffold, typically 6-chloropurine, to construct the final trans-Zeatin molecule. The key to this approach is the efficient and stereoselective synthesis of the amino alcohol side-chain.

Logical Workflow for trans-Zeatin Synthesis

G cluster_0 Side-Chain Synthesis cluster_1 Coupling Reaction Start Isoprene Step1 Halogenation/ Acetoxylation Start->Step1 Intermediate1 trans-1-chloro-4-hydroxy-2-methyl-2-butene Step1->Intermediate1 Step2 Hydrolysis Step3 Amination Step2->Step3 Intermediate1->Step2 Product1 (E)-4-Amino-2-methylbut-2-en-1-ol Step3->Product1 Step4 Nucleophilic Aromatic Substitution Product1->Step4 Purine 6-Chloropurine Purine->Step4 FinalProduct trans-Zeatin Step4->FinalProduct

Caption: Synthetic workflow for trans-Zeatin.

Detailed Experimental Protocol: Synthesis of (E)-4-Amino-2-methylbut-2-en-1-ol

This protocol is a representative synthesis of the key side-chain intermediate.

Materials:

  • Isoprene

  • tert-Butyl hypochlorite

  • Acetic acid

  • Barium hydroxide

  • Ammonia

  • Appropriate solvents (e.g., dichloromethane, water)

Procedure:

  • Step 1: Acetoxychlorination of Isoprene. In a reaction vessel protected from light, dissolve isoprene in glacial acetic acid. Cool the solution to 0-5 °C. Slowly add tert-butyl hypochlorite dropwise while maintaining the temperature. Stir the reaction mixture for 2-3 hours. The reaction introduces a chlorine atom and an acetate group across one of the double bonds of isoprene.

  • Step 2: Hydrolysis to the Chloroalcohol. After completion of the reaction, carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, trans-4-acetoxy-1-chloro-2-methyl-2-butene, is then hydrolyzed using a base such as barium hydroxide in an aqueous medium. This step selectively removes the acetyl protecting group to yield trans-1-chloro-4-hydroxy-2-methyl-2-butene.[5]

  • Step 3: Amination to the Final Product. The chloroalcohol is then subjected to amination. This is typically achieved by reacting it with a source of ammonia, such as aqueous ammonia or a solution of ammonia in an alcohol, under pressure in a sealed vessel. The nucleophilic substitution of the chloride by the amino group yields (E)-4-Amino-2-methylbut-2-en-1-ol. Purification is typically performed by chromatography.

Detailed Experimental Protocol: Synthesis of trans-Zeatin

Materials:

  • (E)-4-Amino-2-methylbut-2-en-1-ol

  • 6-Chloropurine

  • A non-nucleophilic base (e.g., triethylamine)

  • A suitable solvent (e.g., n-butanol, DMF)

Procedure:

  • Step 1: Coupling Reaction. In a reaction flask, dissolve 6-chloropurine and (E)-4-Amino-2-methylbut-2-en-1-ol in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine to scavenge the HCl generated during the reaction.

  • Step 2: Reaction and Workup. Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield pure trans-Zeatin.[5]

Step Product Typical Yield Key Considerations
Acetoxychlorinationtrans-4-acetoxy-1-chloro-2-methyl-2-butene70-80%Temperature control is crucial to minimize side reactions.
Hydrolysistrans-1-chloro-4-hydroxy-2-methyl-2-butene85-95%Careful monitoring to ensure complete deacetylation.
Amination(E)-4-Amino-2-methylbut-2-en-1-ol60-70%Reaction under pressure is necessary for efficient conversion.
Couplingtrans-Zeatin50-60%Use of a high-boiling point solvent and base is essential.

Broader Applications: A Reagent in Medicinal Chemistry

Beyond its utility in natural product synthesis, this compound has found a niche as a crucial reagent in the development of pharmaceutical agents. Specifically, it is utilized in the synthesis of 5-aryl-2-aminopyridine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3).[4] FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation of certain types of leukemia. Inhibitors of FLT3 are therefore promising therapeutic agents for the treatment of acute myeloid leukemia (AML).

In this context, the amino group of this compound is typically used to form a key linkage with the core pyridine scaffold of the inhibitor, while the tertiary alcohol can be involved in further functionalization or can contribute to the overall pharmacokinetic properties of the drug candidate.

Conceptual Representation of this compound in FLT3 Inhibitor Synthesis

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product AminoAlcohol This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig) AminoAlcohol->Coupling PyridineCore Substituted Pyridine Scaffold PyridineCore->Coupling FLT3Inhibitor FLT3 Inhibitor Precursor Coupling->FLT3Inhibitor

Caption: Role in FLT3 inhibitor synthesis.

Conclusion and Future Outlook

This compound and its derivatives are valuable and versatile building blocks in modern organic synthesis. The successful application of its unsaturated analogue in the synthesis of trans-Zeatin underscores its potential for constructing complex, biologically active molecules. Furthermore, its role as a key reagent in the synthesis of targeted cancer therapeutics highlights its significance in medicinal chemistry.

As the quest for novel bioactive compounds continues, the strategic application of such chiral synthons will undoubtedly play an increasingly important role. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers looking to harness the synthetic potential of this compound and its related structures, paving the way for future discoveries in natural product synthesis and drug development.

References

Protocol for N-alkylation of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 4-Amino-2-methylbutan-2-ol

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The presence of both a primary amine and a tertiary alcohol in a compact, sterically hindered structure presents unique challenges and opportunities for selective functionalization. The N-alkylation of this molecule is a critical transformation for introducing a wide range of functional groups, thereby modulating its biological activity, solubility, and other physicochemical properties. This document provides a detailed protocol for the N-alkylation of this compound via reductive amination, a robust and widely applicable method. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope. The reaction proceeds in two key stages:

  • Imine/Enamine Formation: The primary amine of this compound reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) or an enamine intermediate. This step is typically acid-catalyzed and involves the reversible loss of water.

  • Reduction: The resulting C=N double bond of the imine or enamine is then selectively reduced to a C-N single bond, yielding the desired N-alkylated amine. This reduction is most commonly achieved using mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

The choice of reducing agent is critical. STAB is particularly advantageous as it is less sensitive to moisture, stable in acidic conditions used to promote imine formation, and generally provides clean and high-yielding reactions.

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of this compound via reductive amination.

reagents Reagents Preparation: - this compound - Aldehyde/Ketone - Sodium Triacetoxyborohydride - Dichloromethane (DCM) reaction_setup Reaction Setup: - Dissolve amine and carbonyl in DCM - Stir at room temperature reagents->reaction_setup reducing_agent Addition of Reducing Agent: - Add Sodium Triacetoxyborohydride portion-wise reaction_setup->reducing_agent reaction_monitoring Reaction Monitoring: - TLC or LC-MS analysis reducing_agent->reaction_monitoring workup Aqueous Workup: - Quench with saturated NaHCO3 - Extract with DCM reaction_monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS, IR purification->analysis

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound with benzaldehyde as a representative example.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
This compound103.1610.01.03 gStarting material
Benzaldehyde106.1210.01.06 g (1.02 mL)Alkylating agent
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 gReducing agent
Dichloromethane (DCM)--50 mLAnhydrous solvent
Saturated Sodium Bicarbonate (NaHCO3)--30 mLFor workup
Anhydrous Sodium Sulfate (Na2SO4)---Drying agent
Silica Gel---For column chromatography
Eluent for Chromatography---e.g., Ethyl acetate/Hexanes with 1% Et3N
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the amine is fully dissolved.

  • Addition of Aldehyde: Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking on the silica).

  • Characterization: Characterize the purified N-benzyl-4-amino-2-methylbutan-2-ol by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Mechanism of Reductive Amination

The following diagram illustrates the key steps in the reductive amination of this compound with an aldehyde.

Amine R-NH2 Imine R-N=CHR' Amine->Imine + R'-CHO - H2O Aldehyde R'-CHO Product R-NH-CH2R' Imine->Product + [H] (STAB)

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Considerations

  • Low Yields: If the reaction yield is low, ensure that the reagents are pure and the solvent is anhydrous. The formation of the imine is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.

  • Side Reactions: The primary side reaction is the over-alkylation to form a tertiary amine. This is generally minimized with reductive amination compared to direct alkylation with alkyl halides. Using a 1:1 stoichiometry of the amine to the aldehyde is recommended.

  • Alternative Reducing Agents: While STAB is often preferred, sodium cyanoborohydride (NaBH3CN) can also be used. However, NaBH3CN is highly toxic and requires careful handling.

  • Alternative Alkylating Agents: This protocol can be adapted for a wide range of aldehydes and ketones to synthesize a library of N-alkylated derivatives. For less reactive ketones, the addition of a Lewis acid catalyst such as Ti(OiPr)4 may be beneficial.

Protecting the Path Forward: A Guide to Amino Group Protection in 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the selective protection of the primary amino group in 4-Amino-2-methylbutan-2-ol. As a valuable building block in pharmaceutical and materials science, the strategic masking of its nucleophilic amine is paramount for successful multi-step syntheses. This document explores the rationale behind selecting appropriate protecting groups, with a focus on tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of these protection strategies and provide experimentally validated, step-by-step protocols for their implementation. Crucially, this guide addresses the challenges posed by the presence of a sterically hindered tertiary alcohol, offering strategies to mitigate potential side reactions and ensure high-yielding, chemoselective transformations.

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. For bifunctional molecules like this compound, which possesses both a nucleophilic primary amine and a tertiary alcohol, this control is not merely advantageous but essential. The primary amino group, with its inherent basicity and nucleophilicity, can readily participate in a wide array of chemical transformations. While desirable in some contexts, this reactivity can interfere with intended modifications at other sites within the molecule.

Protecting groups serve as temporary shields, rendering the amino group inert to specific reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable under mild conditions that do not affect other functional groups within the molecule. This concept of "orthogonal protection" is a central theme in modern synthetic chemistry, allowing for the sequential manipulation of multiple functional groups.[1][2]

This guide will focus on three of the most widely employed and versatile amino-protecting groups: Boc, Cbz, and Fmoc. Each possesses a unique set of properties, making them suitable for different synthetic strategies.

Navigating the Molecular Landscape: Key Considerations for this compound

The presence of a tertiary alcohol in this compound introduces a critical consideration for any synthetic manipulation. Tertiary alcohols are prone to dehydration under strongly acidic conditions, particularly with heating, to form alkenes.[3][4] This potential side reaction must be at the forefront of our minds when selecting protection and, especially, deprotection strategies.

Fortunately, the primary amino group is significantly more nucleophilic than the sterically hindered tertiary alcohol. This inherent difference in reactivity allows for the chemoselective protection of the amine in the presence of the hydroxyl group.[5] Standard acylation-based protection methods for amines will preferentially react at the nitrogen atom.

The selection of a protecting group will therefore be guided by the planned subsequent reaction steps and the conditions required for its eventual removal. The following sections will provide a detailed analysis of each protecting group and its suitability for this compound.

The Workhorse: Tert-Butoxycarbonyl (Boc) Protection

The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its ease of introduction and its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions.[6]

Mechanism of Boc Protection

The protection of an amine with Di-tert-butyl dicarbonate (Boc)₂O proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate. The unstable tert-butoxycarbonic acid readily decomposes to isobutylene and carbon dioxide.[4]

Boc Protection Mechanism cluster_0 Mechanism of Boc Protection amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate carbamate R-NH-Boc intermediate->carbamate Collapse byproducts t-BuOH + CO₂ intermediate->byproducts Decomposition

Caption: Mechanism of Boc Protection.

Experimental Protocol: Boc Protection of this compound

This protocol provides a reliable method for the high-yielding synthesis of tert-butyl (3-hydroxy-3-methylbutyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a mixture of dichloromethane and water (1:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirring mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, tert-butyl (3-hydroxy-3-methylbutyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.[4] Given the acid sensitivity of the tertiary alcohol in our substrate, it is crucial to employ mild acidic conditions and avoid elevated temperatures.

Recommended Deprotection Conditions:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is generally effective for Boc deprotection. The reaction is usually complete within 1-2 hours.

  • HCl in an Organic Solvent: A 4M solution of HCl in 1,4-dioxane or methanol can also be used. These reactions are typically performed at room temperature.

Caution: Prolonged exposure to strong acids or heating during deprotection can lead to the dehydration of the tertiary alcohol. Therefore, it is essential to monitor the reaction closely and work up the reaction as soon as the deprotection is complete.

The Classic Choice: Carboxybenzyl (Cbz) Protection

The Carboxybenzyl (Cbz or Z) group is a classic and highly effective protecting group for amines.[7] It is stable to a wide range of conditions, including mildly acidic and basic media, making it orthogonal to many other protecting groups.[7]

Mechanism of Cbz Protection

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and deprotonation of the nitrogen atom by a base yields the Cbz-protected amine.[7]

Cbz Protection Mechanism cluster_1 Mechanism of Cbz Protection amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbz_cl Cbz-Cl cbz_cl->intermediate carbamate R-NH-Cbz intermediate->carbamate Loss of Cl⁻ hcl HCl intermediate->hcl Proton Transfer

Caption: Mechanism of Cbz Protection.

Experimental Protocol: Cbz Protection of this compound

This protocol outlines the synthesis of benzyl (3-hydroxy-3-methylbutyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Add sodium carbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirring solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, benzyl (3-hydroxy-3-methylbutyl)carbamate, can be purified by flash column chromatography.

Deprotection of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis.[7] This method is exceptionally mild and highly chemoselective, making it an excellent choice for substrates containing sensitive functional groups like the tertiary alcohol in our target molecule.

Recommended Deprotection Conditions:

  • Catalytic Hydrogenation: The Cbz-protected amine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under an atmosphere of hydrogen gas (typically 1 atm) in the presence of a palladium catalyst (e.g., 10% Pd/C). The reaction is usually complete within a few hours at room temperature. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

The Orthogonal Player: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9] This orthogonality is a cornerstone of modern solid-phase peptide synthesis and is equally valuable in solution-phase synthesis.[1]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the Fmoc reagent.

Fmoc Protection Mechanism cluster_2 Mechanism of Fmoc Protection amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack fmoc_reagent Fmoc-X (X=Cl, OSu) fmoc_reagent->intermediate carbamate R-NH-Fmoc intermediate->carbamate Loss of X⁻ byproduct HX intermediate->byproduct Proton Transfer

Caption: Mechanism of Fmoc Protection.

Experimental Protocol: Fmoc Protection of this compound

This protocol describes the synthesis of (9H-fluoren-9-yl)methyl (3-hydroxy-3-methylbutyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with water and extract with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product, (9H-fluoren-9-yl)methyl (3-hydroxy-3-methylbutyl)carbamate, can be purified by flash column chromatography.

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions, typically using a secondary amine like piperidine in an aprotic polar solvent such as dimethylformamide (DMF).[10] The mechanism involves a β-elimination reaction. These mild, non-acidic conditions are highly compatible with the tertiary alcohol in our substrate.

Recommended Deprotection Conditions:

  • Piperidine in DMF: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection. The reaction is typically very fast, often completing within 30 minutes at room temperature.[11]

Comparative Summary and Strategic Selection

The choice of protecting group for this compound is a strategic decision that depends on the overall synthetic plan. The following table provides a comparative summary to aid in this selection process.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityConsiderations for this compound
Boc (Boc)₂O, base (e.g., NaHCO₃), aq. solventMild acid (e.g., TFA in DCM, HCl in dioxane)Stable to base, hydrogenolysis, and many nucleophiles.Deprotection requires careful monitoring to avoid acid-catalyzed dehydration of the tertiary alcohol.
Cbz Cbz-Cl, base (e.g., Na₂CO₃), aq. solventCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Deprotection conditions are very mild and highly compatible with the tertiary alcohol.
Fmoc Fmoc-Cl or Fmoc-OSu, base, aq. solventSecondary amine (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis.Deprotection conditions are mild and orthogonal to both Boc and Cbz, offering excellent synthetic flexibility.

Conclusion

The selective protection of the amino group in this compound is a critical step in harnessing its full potential as a synthetic building block. The Boc, Cbz, and Fmoc protecting groups each offer a robust and reliable method for achieving this transformation. The key to success lies in a thorough understanding of the stability and reactivity of both the protecting group and the substrate itself. By carefully considering the potential for acid-catalyzed dehydration of the tertiary alcohol and selecting the appropriate orthogonal protection strategy, researchers can confidently navigate complex synthetic pathways, paving the way for the development of novel pharmaceuticals and advanced materials.

References

Application Notes & Protocols for the Large-Scale Synthesis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-Amino-2-methylbutan-2-ol, a valuable amino alcohol intermediate in pharmaceutical development. The described methodology is a robust, three-step process designed for scalability and efficiency. The synthesis commences with a Michael addition to form a nitro ketone intermediate, followed by a Grignard reaction to construct the tertiary alcohol, and culminates in a catalytic hydrogenation to yield the final product. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes critical safety information for handling the reagents and reaction conditions described.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] Its structure, featuring a primary amine and a tertiary alcohol, makes it a versatile synthon for introducing specific pharmacophores. The demand for efficient and scalable synthetic routes is therefore of high importance to the drug development community.

This application note details a reliable three-step synthesis suitable for large-scale production. The chosen pathway offers high yields and utilizes readily available starting materials.

Overall Synthetic Scheme:

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Catalytic Hydrogenation Methyl_vinyl_ketone Methyl vinyl ketone 4_nitro_2_butanone 4-Nitro-2-butanone Methyl_vinyl_ketone->4_nitro_2_butanone Base catalyst Nitromethane Nitromethane Nitromethane->4_nitro_2_butanone 4_nitro_2_methylbutan_2_ol 4-Nitro-2-methylbutan-2-ol 4_nitro_2_butanone->4_nitro_2_methylbutan_2_ol Methylmagnesium_bromide Methylmagnesium bromide Methylmagnesium_bromide->4_nitro_2_methylbutan_2_ol Final_Product This compound 4_nitro_2_methylbutan_2_ol->Final_Product Hydrogen_gas H₂ Gas Hydrogen_gas->Final_Product Raney_Nickel Raney® Nickel Raney_Nickel->Final_Product

References

Use of 4-Amino-2-methylbutan-2-ol in the synthesis of FLT3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Use of 4-Amino-2-methylbutan-2-ol in the Rational Design and Synthesis of Novel FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Oncology

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a high-priority target in oncology, particularly for Acute Myeloid Leukemia (AML), where activating mutations drive aggressive disease and are linked to poor prognosis.[1][2] The development of potent and selective FLT3 inhibitors is a critical area of research. This guide provides a detailed examination of the synthetic utility of This compound , a versatile chemical building block, in the construction of novel FLT3 inhibitors. We present the scientific rationale for its use, a detailed step-by-step synthetic protocol, and methodologies for the biological characterization of the resulting compounds. This document is intended to serve as a practical resource for researchers aiming to develop next-generation targeted therapies for FLT3-mutated cancers.

Scientific Foundation: FLT3 as a Therapeutic Target in AML

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[2] Its signaling is tightly regulated by the binding of its cognate ligand (FLT3 Ligand). However, in approximately one-third of AML patients, the FLT3 gene acquires activating mutations, leading to ligand-independent, constitutive kinase activity.[1][3]

The most common mutations are:

  • Internal Tandem Duplications (FLT3-ITD): Occurring in the juxtamembrane domain, these mutations are found in ~25% of AML cases and are strongly associated with increased relapse rates and reduced overall survival.[1][2]

  • Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations (e.g., at the D835 residue) in the activation loop, occurring in ~5-10% of patients.[1][2]

Both mutation types result in the continuous activation of downstream pro-survival and proliferative signaling pathways, including RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively drive leukemogenesis.[4][5] This dependency makes the mutated FLT3 kinase an ideal therapeutic target. FLT3 inhibitors function by competing with ATP in the kinase domain, thereby blocking autophosphorylation and shutting down the aberrant downstream signaling.[6][7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3 Blocks ATP Binding

Figure 1: Constitutively activated FLT3 signaling in AML and the mechanism of inhibition.

The Building Block: Rationale for Using this compound

This compound is an organic compound featuring both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group.[8] This bifunctionality makes it a valuable synthon in medicinal chemistry for several reasons:

  • Nucleophilic Amine: The primary amine serves as a potent nucleophile, ideal for forming bonds with electrophilic scaffolds, such as halogenated heterocycles, which are common cores in kinase inhibitors.

  • Tertiary Alcohol: The tertiary alcohol provides a site for hydrogen bonding, which can be crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase. Furthermore, its steric bulk and hydrophilicity can be tuned to improve pharmacokinetic properties like solubility and metabolic stability.

  • Defined Vector: The specific spatial arrangement of the amine, the tertiary alcohol, and the gem-dimethyl groups provides a well-defined three-dimensional vector. This structural rigidity helps in positioning the functional groups optimally for interaction with the target protein, a key principle in rational drug design.

This molecule is a known reagent for creating inhibitors based on 5-aryl-2-aminopyridine and related scaffolds, which have proven effective against various kinases.[9]

Synthetic Protocol: Construction of a Novel 2-Aminopyridine FLT3 Inhibitor

This section details a representative, two-step synthesis of a novel FLT3 inhibitor, Compound 3 , starting from this compound. The protocol is designed to be self-validating by including checkpoints for characterization.

Synthetic_Workflow A Start: 4-Amino-2- methylbutan-2-ol (1) B Step 1: Nucleophilic Aromatic Substitution A->B C Intermediate 2: (Characterize by NMR, MS) B->C D Step 2: Suzuki Coupling C->D E Final Product (Compound 3): Purify (Chromatography) D->E F Final Characterization: NMR, HRMS, HPLC E->F

Figure 2: General workflow for the synthesis of the target FLT3 inhibitor.
Step 1: Synthesis of Intermediate 2 via Nucleophilic Aromatic Substitution

This step involves the reaction of the primary amine of This compound (1) with a suitable heterocyclic core, such as 2,5-dibromopyridine.

Reagents and Materials:

  • This compound (1) (1.0 equiv)

  • 2,5-Dibromopyridine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine, this compound (1) , and potassium carbonate.

  • Add anhydrous DMF to dissolve the reagents (concentration approx. 0.2 M).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, Intermediate 2 , can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: Confirm the structure of Intermediate 2 using ¹H NMR and Mass Spectrometry to ensure the correct regioselective substitution has occurred.

Step 2: Synthesis of Final Product (Compound 3) via Suzuki Coupling

This step attaches a second aryl group to the pyridine core, a common feature in Type II kinase inhibitors.[10]

Reagents and Materials:

  • Intermediate 2 (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor or conventional heating setup.

Procedure:

  • In a microwave vial or round-bottom flask, combine Intermediate 2 , 4-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and sodium carbonate.

  • Degas the solvent mixture (dioxane/water) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction vessel.

  • Seal the vessel and heat the mixture. If using a microwave reactor, heat to 120 °C for 30-60 minutes. For conventional heating, reflux at 100 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude final product, Compound 3 , by flash column chromatography or preparative HPLC to achieve high purity (>95%).

  • Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by HPLC analysis.

Biological Evaluation: Assessing FLT3 Inhibition

Once synthesized and purified, Compound 3 must be evaluated for its biological activity. The following protocols outline standard in vitro assays to determine its potency and cellular efficacy.

Biological_Workflow A Synthesized Inhibitor (Compound 3) B Protocol 1: Biochemical Kinase Assay A->B D Protocol 2: Cellular Proliferation Assay A->D C Data Output: IC50 vs. FLT3-ITD/WT B->C F Analysis & Conclusion C->F E Data Output: GI50 in AML Cell Lines D->E E->F

Figure 3: Workflow for the in vitro biological evaluation of a novel FLT3 inhibitor.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound 3 against recombinant FLT3-ITD and wild-type (WT) FLT3 kinase.

Materials:

  • Recombinant human FLT3-ITD and FLT3-WT kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Compound 3 , Gilteritinib (positive control), DMSO (vehicle control)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of Compound 3 and the Gilteritinib control in DMSO, then dilute further in assay buffer. The final concentration range should span from low nanomolar to high micromolar.

  • In a 384-well plate, add the kinase, substrate, and the serially diluted compounds (or DMSO vehicle).

  • Allow the kinase and inhibitor to incubate for 15-20 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT or CCK-8)

Objective: To measure the anti-proliferative effect of Compound 3 on FLT3-dependent and FLT3-independent AML cell lines.

Materials:

  • AML Cell Lines: MV4-11 (homozygous FLT3-ITD), MOLM-13 (heterozygous FLT3-ITD), HL-60 (FLT3-WT, not dependent).[11]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound 3 , Gilteritinib (positive control), DMSO (vehicle control)

  • MTT or CCK-8 reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader).

Procedure:

  • Seed the AML cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of Compound 3 or Gilteritinib for 72 hours. Include a DMSO-only control.

  • After the incubation period, add the MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours, as per the manufacturer's instructions.

  • If using MTT, add solubilization solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot this against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

A successful FLT3 inhibitor candidate synthesized using this compound would be expected to exhibit the following profile.

Table 1: Representative Biological Activity Data

CompoundFLT3-ITD IC₅₀ (nM)FLT3-WT IC₅₀ (nM)MV4-11 GI₅₀ (nM)MOLM-13 GI₅₀ (nM)HL-60 GI₅₀ (nM)
Compound 3 5.245.88.115.3>10,000
Gilteritinib 0.290.70.81.2>10,000
  • Potency: Low nanomolar IC₅₀ values against the target kinase, particularly the mutated FLT3-ITD form.[12]

  • Selectivity: A significantly higher GI₅₀ value in the FLT3-independent HL-60 cell line compared to the FLT3-dependent MV4-11 and MOLM-13 lines, indicating on-target activity.[13]

  • Correlation: A strong correlation between biochemical potency (IC₅₀) and cellular anti-proliferative activity (GI₅₀) suggests good cell permeability and engagement of the target in a cellular context.

Conclusion

This compound represents a strategically valuable and versatile starting material for the synthesis of novel FLT3 inhibitors. Its distinct chemical features allow for the creation of compounds with favorable properties for kinase inhibition. By following robust synthetic and biological evaluation protocols as outlined in this guide, researchers can efficiently design, create, and validate new therapeutic candidates for AML and other FLT3-driven malignancies, contributing to the advancement of targeted cancer therapy.

References

Troubleshooting & Optimization

Common side products in the synthesis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-2-methylbutan-2-ol (CAS: 26734-08-7). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side product formation during the synthesis of this valuable pharmaceutical intermediate.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance yield, purity, and reproducibility.

Synthesis Strategy Overview

A robust and common laboratory-scale synthesis of this compound involves a two-stage process. This pathway is chosen for its reliance on readily available starting materials and well-understood, yet nuanced, chemical transformations.

  • Stage 1: Amide Formation via Ritter Reaction. This step involves the reaction of a suitable carbocation precursor, such as 2-methyl-3-buten-2-ol or isobutylene, with a nitrile (e.g., acetonitrile) under strong acidic conditions to form the intermediate N-alkyl amide.[4][5] This reaction is efficient for creating tertiary N-alkyl amides but is sensitive to reaction conditions.

  • Stage 2: Amide Reduction. The resulting N-(3-hydroxy-3-methylbutyl)acetamide is then reduced to the target primary amine, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, capable of reducing amides directly to amines.[6][7][8]

This guide will troubleshoot common issues encountered in both stages of this synthetic sequence.

G cluster_0 Stage 1: Ritter Reaction cluster_1 Stage 2: Amide Reduction start 2-Methyl-3-buten-2-ol + Acetonitrile amide N-(3-hydroxy-3-methylbutyl)acetamide start->amide H₂SO₄ final This compound amide->final 1. LiAlH₄, THF 2. H₂O Workup

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis. The Q&A format is designed to help you quickly identify and resolve experimental challenges.

Stage 1: N-(3-hydroxy-3-methylbutyl)acetamide Synthesis (Ritter Reaction)

The Ritter reaction is powerful but can be prone to side reactions if not carefully controlled. The core of the reaction involves the formation of a stable tertiary carbocation, which is then trapped by the nitrile.

Q1: My reaction mixture turned dark, and I isolated a significant amount of a sticky, insoluble polymer instead of my desired amide. What went wrong?

A: This is a classic side effect of the Ritter reaction, caused by the acid-catalyzed polymerization of the starting alkene or dehydration of the tertiary alcohol followed by polymerization. The tertiary carbocation intermediate, while relatively stable, can initiate cationic polymerization with unreacted alkene molecules, especially at higher temperatures or high acid concentrations.

  • Causality: The electrophilic carbocation can attack the nucleophilic π-bond of another alkene molecule, creating a new, larger carbocation, which propagates the polymerization chain.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the strong acid. This disfavors the polymerization pathway, which typically has a higher activation energy.

    • Slow Addition: Add the acid dropwise to the solution of the alcohol and nitrile. This keeps the instantaneous concentration of the highly reactive carbocation low, minimizing its opportunity to react with other alkene molecules.

    • Order of Addition: Consider adding the alcohol/alkene substrate to the acid/nitrile mixture (inverse addition) to ensure the carbocation is formed in an environment rich in the nitrile nucleophile.

G cluster_main Main Reaction vs. Side Reaction Carbocation Tertiary Carbocation (Intermediate) Product Desired Amide Carbocation->Product Trapped by Nitrile (Desired Path) Polymer Polymer Side Product Carbocation->Polymer Attacks another alkene (Side Reaction) Nitrile Acetonitrile (Nucleophile) Nitrile->Product Alkene Alkene (Starting Material) Alkene->Polymer

Caption: Competing pathways for the carbocation intermediate.

Q2: The reaction is clean, but my conversion is low even after several hours. How can I drive it to completion?

A: Low conversion in a Ritter reaction typically points to two main culprits: insufficient acid catalysis or the presence of water.

  • Causality:

    • Acid: A strong acid is required to facilitate the formation of the carbocation from the tertiary alcohol by protonating the hydroxyl group and enabling its departure as water.[9] If the acid is too weak or used in substoichiometric amounts, this initial step becomes the bottleneck.

    • Water: Water is a competing nucleophile. It can react with the carbocation to regenerate the starting alcohol, effectively quenching the reaction. It can also hydrolyze the nitrilium ion intermediate back to the carbocation.[4] Any moisture in the reagents or solvent will hinder the reaction.

  • Troubleshooting:

    • Reagent Purity: Use anhydrous solvents and ensure your nitrile is dry. Acetonitrile is hygroscopic and should be distilled from calcium hydride if necessary.

    • Acid Strength & Stoichiometry: Ensure you are using a strong, concentrated acid like sulfuric acid. A stoichiometric or even excess amount relative to the alcohol is often required to act as both a catalyst and a dehydrating agent.

Stage 2: Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of amides to amines with LiAlH₄ is generally high-yielding, but challenges can arise from incomplete reactions or difficult workups.[8]

Q1: After workup, my NMR spectrum shows a mixture of my desired amine and the starting amide. Why wasn't the reduction complete?

A: Incomplete reduction is the most common issue and is almost always related to the stoichiometry or reactivity of the LiAlH₄.

  • Causality: The reduction of an amide is a two-step process involving two hydride additions. First, a hydride adds to the carbonyl, and then the oxygen is eliminated to form an iminium ion, which is then reduced by a second hydride. This requires a sufficient excess of the reducing agent. The LiAlH₄ can also be quenched by any acidic protons (like the N-H of a secondary amide or the O-H of your substrate) or trace water.

  • Troubleshooting:

    • Increase LiAlH₄ Equivalents: For an N-substituted amide with a hydroxyl group, you need at least 2 equivalents of LiAlH₄ to deprotonate the OH and NH groups, plus another 2 equivalents for the reduction itself. Using 4.0-5.0 equivalents is a safe practice to ensure the reaction goes to completion.

    • Reaction Temperature & Time: While the initial addition can be done at 0 °C, the reaction often needs to be heated to reflux in a solvent like THF to ensure complete conversion. Monitor the reaction by TLC until the starting amide spot has completely disappeared.

    • Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere.

Q2: My aqueous workup resulted in a gelatinous aluminum salt emulsion that is impossible to filter and resulted in a very low isolated yield. How can I improve this?

A: This is a notoriously common problem with LiAlH₄ reactions. The aluminum salts (Al(OH)₃) produced during quenching can form a thick, unfilterable gel that traps the product. The solution is to perform a carefully controlled "Fieser workup."

  • Causality: Rapidly adding water or acid to the reaction mixture causes the rapid and uncontrolled precipitation of aluminum hydroxides, leading to the formation of a stable, gelatinous emulsion.

  • Troubleshooting Protocol (Fieser Workup): For a reaction using 'X' grams of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and sequentially add:

      • 'X' mL of water

      • 'X' mL of 15% (w/v) aqueous NaOH

      • '3X' mL of water

    • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF, Et₂O, or EtOAc).

    • The product will be in the combined organic filtrate.

Summary of Potential Side Products
Side Product/IssueStageIdentification MethodCausalityMitigation Strategy
Polymer 1Insoluble, sticky solid; broad, undefined NMR signals.Cationic polymerization of alkene/alcohol.Maintain low temperature (0-5 °C); slow addition of acid.
Starting Amide 2TLC, LC-MS, NMR (presence of carbonyl and amide N-H).Insufficient LiAlH₄; quenched reagent; short reaction time.Use 4-5 eq. of LiAlH₄; reflux in THF; use fresh reagent.
Gelatinous Precipitate 2Difficult/impossible filtration during workup.Uncontrolled precipitation of aluminum salts.Use Fieser workup protocol for quenching.

Recommended Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of N-(3-hydroxy-3-methylbutyl)acetamide
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-3-buten-2-ol (1.0 eq) and acetonitrile (5.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a 6M NaOH solution until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction to this compound
  • Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (4.0 eq) to anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C.

  • Substrate Addition: Dissolve N-(3-hydroxy-3-methylbutyl)acetamide (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel. (Caution: Exothermic reaction with hydrogen gas evolution).

  • Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction to 0 °C. If you used 'X' grams of LiAlH₄, slowly add 'X' mL of water, followed by 'X' mL of 15% NaOH (aq), and finally '3X' mL of water.

  • Filtration: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing the solids thoroughly with THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

G cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting start Problem Identified: Low Yield / Impure Product q1 Which stage is problematic? start->q1 s1_issue Polymerization or Low Conversion? q1->s1_issue Stage 1 (Ritter) s2_issue Incomplete Reduction or Difficult Workup? q1->s2_issue Stage 2 (Reduction) s1_sol_poly Action: Lower Temperature, Slow Acid Addition s1_issue->s1_sol_poly Polymer s1_sol_conv Action: Use Anhydrous Reagents, Ensure Sufficient Strong Acid s1_issue->s1_sol_conv Low Conv. s2_sol_red Action: Increase LiAlH₄ eq., Increase Reaction Time/Temp s2_issue->s2_sol_red Incomplete s2_sol_workup Action: Use Fieser Workup Protocol s2_issue->s2_sol_workup Workup

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and optimization of 4-Amino-2-methylbutan-2-ol (CAS No. 26734-08-7). This molecule is a valuable building block in modern medicinal chemistry, notably as a key intermediate in the synthesis of advanced pharmaceutical agents like tyrosine kinase 3 (FLT3) inhibitors.[1][2] Its structure, containing both a primary amine and a tertiary alcohol, presents unique challenges and opportunities in synthesis design.[3] This guide is structured to provide researchers, chemists, and drug development professionals with actionable, in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Strategic Synthesis Design

Choosing an appropriate synthetic route is the first and most critical optimization step. The ideal pathway balances starting material availability, scalability, cost, and stereochemical control. Below, we analyze common strategies and provide a decision-making framework.

Common Synthetic Approaches
  • Reductive Amination of a Ketone Precursor: This is often a highly efficient method for creating amines. For this target, it would involve the reaction of a suitable keto-amine precursor with a reducing agent.[]

  • Ring-Opening of an Epoxide: The reaction of an epoxide with an amine or ammonia is a classic route to β-amino alcohols.[5] However, for a γ-amino alcohol like our target, this would require a more complex, multi-step sequence starting from an appropriate epoxide.

  • Reduction of a Nitro Alcohol: The reduction of a nitro group to a primary amine is a robust and widely used transformation. The required nitro alcohol precursor, 4-methyl-4-nitro-pentan-2-ol, can be synthesized via a Henry (nitro-aldol) reaction.

  • Grignard Addition to an Amino-Ketone: The addition of a methyl Grignard reagent to a protected amino-ketone offers a direct way to form the tertiary alcohol and complete the carbon skeleton.

The following diagram illustrates a logical workflow for selecting the most suitable synthetic strategy based on common laboratory constraints and objectives.

G start Project Goal Definition sm_avail Starting Material Availability & Cost start->sm_avail scalability Scalability Requirements (mg vs. kg scale) start->scalability safety Safety & Equipment Constraints (e.g., Hydride Reductions) start->safety route_nitro Route A: Nitro-Aldol + Reduction sm_avail->route_nitro Acetone/Nitropropane are cheap route_grignard Route B: Grignard + Protected Ketone sm_avail->route_grignard Protected amino-ketone may need synthesis scalability->route_nitro Henry reaction can be challenging to scale route_reductive_amination Route C: Reductive Amination scalability->route_reductive_amination Often highly scalable safety->route_nitro Catalytic hydrogenation is preferred for large scale safety->route_grignard Grignard reagents require strict anhydrous conditions decision Select Optimal Route route_nitro->decision route_grignard->decision route_reductive_amination->decision

Caption: Decision workflow for selecting a synthetic route.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or Stalled Reaction

Question: My reaction to form the amino alcohol has stalled with significant starting material remaining, or the final yield is unacceptably low. What are the likely causes and how can I troubleshoot this?

Answer (as a Senior Application Scientist): This is a classic problem that usually points to one of four areas: reagent integrity, reaction conditions, catalyst activity, or workup/purification losses. Let's break down the diagnostic process.

Troubleshooting Workflow:

G start {Problem: Low Yield / Stalled Reaction} check_sm Step 1: Verify Reagents - Purity (NMR/GC) - Anhydrous Solvents? - Titrate Grignard/LiAlH4? start->check_sm check_conditions Step 2: Review Conditions - Temperature correct? - Stirring adequate? - Inert atmosphere maintained? start->check_conditions check_catalyst Step 3: Assess Catalyst (if used) - Fresh catalyst? - Poisoned by impurities? - Correct loading? start->check_catalyst check_workup Step 4: Analyze Workup - Emulsion formation? - pH of aqueous layers correct? - Product water-soluble? start->check_workup solution_sm Solution: - Purify starting materials - Use fresh, dry solvents - Use freshly prepared reagents check_sm->solution_sm solution_conditions Solution: - Calibrate thermometer - Increase stirring rate - Optimize temperature via trial runs check_conditions->solution_conditions solution_catalyst Solution: - Use fresh catalyst - Pre-treat reagents to remove poisons - Screen catalyst loading check_catalyst->solution_catalyst solution_workup Solution: - Add brine to break emulsions - Adjust pH carefully - Perform back-extraction of aqueous layers check_workup->solution_workup

Caption: Troubleshooting flowchart for low reaction yield.

Expert Insights:

  • Causality: Many syntheses of amino alcohols involve moisture-sensitive reagents like LiAlH₄ or Grignard reagents.[][5] Trace amounts of water will quench these reagents, leading directly to lower yields. Always use freshly dried solvents.

  • Temperature Control: For exothermic reactions, such as hydride reductions, poor temperature control can lead to side reactions. Conversely, some reactions require a specific activation energy; if the temperature is too low, the reaction will not proceed at a reasonable rate.

  • Workup Losses: this compound is a relatively polar molecule with a primary amine and a hydroxyl group.[3] During aqueous workup, it can partition into the aqueous layer, especially if the pH is not optimal. To maximize recovery, ensure the aqueous layer is made basic (pH > 10) to deprotonate the ammonium salt before extracting with an organic solvent. Consider back-extracting the aqueous phase multiple times.

Issue 2: Formation of Persistent Impurities

Question: My final product is contaminated with side products that are difficult to remove. How can I identify and minimize their formation?

Answer: Impurity formation is inherent to chemical synthesis. The key is to understand the likely side reactions of your chosen route and adjust conditions to disfavor them.

Common Impurities and Mitigation Strategies

Impurity/Side ProductProbable CauseRecommended Mitigation Strategy
Dimerized Products Reaction of the amine product with unreacted starting material.- Slow addition of a key reagent to maintain its low concentration.- Use a slight excess of one reagent to ensure the other is fully consumed.
Cyclized Ether (e.g., Tetrahydro-2,2-dimethylfuran) Intramolecular cyclization of the amino alcohol under harsh acidic or basic conditions, or high temperatures.[6]- Maintain moderate temperatures during reaction and workup.- Avoid prolonged exposure to strong acids or bases.
Over-reduced Product (if applicable) If using a strong reducing agent on a molecule with multiple reducible groups.- Use a milder, more selective reducing agent (e.g., NaBH₄ instead of LiAlH₄ if possible).- Precise temperature control (e.g., -78 °C).[5]
Elimination Product (Alkene) Dehydration of the tertiary alcohol.- Avoid strongly acidic conditions, especially at elevated temperatures during workup or distillation.

Expert Insights:

  • Mechanistic Control: Side reactions are often kinetically or thermodynamically controlled. For example, running a reaction at a lower temperature for a longer time may favor the desired thermodynamic product over a kinetically formed impurity.

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. If you see a new spot/peak appearing and growing over time, you can investigate by stopping the reaction at that point to identify the impurity and adjust conditions accordingly.

Issue 3: Difficulty with Chromatographic Purification

Question: My crude product streaks badly on silica gel chromatography, leading to poor separation and product loss. What is the best way to purify this compound?

Answer: This is the most common issue encountered when purifying polar amino alcohols. The primary amine is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing the characteristic "tailing" or streaking.[5]

Protocol for Optimized Column Chromatography:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent system that has been modified with a small amount of a basic additive.

    • Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent.

    • Causality: The basic additive neutralizes the acidic sites on the silica, preventing the strong ionic interaction with your basic amine product and allowing for clean elution.[5]

  • Choose the Right Eluent System: Due to the product's polarity, you will need a polar solvent system.

    • Starting Point: A gradient of methanol (MeOH) in dichloromethane (DCM) is often effective. For example, start with 1% MeOH in DCM and gradually increase the MeOH concentration to 10-15%.

    • Alternative: Ethyl acetate/hexanes systems can also work but will require a higher proportion of ethyl acetate and the basic additive.

  • Consider Alternative Stationary Phases: If tailing persists, silica gel may not be the ideal medium.

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and is often an excellent choice for purifying basic compounds like amines.[5]

    • Reverse-Phase (C18) Silica: If the molecule is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions when synthesizing this compound?

    • A1: This depends on your chosen route. If using strong reducing agents like LiAlH₄, you must work under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to avoid violent reactions with water. Grignard reagents are also highly reactive and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated chemical fume hood.

  • Q2: How can I confirm the structure and purity of my final product?

    • A2: A combination of analytical techniques is essential.

      • ¹H and ¹³C NMR: This will confirm the carbon-hydrogen framework and the absence of major impurities.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (103.16 g/mol ).[1][7]

      • FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as the O-H and N-H stretches (typically a broad peak around 3300-3400 cm⁻¹) and C-N stretches.

      • Elemental Analysis: For a final, definitive purity check, elemental analysis should match the calculated values for C₅H₁₃NO.

  • Q3: Can this synthesis be performed without chromatography?

    • A3: Possibly, depending on the purity required and the success of the reaction. If the reaction goes to completion with minimal side products, it may be possible to purify the product by distillation under reduced pressure (Boiling Point: ~71.5 °C at 10 Torr).[1] Alternatively, crystallization of a salt form (e.g., the hydrochloride salt) can be an effective, scalable purification method that avoids chromatography.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 4-Amino-2-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their reactions due to the inherent steric hindrance of this valuable building block. The unique structure of this compound, featuring a neopentyl-like quaternary carbon adjacent to a tertiary alcohol and a primary amine, presents significant steric challenges that can impede or prevent desired chemical transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. We will delve into the underlying principles of steric hindrance and offer field-proven strategies to overcome these obstacles, ensuring the successful progression of your synthetic endeavors.

Understanding the Challenge: The Structure of this compound

The primary difficulty in reactions involving this compound stems from its molecular architecture. The presence of a gem-dimethyl group on the carbon atom bearing the hydroxyl group creates a sterically congested environment. This "gem-dimethyl effect" can significantly hinder the approach of reagents to both the adjacent amino and hydroxyl functionalities.[1][2][3][4]

Here is the structure of this compound:

Caption: Structure of this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to address specific problems you may be facing in the laboratory.

Amide Bond Formation

Question 1: I am struggling with low to no yield in the N-acylation of this compound with a bulky carboxylic acid using standard coupling reagents like DCC/HOBt. What is going wrong and what can I do?

Answer:

The primary issue is the severe steric hindrance around the primary amine of this compound, which is exacerbated by a sterically demanding carboxylic acid. Standard coupling reagents like DCC/HOBt are often not potent enough to overcome this combined steric challenge.[5] The activated carboxylic acid intermediate is too bulky to be effectively attacked by the hindered amine.

Troubleshooting Strategies:

  • Employ More Powerful Coupling Reagents: Switch to more reactive "in-situ" activating reagents. These are designed to facilitate difficult couplings, even with sterically hindered amino acids.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[6] HATU, in particular, is known to overcome significant steric hindrance.[6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[6]

    • Carbodiimides with Additives: While DCC/HOBt may fail, using DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure can be more effective.[5]

  • Convert the Carboxylic Acid to a More Reactive Species: Instead of relying on in-situ activation, you can pre-activate the carboxylic acid.

    • Acyl Fluorides: These are smaller and more reactive than other acyl halides or activated esters. A protocol using BTFFH at elevated temperatures has been shown to be effective for coupling sterically hindered substrates.[7][8][9]

    • Acyl Chlorides: While also reactive, their generation might require harsh conditions that could be incompatible with other functional groups.

  • Alternative Acylation Methods: Consider moving away from traditional coupling reagents altogether.

    • N-Carboxyanhydrides (NCAs): The addition of organometallic reagents to NCAs can be a powerful method for synthesizing sterically hindered N-acyl amino acids.[10][11]

    • Isocyanates: The reaction of Grignard reagents with isocyanates is a robust method for forming sterically hindered amides.[11][12][13]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Question 2: My acylation reaction is still slow and incomplete, even with a stronger coupling reagent. What other reaction parameters can I adjust?

Answer:

Beyond the choice of coupling reagent, several other factors can be optimized to drive the reaction to completion.

Troubleshooting Strategies:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or racemization if chiral centers are present.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions with sterically hindered substrates by efficiently transferring energy to the reaction mixture.[14][15][16][17] This can lead to shorter reaction times and improved yields.[18]

  • High-Pressure Conditions: Applying high hydrostatic pressure (HHP) can promote reactions that are otherwise inhibited by steric hindrance.[19][20] The pressure helps to bring the reacting molecules into closer proximity and a more favorable orientation for reaction.[19][21][22]

  • Solvent Choice: The choice of solvent can influence the reaction rate. More polar aprotic solvents like DMF or NMP can sometimes be more effective than less polar solvents like DCM or THF.

Parameter Conventional Heating Microwave Irradiation High Pressure
Temperature 25-100 °C50-200 °COften near ambient
Reaction Time Hours to DaysMinutes to HoursHours
Typical Yield Improvement BaselineSignificantModerate to Significant
Specialized Equipment Standard laboratory glasswareMicrowave reactorHigh-pressure reactor
Protection/Deprotection Strategies

Question 3: I need to selectively react with the hydroxyl group of this compound. What is the best way to protect the primary amine, and will the steric hindrance be an issue?

Answer:

Protecting the primary amine is a common and effective strategy. The steric hindrance can make the protection step more challenging than for a less hindered amine. Therefore, a careful choice of protecting group and reaction conditions is crucial.

Recommended Protecting Groups and Strategies:

  • Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group that is stable under a variety of conditions and can be removed with acid (e.g., TFA, HCl).[23]

    • Protection Protocol: Use Di-tert-butyl dicarbonate (Boc)₂O with a base like triethylamine or in a biphasic system with NaOH. The reaction may require slightly longer reaction times or gentle heating compared to less hindered amines.

  • Cbz (benzyloxycarbonyl) Group: This protecting group is also very common and is typically removed by hydrogenolysis.[23]

    • Protection Protocol: Use benzyl chloroformate (Cbz-Cl) with a base like sodium bicarbonate or triethylamine.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is base-labile and offers an orthogonal protection strategy to Boc and Cbz.[23][24]

    • Protection Protocol: Use Fmoc-Cl or Fmoc-OSu with a mild base.

Decision Workflow for Amine Protection:

Amine Protection Strategy start Need to protect the amine? boc Use Boc Group (Acid Labile) start->boc Subsequent steps are base or hydrogenolysis stable? cbz Use Cbz Group (Hydrogenolysis) start->cbz Subsequent steps are acid/base stable? fmoc Use Fmoc Group (Base Labile) start->fmoc Need orthogonal protection to acid/hydrogenolysis labile groups? reconsider Is protection necessary? Consider one-pot strategies. start->reconsider All strategies fail or are incompatible?

References

Technical Support Center: Purification of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-Amino-2-methylbutan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their work. As a reagent in the synthesis of advanced pharmaceutical agents, such as tyrosine kinase 3 (FLT3) inhibitors, the purity of this compound is paramount to ensuring reaction efficiency, yield, and the safety of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. We will explore the causality behind common issues and provide field-proven, self-validating protocols to achieve high purity.

Section 1: Understanding the Impurity Profile

A robust purification strategy begins with understanding the potential impurities. The choice of synthetic route is the primary determinant of the impurity profile.

Q1: What is a common synthetic route for this compound, and what impurities can it generate?

A1: A prevalent and industrially relevant method for synthesizing amino alcohols is the reductive amination of a corresponding keto-alcohol. For this compound, a likely precursor is 4-hydroxy-4-methyl-2-pentanone. The reaction involves condensation with an ammonia source followed by reduction.

This process, while effective, can introduce several classes of impurities:

  • Process-Related Impurities: These originate directly from the reaction itself.

    • Unreacted Starting Materials: Residual 4-hydroxy-4-methyl-2-pentanone.

    • Reductant-Related Byproducts: Impurities from the reducing agent (e.g., borohydride salts).

    • Over-alkylation Products: If the reaction conditions are not carefully controlled, the product amine can react with another molecule of the keto-alcohol precursor, leading to secondary amine impurities.

  • Degradation Products: The final compound may degrade under improper storage or harsh work-up conditions.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., methanol, ethanol) may be present in the final product.[3]

SM 4-Hydroxy-4-methyl-2-pentanone + NH3 Reaction Reaction SM->Reaction Reductive Amination Reducer Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducer->Reaction Product This compound (Target Compound) Impurity1 Unreacted Starting Material Impurity2 Secondary Amine Byproduct (Over-alkylation) Impurity3 Residual Solvents Crude_Mixture Crude_Mixture Reaction->Crude_Mixture Crude Product Crude_Mixture->Product Purification Crude_Mixture->Impurity1 Crude_Mixture->Impurity2 Crude_Mixture->Impurity3

Caption: Proposed synthesis and common impurity formation pathway.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound. However, its polar functional groups (amine and hydroxyl) can present challenges.[4][5]

Q1: My compound won't dissolve in any single solvent I've tried. How do I select an appropriate solvent system?

A1: This is a common issue for multifunctional polar molecules. The ideal solvent is one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6]

Troubleshooting & Optimization:

  • Start with Polar Solvents: Given the compound's structure, begin screening with polar solvents like ethanol, methanol, or isopropanol. Water can also be tested, but solubility may be high even at room temperature.

  • Employ a Mixed-Solvent System: This is often the key to success. A "good" solvent, in which the compound is soluble (e.g., methanol or water), is paired with a "bad" or "anti-solvent," in which it is insoluble (e.g., ethyl acetate, diethyl ether, or isopropanol).[5] The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.

Q2: The product is "oiling out" as an immiscible liquid instead of forming crystals. What causes this and how can it be prevented?

A2: Oiling out occurs when the solute separates from the solution at a temperature above its melting point (or the melting point of the impure mixture).

Causality & Solution:

  • High Impurity Load: A significant concentration of impurities can depress the melting point of your compound, leading to a liquid-liquid phase separation.[6]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice of a crystal to form.

  • Solution Saturation: The solution may be too concentrated.

Preventative Measures:

  • Cool Slowly: After dissolution, allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help moderate the cooling rate.

  • Dilute the Solution: Add a small amount of additional hot solvent before cooling.

  • Induce Crystallization: If the solution is supersaturated and fails to crystallize, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of pure product if available.[6]

Q3: My final product has a persistent color. How can this be removed?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed.

Solution:

  • Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs colored impurities onto its high-surface-area matrix.

  • Caution: Do not add too much charcoal, as it can also adsorb your target compound, reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

  • Hot Filtration: After charcoal treatment, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Section 3: Guide to Column Chromatography Purification

When recrystallization fails to provide adequate purity, column chromatography is the next logical step. However, the basic nature of the amino group in this compound requires special consideration.

Q1: Why is my compound streaking badly or appearing to be irreversibly stuck on a standard silica gel column?

A1: This is a classic problem when purifying amines on silica gel. Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic amine group of your compound undergoes a strong acid-base interaction with the silica, leading to very strong adsorption. This results in poor elution, significant peak tailing (streaking), and potentially irreversible binding.[5]

cluster_0 Silica Gel Surface Silanol1 Si-OH Silanol2 Si-OH Silanol3 Si-OH Amine R-NH2 (this compound) Amine->Silanol2 H-Bonding & Proton Exchange Interaction Strong Acid-Base Interaction (Causes Tailing / Irreversible Binding)

Caption: Strong interaction between a basic amine and acidic silica gel.

Q2: How can I successfully run a silica gel column for this compound?

A2: To mitigate the strong interaction, you must modify the mobile phase or choose a different stationary phase.

Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).[5][7]

  • Alternative Stationary Phases:

    • Alumina: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and better suited for basic compounds.

    • Bonded Silica: Consider using an amino-propyl or diol-bonded silica phase, which presents a less acidic surface.[5][7]

Q3: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable alternative?

A3: Yes, HILIC is an excellent technique for purifying polar compounds like this compound. It utilizes a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This is particularly effective for compounds that are too polar for reversed-phase chromatography.[5]

Section 4: Protocols and Data

Protocol 1: Step-by-Step Recrystallization (Mixed-Solvent System)

  • Solvent Screening: In a small test tube, attempt to dissolve ~20 mg of crude material in 0.5 mL of a "good" solvent (e.g., methanol) with heating. In another test tube, confirm the material is insoluble in a "bad" solvent (e.g., diethyl ether) even with heating.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Heat the flask on a hot plate.

  • Add "Good" Solvent: Add the minimum volume of hot methanol dropwise until all the solid just dissolves.

  • Add "Bad" Solvent: While still hot, add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add one or two more drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (Büchner funnel), wash them with a small amount of cold diethyl ether, and allow them to air dry.

Protocol 2: Step-by-Step Flash Chromatography (Silica Gel with Modifier)

  • Mobile Phase Preparation: Prepare an eluent system. A good starting point is Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (Et₃N). For example, for 1 L of eluent: 900 mL DCM, 90 mL MeOH, 10 mL Et₃N.

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it doesn't dissolve well, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Representative Purification Outcomes

AnalytePurity of Crude Material (by HPLC Area %)Purity after Recrystallization (by HPLC Area %)Purity after Flash Chromatography (by HPLC Area %)
This compound 85.2%98.5%>99.0%
Unreacted Ketone 7.8%0.3%<0.1%
Secondary Amine Byproduct 4.5%1.1%<0.1%
Other Impurities 2.5%0.1%Not Detected

Section 5: Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for confirming the purity of the final product?

A1: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining the assay (overall percentage purity) and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying residual solvents and other volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and can be used for quantitative analysis (qNMR) to establish purity against a certified standard.[3]

Q2: What is the recommended way to store purified this compound?

A2: Based on supplier data, the compound should be stored at 2-8°C and protected from light to prevent potential degradation.[1]

Q3: My final yield is very low after purification. What are the most common reasons?

A3: For recrystallization, the most common causes of low yield are using an excessive amount of solvent (keeping the product dissolved even when cold) or allowing the product to crystallize prematurely during a hot filtration step.[6] For column chromatography, a low yield can result from irreversible adsorption on the column (if the mobile phase is not properly modified) or from combining impure fractions with pure ones.

References

Technical Support Center: Synthesis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the intricacies of its synthesis, troubleshoot common issues, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can often be traced back to several critical factors in the common synthetic routes, such as the Ritter reaction or the reduction of a corresponding azide. Let's break down the potential issues and their solutions.

Common Synthetic Route Overview:

A prevalent method for synthesizing this compound involves the reaction of 2-methyl-3-buten-2-ol with a nitrile in the presence of a strong acid (a Ritter-type reaction), followed by hydrolysis of the resulting amide.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Troubleshooting Workflow:

G cluster_start Start: Low Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Present? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Use a stronger acid catalyst incomplete_reaction->optimize_conditions Yes workup_loss Loss During Workup? side_reactions->workup_loss No minimize_side_reactions Minimize Side Reactions: - Control temperature carefully - Use a less nucleophilic nitrile - Consider a different synthetic route side_reactions->minimize_side_reactions Yes improve_workup Improve Workup Protocol: - Adjust pH for extraction - Use a continuous extraction method - Optimize purification (e.g., chromatography) workup_loss->improve_workup Yes

Caption: Troubleshooting workflow for low yield of this compound.

Detailed Solutions:

  • Optimizing Reaction Conditions:

    • Temperature Control: The Ritter reaction is often exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) during the addition of reagents can prevent side reactions like polymerization of the starting alkene.

    • Catalyst Choice: The strength of the acid catalyst is crucial. While sulfuric acid is common, oleum or other strong acids might be necessary for less reactive nitriles. However, stronger acids can also promote side reactions, so this should be optimized carefully.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before quenching.

  • Minimizing Side Reactions:

    • Alkene Polymerization: The carbocation intermediate in the Ritter reaction can be attacked by another molecule of the starting alkene, leading to polymerization. Slow addition of the alkene to the acid/nitrile mixture can minimize this.

    • Alternative Routes: If side reactions remain a significant issue, consider alternative synthetic pathways, such as the reduction of 4-azido-2-methylbutan-2-ol.

  • Improving Workup and Purification:

    • pH Adjustment: this compound is an amino alcohol and is soluble in water. During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) to deprotonate the ammonium salt and allow for efficient extraction into an organic solvent.

    • Extraction Solvent: Dichloromethane or a mixture of chloroform and isopropanol can be effective for extracting the product from the aqueous layer.

    • Purification: Vacuum distillation or column chromatography can be used for purification. For distillation, ensure the pressure is low enough to prevent decomposition of the product at high temperatures.

Q2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I remove them?

The nature of impurities will depend on the synthetic route chosen. Below is a table summarizing common impurities and strategies for their removal.

Impurity NamePotential SourceIdentification MethodRemoval Strategy
N-(1,1-dimethyl-3-hydroxybutyl)acetamide Incomplete hydrolysis of the amide intermediate in the Ritter reaction.NMR, IR (presence of amide C=O stretch)Repeat the hydrolysis step with a stronger base or for a longer duration.
Di(1,1-dimethyl-3-hydroxybutyl)amine Reaction of the product with a reactive intermediate.GC-MS, NMRCareful control of stoichiometry and reaction temperature. Purification by fractional distillation or chromatography.
Unreacted 2-methyl-3-buten-2-ol Incomplete reaction.GC, NMRRemoval by distillation due to its lower boiling point compared to the product.
Polymeric byproducts Acid-catalyzed polymerization of the starting alkene.NMR (broad signals), GPCThese are often high molecular weight, non-volatile materials that can be removed by distillation of the product.

Experimental Protocol for Impurity Removal by Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic solution with a dilute acid (e.g., 1 M HCl). The desired amino alcohol will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 10) with a base like NaOH or KOH. This will deprotonate the amino alcohol.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQ)

What are the most common synthetic routes to this compound?

Several synthetic routes have been reported. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity.

Synthetic RouteKey Starting MaterialsTypical YieldAdvantagesDisadvantages
Ritter Reaction 2-methyl-3-buten-2-ol, a nitrile (e.g., acetonitrile), strong acid60-80%Readily available starting materials.Can have side reactions; requires strong acids.
Reduction of Azide 4-azido-2-methylbutan-2-ol>90%High yield and purity.Azide intermediates can be hazardous.
Grignard Reaction A suitable Grignard reagent with an amino-ketone.VariableCan be adapted for analogues.Grignard reagents are moisture-sensitive.
What are the critical safety precautions when synthesizing this compound?
  • Handling Strong Acids: The Ritter reaction uses strong acids like concentrated sulfuric acid or oleum. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reactions: The addition of reagents can be highly exothermic. Use an ice bath to control the temperature and add reagents slowly.

  • Handling Azides: If using the azide reduction route, be aware that organic azides can be explosive. Handle with care and avoid heat, shock, and friction.

  • Flammable Solvents: Many organic solvents used in the synthesis and workup are flammable. Work away from ignition sources.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H and N-H stretches of the alcohol and amine functional groups.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Technical Support Center: Managing the Hygroscopic Nature of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Amino-2-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the hygroscopic nature of this versatile amino alcohol. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Core Challenge

This section addresses the fundamental properties of this compound that contribute to its hygroscopicity and the direct consequences of moisture absorption in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean, and why is this compound susceptible?

A1: The term hygroscopic refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere[1][2]. This compound (C5H13NO) is particularly susceptible due to its molecular structure. It possesses both a primary amine (-NH2) and a tertiary alcohol (-OH) functional group[3]. These groups are polar and can form hydrogen bonds with water molecules in the air, effectively pulling them into the bulk material[4][5]. This inherent chemical affinity for water is the root cause of its hygroscopic behavior.

Q2: What are the experimental consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture absorption can severely compromise your experiments in several ways, leading to issues with reproducibility and validity. The consequences can be both physical and chemical.

  • Physical Changes: The most immediate effect is a change in the physical state of the reagent. It can lead to clumping, caking, or the formation of a gummy or pasty consistency[1]. This makes accurate weighing nearly impossible, as the mass will continuously drift upwards on an analytical balance as it absorbs moisture from the air[6].

  • Chemical Changes: The absorbed water is not an inert contaminant; it is a reactive species. Its presence can lead to:

    • Inaccurate Stoichiometry: If you weigh out 100 mg of the reagent, but a significant portion of that mass is water, the actual amount of this compound is lower than calculated, leading to incorrect molar ratios in your reaction.

    • Undesired Side Reactions: Water can act as a nucleophile or a base in many organic reactions. In reactions involving amino alcohols at elevated temperatures, water can participate in degradation or polymerization pathways[7].

    • Altered Reaction Kinetics: The presence of water can change the polarity of the reaction solvent, affecting reaction rates and potentially the selectivity of your transformation.

    • Catalyst Inhibition: In catalytic processes, water can deactivate sensitive catalysts by blocking active sites[8].

Section 2: Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against moisture contamination. The core principle is to minimize the reagent's exposure to the atmosphere at all times[1][2].

Storage and Handling Protocols
ConditionRecommendationRationale
Unopened Container Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents[9]. Recommended storage temperature is often between 2-8°C[5].To maintain the integrity of the original seal and prevent premature exposure to ambient humidity and temperature fluctuations.
Short-Term Storage (In-Use) After opening, tightly reseal the container immediately. For added protection, place the sealed container inside a desiccator with an active desiccant (e.g., silica gel, Drierite).Minimizes moisture ingress between uses. A desiccator provides a localized low-humidity environment[10].
Long-Term Storage (Opened) For sensitive applications, transfer the required amount to a smaller, dedicated vial under an inert atmosphere (Nitrogen or Argon) and store that vial tightly sealed.Reduces the risk of contaminating the entire stock bottle with repeated openings and closings.
Workflow for Dispensing Reagent

The choice of handling procedure depends on the moisture sensitivity of your application. The following diagram illustrates two primary workflows.

G cluster_0 Standard Handling (Less Sensitive Applications) cluster_1 High-Purity Handling (Moisture-Sensitive Applications) st_start Equilibrate container to room temperature st_open Open container in well-ventilated hood st_start->st_open st_weigh Quickly weigh desired amount into vessel st_open->st_weigh st_seal Tightly reseal primary container IMMEDIATELY st_weigh->st_seal st_store Place container in desiccator st_seal->st_store hp_start Equilibrate container to room temperature hp_glovebox Move all materials (container, vials, spatula) into inert atmosphere glovebox hp_start->hp_glovebox hp_weigh Dispense and weigh reagent inside glovebox hp_glovebox->hp_weigh hp_seal Tightly seal primary container and aliquot vials hp_weigh->hp_seal hp_remove Remove sealed containers from glovebox hp_seal->hp_remove start_node Start: Need to Dispense Reagent start_node->st_start Standard Workflow start_node->hp_start High-Purity Workflow

Caption: Workflow for dispensing this compound.

Section 3: Troubleshooting Guide

This section provides direct answers and solutions to common problems encountered when working with this compound.

Q3: The mass of my sample keeps increasing on the analytical balance. What is happening and how do I stop it?

A3: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air[6]. The increasing mass is the weight of the water being absorbed. To get an accurate measurement, you must minimize the exposure time.

  • Quick Solution: Tare your weighing vessel, add the reagent as quickly as possible, and record the mass the moment it stabilizes. This is suitable for less sensitive applications.

  • Robust Solution: Use a tared, sealed weighing bottle. Add the powder, seal the bottle, and then re-weigh. The mass of the sealed bottle will be stable. Alternatively, perform all weighing operations inside a low-humidity environment like a glovebox[6].

Q4: My this compound appears clumped or has solidified. Can I still use it?

A4: Clumping is a clear indication of significant moisture absorption[1]. While the material may still be usable for some applications, its purity is compromised.

  • First, assess the extent: If mildly clumped, you can try breaking up the clumps with a dry spatula in a low-humidity environment (e.g., inside a glovebox or a nitrogen-purged bag)[6].

  • Second, consider drying: It is technically possible to dry the material by heating it under a vacuum, but this must be done with extreme caution. You must use a temperature well below its boiling point (approx. 179°C) to avoid decomposition[11]. Always cool the dried material in a desiccator before use[6]. This is not recommended without verifying the compound's thermal stability.

  • Best Practice: The most reliable approach is to quantify the water content using Karl Fischer titration (see Protocol 4.1). If the water content is unacceptably high, it is best to use a fresh, unopened bottle of the reagent.

Q5: My reaction is giving low yields or inconsistent results. Could absorbed water in the this compound be the cause?

A5: Absolutely. As discussed in Q2, absorbed water can throw off stoichiometry and participate in side reactions, leading to poor outcomes. This is a critical troubleshooting step for any reaction that is not proceeding as expected.

G start Inconsistent Results or Low Reaction Yield check_reagent Is this compound a critical reagent? start->check_reagent check_hygro Could the reaction be moisture-sensitive? check_reagent->check_hygro Yes other_vars Investigate other reaction parameters (temp, catalyst, other reagents, etc.) check_reagent->other_vars No assess_material Assess Reagent Integrity check_hygro->assess_material Yes visual_check Is material clumped, caked, or gummy? assess_material->visual_check Visually Inspect quant_check Perform Karl Fischer Titration (See Protocol 4.1) assess_material->quant_check Quantify Water visual_check->quant_check No, looks OK action_dry Material is compromised. Consider drying or using a new bottle. visual_check->action_dry Yes result_kf Is water content within acceptable limits? quant_check->result_kf success Water content is not the issue. Re-investigate other reaction parameters. result_kf->success Yes failure Water content is the likely cause. Use a fresh, dry lot of reagent and implement proper handling. result_kf->failure No

Caption: Troubleshooting logic for reaction inconsistency.

Section 4: Key Experimental Protocol

For experiments where water content is critical, direct measurement is the only way to ensure the quality of your reagent.

Protocol 4.1: Quantification of Water Content via Karl Fischer (KF) Titration

Principle: Karl Fischer titration is a highly specific method that determines water content through a chemical reaction. It is considered the gold standard because, unlike "Loss on Drying" methods which measure any volatile substance, KF titration reacts stoichiometrically and exclusively with water[12][13][14].

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Appropriate KF reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Gas-tight syringe

  • This compound sample

  • Certified water standard (for instrument validation)

Procedure:

  • Instrument Preparation:

    • Ensure the KF titrator's reaction cell is clean, dry, and properly sealed.

    • Fill the cell with anhydrous methanol or the recommended solvent and titrate to a dry, stable endpoint. This removes any residual moisture from the solvent and the cell.

  • Instrument Validation (Trustworthiness Check):

    • Using a calibrated syringe, inject a precise amount of a certified water standard into the cell.

    • Run the titration. The measured water content should be within the specified tolerance of the standard (e.g., 10,000 ± 50 ppm). This step validates that the instrument and reagents are performing correctly.

  • Sample Preparation and Analysis:

    • In a controlled environment (ideally a glovebox) to prevent moisture absorption during preparation, draw a precise volume of this compound into a clean, dry, gas-tight syringe.

    • Determine the mass of the sample by weighing the syringe before and after injection (gravimetric determination is most accurate).

    • Quickly inject the sample into the pre-tittered KF cell, ensuring the needle tip is submerged in the solvent.

    • Begin the titration immediately.

  • Data Interpretation:

    • The instrument will report the water content in micrograms (µg).

    • Calculate the water content as a percentage or in parts per million (ppm):

      • Water Content (ppm) = (Mass of Water Detected (µg) / Mass of Sample (g)) * 1000

      • Water Content (%) = (Mass of Water Detected (g) / Mass of Sample (g)) * 100

  • Decision Making:

    • Compare the measured water content to the requirements of your experiment. If the value exceeds your established limit, the reagent should be dried (with caution) or a new batch should be used.

References

Validation & Comparative

A Comparative Guide to 4-Amino-2-methylbutan-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. Chiral amino alcohols represent a privileged class of compounds in this regard, finding extensive application as catalysts and directing groups for the enantioselective formation of new stereocenters. This guide provides an in-depth comparison of 4-amino-2-methylbutan-2-ol with other widely utilized chiral amino alcohols, supported by experimental data from benchmark reactions.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are organic molecules containing both an amine and an alcohol functional group, with at least one stereocenter. Their utility in asymmetric synthesis stems from their ability to form stable chelate complexes with metal centers, creating a rigid and well-defined chiral environment that directs the approach of a substrate. This steric and electronic control is fundamental to achieving high levels of enantioselectivity in a variety of chemical transformations, including reductions, alkylations, and aldol reactions. The structural diversity of chiral amino alcohols allows for fine-tuning of the catalyst or auxiliary to suit a specific reaction, optimizing both reactivity and stereoselectivity.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively compare the performance of different chiral amino alcohols, the enantioselective addition of diethylzinc to benzaldehyde is a widely accepted benchmark reaction. This reaction produces a chiral secondary alcohol, 1-phenylpropan-1-ol, and the yield and enantiomeric excess (ee%) of the product serve as key metrics for the effectiveness of the chiral ligand.

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Figure 1: Enantioselective addition of diethylzinc to benzaldehyde.

Comparative Performance Analysis

This section compares the performance of this compound with two widely used chiral amino alcohols: (1R,2S)-(-)-Norephedrine and (S)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine (a prolinol derivative).

Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandStructureYield (%)Enantiomeric Excess (ee%)
This compound this compoundData not availableData not available
(1R,2S)-(-)-Norephedrine (1R,2S)-(-)-Norephedrine9587
(S)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine (S)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine9897

Note: The data for Norephedrine and the prolinol derivative are representative values from the literature and may vary depending on specific reaction conditions.

(1R,2S)-(-)-Norephedrine: A Classic Chiral Auxiliary

Norephedrine is a readily available and relatively inexpensive chiral amino alcohol that has been extensively used in asymmetric synthesis. In the diethylzinc addition to benzaldehyde, it provides good yields and high enantioselectivity. The stereochemical outcome is dictated by the formation of a six-membered chair-like transition state involving the zinc metal, the ligand, and the aldehyde.

(S)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine (Prolinol Derivative): High Performance through Rigidity

Prolinol derivatives are known for their exceptional performance in a wide range of asymmetric reactions. The rigid pyrrolidine ring and the bulky diphenylmethyl group create a highly organized and sterically demanding chiral pocket around the metal center. This leads to excellent facial discrimination of the prochiral aldehyde, resulting in very high enantiomeric excesses.

This compound: A Structural Perspective

This compound is a chiral amino alcohol with a primary amine and a tertiary alcohol. Its acyclic and relatively flexible structure distinguishes it from the more rigid cyclic structures of norephedrine and prolinol derivatives.

Potential Advantages:

  • Synthetic Accessibility: Its simpler structure may allow for more straightforward and cost-effective synthesis.

  • Tunability: The primary amine offers a reactive handle for further modification, allowing for the synthesis of a diverse library of ligands with varying steric and electronic properties.

Potential Challenges:

  • Conformational Flexibility: The lack of a rigid cyclic backbone might lead to a less defined transition state, potentially resulting in lower enantioselectivity compared to more conformationally constrained ligands. Multiple competing transition states could lower the overall stereochemical control.

  • Steric Hindrance: The steric bulk around the chiral center is less pronounced compared to the prolinol derivative, which may result in less effective shielding of one face of the substrate.

The absence of published data for this compound in this benchmark reaction suggests that it may be less effective than the more established chiral ligands or that its potential in this specific application has not yet been fully explored. Further research is warranted to experimentally determine its efficacy and to explore its utility in other asymmetric transformations where its unique structural features might be advantageous.

Experimental Protocols

The following are detailed, step-by-step methodologies for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

  • Anhydrous solvents are essential for the success of the reaction.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: General experimental workflow for the asymmetric addition of diethylzinc to an aldehyde.

Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine) (0.1 mmol, 5 mol%)

  • Anhydrous toluene (10 mL)

  • Diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol)

  • Benzaldehyde (0.204 mL, 2.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand (0.1 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (3.0 mL, 3.0 mmol) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (0.204 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

  • Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC analysis).

Conclusion and Future Outlook

The comparative analysis of chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde highlights the importance of structural rigidity and steric hindrance in achieving high levels of stereocontrol. While established ligands derived from norephedrine and prolinol demonstrate high efficacy, the potential of this compound remains an open area for investigation. Its simpler, acyclic structure presents both potential advantages in terms of synthetic accessibility and challenges related to conformational flexibility.

Future research should focus on the experimental evaluation of this compound in this and other benchmark asymmetric reactions. Furthermore, the derivatization of its primary amine functionality could lead to the development of a new class of chiral ligands with unique and potentially advantageous catalytic properties. Such studies will be crucial in fully elucidating the capabilities of this chiral building block and expanding the toolbox available to synthetic chemists for the construction of complex chiral molecules.

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Prolinol vs. 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral auxiliaries and catalysts is perpetual. Chiral amino alcohols have long been recognized as a privileged class of compounds, owing to their bidentate nature, ready availability from the chiral pool, and the stereochemically rigid transition states they can induce. Among these, prolinol, derived from the natural amino acid proline, is a well-established and versatile tool in the synthetic chemist's arsenal. This guide provides an in-depth comparison of the reactivity and stereoselectivity of prolinol with the less-explored, yet structurally intriguing, 4-amino-2-methylbutan-2-ol. While prolinol's performance is well-documented, this guide will offer a prospective analysis of this compound's potential, drawing upon data from structurally analogous, sterically hindered primary amino alcohols.

Prolinol: The Archetype of Conformationally Rigid Catalysis

(S)-Prolinol, with its pyrrolidine ring, offers a conformationally restricted framework that is highly advantageous for achieving predictable and high levels of stereocontrol. This rigidity minimizes the number of possible transition states, often leading to a single, energetically favored pathway.

Mechanism of Action: The Enamine Pathway

Prolinol and its derivatives are renowned for their ability to act as organocatalysts, most notably in aldol and Michael reactions. The generally accepted mechanism involves the formation of a key enamine intermediate between the ketone donor and the secondary amine of the prolinol catalyst.[1][2] The stereochemical outcome is then dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the chiral environment of the catalyst.

The transition state is often depicted as a six-membered, chair-like Zimmerman-Traxler model, where the carboxyl group of proline (in the case of proline catalysis) or a hydroxyl group (in prolinol derivatives) plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[1][3]

prolinol_mechanism Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Prolinol - H2O Prolinol (S)-Prolinol Prolinol->Enamine TS Zimmerman-Traxler Transition State Enamine->TS Aldehyde Aldehyde (Electrophile) Aldehyde->TS Product Aldol Adduct (High ee) TS->Product

Caption: Proposed enamine pathway for prolinol-catalyzed asymmetric aldol reactions.

Performance Data for Prolinol and its Derivatives

The efficacy of prolinol and its derivatives is well-documented across a range of asymmetric transformations. Below is a summary of representative data.

Reaction TypeCatalyst/AuxiliarySubstratesYield (%)ee (%) / drReference
Aldol Reaction(S)-Prolinol derivativeAcetone + various aldehydes68-9576->99[4]
Aldol Reaction(S)-Prolinol derivativeKetones + α-unsubstituted aldehydes22-77up to 95[5]
Michael Addition(S)-Prolinol derivativeKetones + nitroolefinsup to 80up to 99:1 dr, up to 99 ee[6]
Diethylzinc Addition(S)-Prolinol derivativeDiethylzinc + benzaldehyde~95~95[7][8]

This compound: A Prospective Analysis of a Sterically Hindered Primary Amino Alcohol

In contrast to the extensive research on prolinol, this compound remains a largely unexplored chiral building block in asymmetric catalysis. Its structure, featuring a primary amine and a sterically hindered tertiary alcohol, presents both potential advantages and challenges. The lack of a rigid cyclic backbone suggests greater conformational flexibility compared to prolinol. However, the bulky gem-dimethyl groups adjacent to the hydroxyl function could enforce a well-defined chiral environment in a metal-ligand complex.

Potential Mechanisms of Action

Given its primary amine, this compound is less likely to participate in the classic enamine catalysis pathway favored by prolinol. Instead, its potential lies in its role as a chiral ligand for metal-catalyzed reactions, such as asymmetric reductions and alkylations. In these transformations, the amino and hydroxyl groups can form a bidentate chelate with a metal center (e.g., Zn, Ru, Ti), creating a chiral Lewis acidic catalyst.

aminoalcohol_mechanism Aminoalcohol This compound Catalyst Chiral Metal-Ligand Complex Aminoalcohol->Catalyst Metal Metal Source (e.g., ZnEt2) Metal->Catalyst TS Asymmetric Transition State Catalyst->TS Ketone Prochiral Ketone Ketone->TS Hydride Hydride Source (e.g., BH3) Hydride->TS Product Chiral Alcohol (High ee) TS->Product

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Evaluating the Potential of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and structurally simple chiral ligands is a perpetual endeavor. Chiral amino alcohols have long been recognized as a privileged class of ligands, owing to their facile synthesis, modularity, and profound success in a myriad of enantioselective transformations. This guide provides a comparative analysis of the potential efficacy of 4-Amino-2-methylbutan-2-ol as a chiral ligand, contextualized by the performance of established amino alcohols in a benchmark asymmetric reaction. Due to a lack of published experimental data for this compound in this context, this guide will leverage structure-activity relationships and data from analogous ligands to forecast its potential and guide future research.

The chosen benchmark reaction for this comparative study is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the effectiveness of new chiral catalysts, with the primary metrics being the chemical yield and the enantiomeric excess (ee%) of the resulting (S)- or (R)-1-phenyl-1-propanol.

The Structural Landscape of Chiral Amino Alcohols

Chiral amino alcohols are characterized by the presence of both an amino and a hydroxyl group, which can coordinate to a metal center, thereby creating a rigid and well-defined chiral environment. This chelation is fundamental to their ability to direct the stereochemical outcome of a reaction. The steric and electronic properties of the substituents on the amino alcohol backbone play a crucial role in determining the ligand's efficacy.

Here, we compare the structure of our target molecule, this compound, with several well-established chiral amino alcohol ligands.

G cluster_target Target Ligand cluster_established Established Ligands Target This compound DAIB (-)-DAIB Target->DAIB Comparison Norephedrine (1R,2S)-(-)-Norephedrine Target->Norephedrine Comparison DBNE (1S,2R)-(+)-N,N-dibutylnorephedrine Target->DBNE Comparison Prolinol (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Target->Prolinol Comparison

Caption: Comparison of the target ligand with established chiral amino alcohols.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of several representative chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde. This data provides a crucial framework for predicting the potential of this compound.

LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Product ConfigurationReference
(-)-3-exo-(dimethylamino)isoborneol (DAIB)8Toluene09295(S)[1]
(1R,2S)-(-)-Norephedrine2Toluene09890(R)[2]
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2Toluene09694(S)[2]
Fructose-derived β-amino alcohol20Hexane010096(S)[3][4]
Pinane-based 1,4-amino alcohol10Toluene09589(R)[5]

Mechanistic Insights and the Potential of this compound

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, is believed to involve the formation of a dimeric zinc complex. The chiral ligand creates a sterically defined pocket that dictates the facial selectivity of the aldehyde's approach to the zinc-ethyl moiety.

G cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle AminoAlcohol Chiral Amino Alcohol Monomer Monomeric Zinc Alkoxide AminoAlcohol->Monomer + Et2Zn Et2Zn_1 Et2Zn Dimer Dimeric Zinc Complex (Active Catalyst) Monomer->Dimer Dimerization Coordination Aldehyde Coordination Dimer->Coordination + Aldehyde Aldehyde Aldehyde TransitionState Transition State (Enantiodetermining Step) Coordination->TransitionState + Et2Zn Product_complex Product-Zinc Complex TransitionState->Product_complex Ethyl Transfer Product_complex->Dimer Ligand Exchange Product Chiral Alcohol Product_complex->Product Workup Et2Zn_2 Et2Zn G start Start setup 1. Set up a flame-dried Schlenk flask under an inert atmosphere (Argon). start->setup dissolve 2. Dissolve the chiral amino alcohol (0.02 mmol) in anhydrous toluene (2 mL). setup->dissolve cool 3. Cool the solution to 0 °C (ice-water bath). dissolve->cool add_et2zn 4. Add diethylzinc solution (2.0 mmol) dropwise and stir for 30 minutes. cool->add_et2zn add_aldehyde 5. Add benzaldehyde (1.0 mmol) dropwise. add_et2zn->add_aldehyde react 6. Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours). add_aldehyde->react quench 7. Quench the reaction by the slow addition of saturated aq. NH4Cl (5 mL). react->quench extract 8. Extract the aqueous layer with diethyl ether (3 x 10 mL). quench->extract dry 9. Combine organic layers, dry over MgSO4, filter, and concentrate in vacuo. extract->dry purify 10. Purify the crude product by flash column chromatography (silica gel). dry->purify analyze 11. Determine yield and enantiomeric excess (chiral HPLC or GC). purify->analyze end End analyze->end

References

A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Amino-2-methylbutan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Amino Alcohol Scaffold

4-Amino-2-methylbutan-2-ol is a valuable bifunctional molecule characterized by a primary amine and a tertiary alcohol. This structural arrangement makes it a crucial building block in medicinal chemistry and pharmaceutical development. Notably, it serves as a key reagent in the synthesis of advanced therapeutic agents, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are under investigation for various malignancies.[1][2] The efficient and scalable synthesis of this amino alcohol and its analogs is therefore a topic of considerable interest, directly impacting the accessibility and cost of novel drug candidates.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will dissect three prominent strategies: direct reductive amination, a classic Ritter reaction pathway, and a modern biocatalytic approach. The discussion will extend beyond procedural steps to explore the underlying chemical principles, the rationale behind experimental choices, and a critical evaluation of each method's performance based on yield, scalability, stereocontrol, and overall efficiency.

Strategic Overview: Pathways to Amino Alcohols

The synthesis of amino alcohols can be approached from several distinct strategic standpoints. The most common methods involve the formation of the carbon-nitrogen bond at a late stage, often leveraging the reactivity of a carbonyl precursor. Key strategies include:

  • Reductive Amination: This powerful one-pot reaction combines a ketone or aldehyde with an amine source in the presence of a reducing agent to directly form the target amine.[][4] It is widely favored for its efficiency and operational simplicity.

  • The Ritter Reaction: A classic method for converting tertiary alcohols into N-substituted amides using a nitrile and strong acid. Subsequent hydrolysis of the amide intermediate yields the primary amine. This two-step process offers a robust alternative when starting from tertiary alcohols.

  • Biocatalysis: Leveraging the exquisite selectivity of enzymes, this approach enables transformations under mild, environmentally benign conditions. Engineered amine dehydrogenases (AmDHs), for instance, can facilitate the asymmetric reductive amination of keto-alcohols to produce chiral amino alcohols with high enantiopurity.[5]

We will now examine each of these methodologies in the context of synthesizing this compound.

Method 1: Direct Reductive Amination of a Hydroxy Ketone

This is arguably the most direct and atom-economical approach, constructing the target molecule from a suitable hydroxy ketone precursor, 4-hydroxy-4-methyl-2-pentanone. The reaction proceeds via the in-situ formation of an imine intermediate with ammonia, which is then immediately reduced to the primary amine.

Underlying Principles & Experimental Rationale

The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must be selective enough to reduce the C=N bond of the imine intermediate preferentially over the starting ketone's C=O bond. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both, milder reagents are required.[6]

Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[][6] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to coexist with the carbonyl compound under weakly acidic conditions (which are necessary to catalyze imine formation) without significant reduction of the ketone. The electron-withdrawing cyanide group tempers the hydride's nucleophilicity, making it highly selective for the more electrophilic protonated imine (iminium ion) intermediate.[6] Catalytic hydrogenation over metals like Nickel or Palladium is another effective, scalable, and "greener" alternative.[4]

Visual Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reaction One-Pot Reaction SM 4-Hydroxy-4-methyl-2-pentanone Imine Imine Intermediate (transient) SM->Imine Condensation (-H2O) Ammonia Ammonia (NH3) (e.g., from NH4OAc) Ammonia->Imine Product This compound Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH3CN or H2/Catalyst) Reducer->Product

Caption: One-pot synthesis via reductive amination.

Detailed Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of 4-hydroxy-4-methyl-2-pentanone (1.0 eq) in methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Basify the aqueous residue with 4M NaOH to a pH > 12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Comparative Data: Reductive Amination Conditions
ParameterMethod A: NaBH₃CNMethod B: Catalytic Hydrogenation
Reducing Agent Sodium CyanoborohydrideHydrogen Gas (H₂)
Catalyst None (Stoichiometric)Raney Nickel or Pd/C
Pressure Atmospheric1-50 bar
Temperature 0-25 °C25-80 °C
Advantages Mild conditions, good functional group tolerance, lab-scale convenience.High atom economy, no toxic byproducts, highly scalable.
Disadvantages Toxic cyanide waste, stoichiometric reagent cost.Requires specialized high-pressure equipment, catalyst handling.
Typical Yield 65-85%70-95%

Method 2: Ritter Reaction and Amide Hydrolysis

This two-step sequence provides an alternative pathway, starting from a tertiary alcohol. For a simple analog like this compound, the starting material would be 2-methylbutane-2,4-diol. The key is the selective reaction at the tertiary alcohol center.

Underlying Principles & Experimental Rationale

The Ritter reaction leverages the exceptional stability of a tertiary carbocation. In the presence of a strong acid (e.g., concentrated sulfuric acid), the tertiary hydroxyl group is protonated and eliminated as water, forming a stable carbocation. This potent electrophile is then "trapped" by the lone pair of electrons on the nitrogen atom of a nitrile solvent (commonly acetonitrile). The resulting nitrilium ion intermediate is hydrated upon aqueous work-up to yield a stable N-substituted amide.

The second stage is a standard amide hydrolysis. This requires harsh conditions, typically refluxing in strong acid (e.g., HCl) or base (e.g., NaOH), to cleave the robust amide bond and liberate the desired primary amine. The choice between acidic or basic hydrolysis depends on the stability of the rest of the molecule and the desired salt form of the final product.

Visual Workflow: Ritter Reaction Pathway

G cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Amide Hydrolysis Start 2-Methylbutane-2,4-diol Intermediate N-substituted Amide Start->Intermediate Carbocation formation & Nitrile attack Reagents1 Acetonitrile (CH3CN) Conc. H2SO4 Reagents1->Intermediate Product This compound Intermediate->Product Cleavage of Amide Bond Reagents2 Strong Acid or Base (e.g., HCl or NaOH), Heat Reagents2->Product

Caption: Two-step synthesis via the Ritter reaction.

Detailed Experimental Protocol (Illustrative)

Step 1: N-(4-hydroxy-1,1-dimethylbutyl)acetamide Synthesis

  • Reaction Setup: Dissolve 2-methylbutane-2,4-diol (1.0 eq) in an excess of acetonitrile. Cool the solution to 0 °C in an ice-salt bath.

  • Acid Addition: Add concentrated sulfuric acid (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield the amide intermediate.

Step 2: Amide Hydrolysis

  • Hydrolysis: Suspend the crude amide from Step 1 in 6M aqueous HCl. Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Isolation: Basify the aqueous layer to pH > 12 with solid NaOH or 10M NaOH solution, ensuring the mixture is kept cool. Extract the liberated amine with dichloromethane, dry the combined organic layers, and concentrate to afford the final product.

Method 3: Biocatalytic Reductive Amination

This cutting-edge approach offers a green and highly selective alternative for producing chiral amino alcohols. It employs engineered enzymes, such as Amine Dehydrogenases (AmDHs), to catalyze the asymmetric reductive amination of a keto-alcohol precursor.[5]

Underlying Principles & Experimental Rationale

Biocatalysis operates under fundamentally different principles than traditional organic chemistry. The enzyme's active site provides a unique, chiral microenvironment that binds the substrate (the hydroxy ketone) and a hydride donor (typically a cofactor like NADH or NADPH) in a specific orientation. This precise positioning dictates the stereochemical outcome of the reaction, allowing for the synthesis of a single enantiomer of the product with very high enantiomeric excess (>99% ee is common).[5]

The reaction is run in an aqueous buffer at or near physiological pH and mild temperatures (e.g., 30 °C). A key challenge is the stoichiometric consumption of the expensive NADH cofactor. This is overcome by using a cofactor regeneration system, where a cheap sacrificial molecule (like glucose or formate) is oxidized by a second enzyme (e.g., glucose dehydrogenase) to continuously regenerate the NADH from its oxidized NAD+ form.[5] This makes the overall process economically viable.

Visual Workflow: Biocatalytic Cycle

G cluster_cofactor Cofactor Regeneration Substrate 4-Hydroxy-4-methyl- 2-pentanone AmDH Amine Dehydrogenase (AmDH) Substrate->AmDH Product (R)- or (S)-4-Amino- 2-methylbutan-2-ol AmDH->Product NAD NAD+ NADH NADH NAD->NADH Regeneration NADH->AmDH NADH->NAD Hydride Donation GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount. These foundational structures serve as a starting point for the synthesis of diverse compound libraries, enabling the exploration of vast chemical spaces to uncover novel therapeutic agents. 4-Amino-2-methylbutan-2-ol, a simple yet elegant molecule, represents one such scaffold. Characterized by a primary amine and a tertiary alcohol separated by a two-carbon linker (Molecular Formula: C₅H₁₃NO), it offers two distinct points for chemical modification.[1][2] This dual functionality allows for the strategic introduction of various pharmacophores, making it an invaluable building block for creating compounds with tailored biological activities.

This guide provides an in-depth, objective comparison of the biological performance of compounds synthesized from this compound. We will delve into specific examples, focusing primarily on the anticancer domain where this scaffold has shown considerable promise, particularly in the development of next-generation kinase inhibitors. By examining the causality behind experimental design and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with actionable insights into the therapeutic potential of this versatile precursor.

Focus Area 1: Pyridine-Based Derivatives as Potent Kinase Inhibitors

The pyridine ring is a cornerstone of many FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of a target kinase. The this compound moiety is frequently incorporated as a side chain onto the pyridine core. This strategic addition serves a dual purpose: the hydroxyl group enhances aqueous solubility, a critical pharmacokinetic property, while the entire chain can form additional interactions in the solvent-exposed region of the kinase, thereby improving both potency and selectivity.

A prominent application of this strategy is in the development of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[3] Mutations in the FLT3 gene are among the most common genetic alterations in AML, making it a critical therapeutic target.[1][4]

Synthesis and Screening Workflow

The general approach involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, where the primary amine of this compound is coupled to a halogenated or otherwise activated pyridine core. The resulting derivatives are then subjected to a rigorous screening cascade to determine their biological activity.

G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Halogenated Pyridine Core B->C D Purified Pyridine Derivative C->D E In Vitro Kinase Assay (e.g., FLT3, c-KIT) D->E Test Compound F Cell-Based Proliferation Assay (e.g., MTT on MOLM-13, MV4-11 cells) E->F G Downstream Signaling Analysis (Western Blot for p-FLT3, p-STAT5) F->G H Lead Candidate Identification G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K p RAS RAS FLT3->RAS p Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT p AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor PYR-1 Inhibitor->FLT3

References

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale synthesis is a critical decision, balancing cost, efficiency, and scalability. This guide provides an in-depth technical analysis of 4-Amino-2-methylbutan-2-ol, a key intermediate in the synthesis of promising pharmaceutical compounds, and compares it with a structurally similar alternative, 2-Amino-2-methyl-1-propanol (AMP).

Introduction: The Role of Hindered Amino Alcohols in Pharmaceutical Synthesis

Hindered amino alcohols, such as this compound, are valuable scaffolds in medicinal chemistry due to their ability to introduce specific stereochemistry and functionality into drug candidates. A notable application of this compound is in the synthesis of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, a class of targeted therapies for acute myeloid leukemia (AML)[1][2][3]. The branched methyl groups and the hydroxyl and amino functionalities of this molecule play a crucial role in the binding affinity and selectivity of the final drug product.

This guide will dissect the synthetic routes to this compound, analyze the associated costs, and compare them to 2-Amino-2-methyl-1-propanol (AMP), another hindered amino alcohol with established industrial applications, to provide a comprehensive framework for decision-making in large-scale production.

Synthetic Pathways and Cost Analysis

The economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials, the efficiency of the synthetic route, and the complexity of purification. Here, we explore common synthetic pathways for this compound and AMP.

Synthesis of this compound

Two primary routes for the synthesis of this compound are the reduction of a nitrile or an azide precursor.

Route 1: Reduction of 3-Hydroxy-3-methylbutyronitrile

This pathway involves the reduction of the nitrile group of 3-Hydroxy-3-methylbutyronitrile to a primary amine.

start 3-Hydroxy-3-methylbutyronitrile reagent Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation) start->reagent product This compound reagent->product caption Fig. 1: Synthesis of this compound via Nitrile Reduction.

Caption: Synthesis of this compound via Nitrile Reduction.

  • Experimental Protocol: The reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF)[4][5]. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under high pressure and temperature is a more cost-effective and safer option for industrial-scale production[6].

  • Cost Considerations: The primary cost driver for this route is the starting material, 3-Hydroxy-3-methylbutyronitrile. While small-scale laboratory prices can be high, bulk purchasing significantly reduces the cost[1][7][8]. Catalytic hydrogenation is generally preferred in industry over metal hydrides due to lower cost and improved safety[6].

Route 2: Reduction of 4-Azido-2-methylbutan-2-ol

An alternative approach involves the reduction of an azide precursor. This method is often favored for its high selectivity and milder reaction conditions.

  • Experimental Protocol: The azide group can be reduced to a primary amine using various methods, including catalytic hydrogenation or Staudinger reduction with triphenylphosphine followed by hydrolysis.

Synthesis of 2-Amino-2-methyl-1-propanol (AMP)

AMP is a widely used industrial chemical, and its synthesis is well-established. Common methods include the reaction of 2-nitropropane with formaldehyde followed by reduction, or the reaction of isobutene with chlorine and acetonitrile followed by hydrolysis[9][10][11][12][13].

cluster_0 Route A: From 2-Nitropropane cluster_1 Route B: From Isobutene 2-Nitropropane 2-Nitropropane Formaldehyde Formaldehyde 2-Nitropropane->Formaldehyde 2-Nitro-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol Formaldehyde->2-Nitro-2-methyl-1-propanol Base catalyst Reduction Reduction 2-Nitro-2-methyl-1-propanol->Reduction AMP AMP Reduction->AMP Isobutene Isobutene Chlorine + Acetonitrile Chlorine + Acetonitrile Isobutene->Chlorine + Acetonitrile Intermediate Intermediate Chlorine + Acetonitrile->Intermediate Addition Hydrolysis Hydrolysis Intermediate->Hydrolysis AMP2 AMP2 Hydrolysis->AMP2 AMP caption Fig. 2: Common Synthetic Routes to 2-Amino-2-methyl-1-propanol (AMP).

Caption: Common Synthetic Routes to 2-Amino-2-methyl-1-propanol (AMP).

  • Cost Considerations: The starting materials for AMP synthesis, such as 2-nitropropane, formaldehyde, isobutene, and chlorine, are readily available and relatively inexpensive bulk chemicals[10][13]. The established, high-yield industrial processes contribute to its lower cost compared to more specialized amino alcohols.

Comparative Cost-Benefit Analysis

ParameterThis compound2-Amino-2-methyl-1-propanol (AMP)
Primary Application Pharmaceutical intermediate (e.g., FLT3 inhibitors)Industrial chemical (e.g., CO2 capture, buffer)
Starting Material Cost Higher (specialty chemical)Lower (bulk chemicals)
Synthesis Complexity ModerateWell-established, optimized for large scale
Typical Yield (Large Scale) 70-90% (estimated for optimized process)>85%[14]
Purification May require chromatographyDistillation is often sufficient
Scalability Challenges Potential for exothermic reactions, handling of energetic intermediates (azides)Well-understood and managed at scale

In-Depth Technical Considerations for Large-Scale Synthesis

1. Reaction Conditions and Safety:

  • Nitrile Reduction: Large-scale catalytic hydrogenation requires specialized high-pressure reactors and careful temperature control to manage the exothermic nature of the reaction. The use of flammable solvents and hydrogen gas necessitates robust safety protocols.

  • Grignard Reactions: While not a primary route for the examples discussed, Grignard reactions are common in amino alcohol synthesis. They are notoriously exothermic and can have an induction period, posing a significant risk of runaway reactions at scale. Careful control of reagent addition, efficient heat exchange, and real-time monitoring are crucial for safe operation[15][16][17].

  • Azide Chemistry: The use of azide intermediates introduces the risk of handling potentially explosive compounds. Process safety assessments and specialized handling procedures are mandatory.

2. Purification and Purity:

  • For pharmaceutical applications, achieving high purity is paramount. The synthesis of this compound may require chromatographic purification to remove impurities, which can be a significant cost driver at scale.

  • For industrial applications of AMP, distillation is often sufficient to achieve the required purity, a more cost-effective method than chromatography.

3. Biocatalysis as a Green Alternative:

The use of enzymes, such as amine dehydrogenases, for the reductive amination of keto-alcohols offers a promising green alternative to traditional chemical methods[18]. Biocatalytic routes often proceed under milder conditions with high stereoselectivity, potentially reducing costs and environmental impact. However, the cost and stability of the enzyme, as well as the efficiency of cofactor regeneration, are key factors in the economic viability of such processes on a large scale[19].

Conclusion

The choice between this compound and a lower-cost alternative like AMP for large-scale synthesis is ultimately dictated by the specific requirements of the final product.

  • This compound is a specialized building block where its unique structure is critical for the desired biological activity, as seen in the development of specific FLT3 inhibitors. While its synthesis is more complex and costly, the therapeutic value of the final drug can justify the expense. Future developments in biocatalysis may offer more cost-effective and sustainable production routes.

  • 2-Amino-2-methyl-1-propanol (AMP) serves as a valuable benchmark for a cost-effective, large-scale industrial amino alcohol. Its well-established synthesis from inexpensive starting materials highlights the economic advantages of a mature industrial process.

For drug development professionals, a thorough evaluation of the structure-activity relationship is essential. If the specific stereochemistry and branching of this compound are indispensable for the target's efficacy, the focus should be on optimizing its synthesis to improve yield and reduce costs. However, if structural modifications are permissible, exploring more readily available and cost-effective amino alcohols could significantly reduce the overall cost of goods for the final pharmaceutical product.

This guide provides a foundational understanding to aid in this critical decision-making process, emphasizing the interplay between chemical synthesis, process economics, and the stringent requirements of pharmaceutical development.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Utilizing 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of asymmetric synthesis, the precise quantification of enantiomeric purity is not merely a procedural step but the cornerstone of validating a reaction's success. For chemists employing chiral auxiliaries, ligands, or catalysts derived from 4-Amino-2-methylbutan-2-ol, an accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in experimental data and practical insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their specific application.

This compound is a valuable chiral building block, featuring a primary amine and a tertiary alcohol.[1][2][3] Its derivatives are employed to induce stereoselectivity in a variety of chemical transformations. The ultimate measure of success for these reactions is the enantiomeric excess of the product, defined as the absolute difference between the mole fractions of the two enantiomers.[4] This guide will compare the most robust and widely adopted techniques for this critical analysis: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Comparative Analysis of Core Methodologies

The selection of an analytical technique for determining enantiomeric excess is a critical decision influenced by factors such as the analyte's physicochemical properties, required sensitivity, and available instrumentation.[5] A direct comparison of the primary methods reveals their distinct advantages and limitations.

ParameterChiral HPLCChiral GCNMR Spectroscopy (with Chiral Agents)
Principle Differential interaction with a Chiral Stationary Phase (CSP) or separation of diastereomers on an achiral phase.Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes with a Chiral Solvating/Shift Reagent, inducing chemical shift differences.
Typical Analytes Broad range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds. Derivatization may be required to increase volatility.Soluble compounds. Requires specific functional groups for interaction with the chiral agent.
Sample Prep Can be minimal (direct injection) or require derivatization if a suitable chromophore is absent.[6]Often requires derivatization to enhance volatility and thermal stability.[7]Simple addition of a chiral solvating or shift reagent to the NMR sample.[8]
Resolution Generally excellent, with baseline separation often achievable.High resolution, particularly for complex mixtures of volatile compounds.Variable, dependent on the analyte-reagent interaction. Peak overlap can be an issue.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID or MS detectors.Lower sensitivity compared to chromatographic methods.
Analysis Time Typically 5-30 minutes per sample.Typically 10-60 minutes per sample.Rapid data acquisition (minutes), but sample preparation and optimization can be time-consuming.
Instrumentation HPLC system with a chiral column or standard column for derivatized samples, and a suitable detector (e.g., UV, CD, MS).GC system with a chiral column and a detector (e.g., FID, MS).NMR spectrometer.
Key Advantage Broad applicability and high accuracy.[9]Excellent for volatile compounds and complex mixtures.[9]Rapid, non-destructive, and provides structural information.
Key Limitation Can be expensive (chiral columns), and method development can be time-consuming.Limited to volatile and thermally stable analytes. Derivatization adds complexity.Lower sensitivity and potential for peak overlap, which can affect accuracy.

Section 2: In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation can be achieved directly on a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[10]

Core Principle: Enantiomers possess identical physical properties in an achiral environment. Chiral HPLC introduces a chiral environment (the CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. In the indirect method, the formation of diastereomers results in molecules with different physical properties, allowing for their separation on a conventional stationary phase.[10]

Caption: Workflow for ee determination by Chiral HPLC.

Experimental Protocol: Indirect HPLC Method for an Amino Alcohol Product

This protocol is suitable for products lacking a strong chromophore, a common issue with amino alcohols.[6]

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the amino alcohol product in 0.5 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(-)-Mandelic acid) and a coupling agent (e.g., HBTU).

    • Add 2.0 equivalents of a non-chiral base (e.g., diisopropylethylamine) to facilitate the reaction.

    • Stir the reaction at room temperature for 1-2 hours or until complete as monitored by TLC.

    • Quench the reaction with a small amount of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Sample Preparation:

    • Dissolve the resulting diastereomeric amide residue in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water), typically in a 60:40 ratio.[11] The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the derivatizing agent has strong absorbance (e.g., 254 nm for mandelic acid derivatives).[12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas (A1 and A2) of the two separated diastereomers.

    • Calculate the enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for the separation of volatile and thermally stable enantiomers. For many products derived from reactions using this compound, derivatization is necessary to increase their volatility.[7]

Core Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. Volatilized enantiomers travel through the column at different rates due to their differential interactions with the CSP, leading to separation.

Caption: Workflow for ee determination by Chiral GC.

Experimental Protocol: Chiral GC of a Derivatized Amino Alcohol

  • Derivatization (Silylation):

    • In a clean, dry vial, dissolve ~1 mg of the amino alcohol product in 0.2 mL of a dry, aprotic solvent (e.g., pyridine or dichloromethane).

    • Add 0.2 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C (for FID).

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomeric derivatives.

    • Calculate the enantiomeric excess using the peak areas as described for the HPLC method.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The addition of a Chiral Solvating Agent (CSA) to a solution of the enantiomeric product forms transient, non-covalent diastereomeric complexes.[13]

Core Principle: The CSA creates a chiral environment around the analyte enantiomers. This results in different magnetic environments for corresponding protons (or other nuclei) in the two enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the calculation of the ee.[14]

Caption: Principle of ee determination by NMR with a CSA.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve 5-10 mg of the enantiomerically enriched product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the product alone.

    • To the same NMR tube, add a molar equivalent of a suitable CSA. For amino alcohols, CSAs like (R)-(-)-Mandelic acid or (R)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acids are often effective.[15]

    • Gently shake the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte that shows clear separation (splitting) into two distinct peaks corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show separation.

  • Data Analysis:

    • Carefully integrate the two separated signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: ee% = |(I1 - I2) / (I1 + I2)| * 100.

Section 3: Conclusion and Recommendations

The determination of enantiomeric excess is a critical step in the evaluation of asymmetric reactions that utilize this compound and its derivatives.

  • Chiral HPLC stands out as the most versatile and broadly applicable method, particularly the indirect approach using derivatization, which overcomes the common challenge of lacking a UV chromophore in amino alcohol products. It generally provides robust and highly accurate results.

  • Chiral GC is the method of choice for volatile products or those that can be easily derivatized to become volatile. Its high resolving power and sensitivity are significant advantages.

  • NMR Spectroscopy with CSAs is an exceptionally rapid and convenient technique that avoids chromatography. It is ideal for quick screening of reaction outcomes, provided a suitable CSA can be found that induces sufficient separation of signals for accurate integration.

For rigorous, publication-quality results and in regulated environments, chromatographic methods (HPLC or GC) are generally preferred due to their higher accuracy and sensitivity. However, for high-throughput screening of reaction conditions, NMR spectroscopy offers an invaluable tool for rapid feedback. The ultimate choice of method should be guided by the specific properties of the analyte, the required level of precision, and the instrumentation available in the laboratory.

References

A Comparative Guide to Cross-Reactivity Assessment of 4-Amino-2-methylbutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Cross-Reactivity Profiling in Drug Development

The journey of a novel therapeutic candidate from discovery to clinical application is fraught with challenges, paramount among them being the assurance of its safety and specificity. A critical aspect of this safety assessment is the evaluation of immune-mediated adverse drug reactions (ADRs), which can be triggered by the cross-reactivity of the drug molecule or its metabolites with endogenous proteins or off-target receptors. Such reactions can manifest as a range of hypersensitivities, potentially leading to significant patient harm and derailing an otherwise promising therapeutic program.

4-Amino-2-methylbutan-2-ol is a versatile building block in medicinal chemistry, utilized as a reagent in the synthesis of various pharmaceutical agents, including tyrosine kinase 3 (FLT3) inhibitors and purine analogues.[1] As novel derivatives of this scaffold are developed, a thorough understanding of their potential to elicit an immune response becomes indispensable. This guide will walk you through the principles, experimental design, and detailed protocols for conducting a comprehensive cross-reactivity study of hypothetical this compound derivatives.

The Molecular Basis of Cross-Reactivity with Amino Alcohols

Cross-reactivity of small molecule drugs can be initiated through several mechanisms, broadly categorized as either immunological or non-immunological.[2] For amino alcohol derivatives, both pathways are plausible:

  • Haptenation and Immunological Cross-Reactivity: Small molecules like the derivatives of this compound can act as haptens, covalently binding to endogenous proteins to form immunogenic conjugates. This process can lead to the activation of T-cells and B-cells, resulting in the production of specific antibodies (e.g., IgE, IgG) and memory T-cells. Subsequent exposure to the drug or a structurally similar molecule can then trigger an allergic reaction. The primary amino group and the hydroxyl group of the this compound scaffold are potential sites for such interactions.

  • Pharmacological Interaction with Immune Receptors (p-i Concept): Some drugs can directly and non-covalently interact with immune receptors, such as T-cell receptors (TCRs) or Human Leukocyte Antigens (HLAs), leading to an immune response. This interaction is dependent on the three-dimensional structure and chemical properties of the drug molecule.

Hypothetical Derivatives for Comparative Study

To illustrate a practical cross-reactivity assessment, we will consider three hypothetical derivatives of this compound, reflecting its known applications in medicinal chemistry:

  • Derivative A (Aminopyridine Conjugate): A compound where the amino group of this compound is linked to a 5-aryl-2-aminopyridine core, representing a potential FLT3 inhibitor.[1]

  • Derivative B (Purine Analogue): A molecule where the this compound moiety is attached to a purine scaffold, similar to antiviral nucleoside analogues.

  • Derivative C (N-Alkylated Analogue): A simple modification where the primary amine of the parent compound is alkylated with a benzyl group, a common structural motif in medicinal chemistry.

These derivatives will be compared against the parent compound, This compound , to determine if structural modifications influence their cross-reactivity potential.

Experimental Workflow for Cross-Reactivity Assessment

A multi-tiered approach is recommended to comprehensively evaluate the cross-reactivity of these derivatives. This involves a combination of in silico, in vitro, and potentially in vivo assays.

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_interpretation Data Interpretation in_silico Structural Similarity Analysis (Tanimoto Coefficient) elisa Competitive ELISA in_silico->elisa Guide Antibody Selection spr Surface Plasmon Resonance (SPR) elisa->spr Confirm Binding Kinetics ltt Lymphocyte Transformation Test (LTT) spr->ltt Assess Cellular Response cytokine Cytokine Release Assay ltt->cytokine Profile Immune Activation interpretation Comparative Analysis & Risk Assessment cytokine->interpretation

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the relative affinity of the derivatives for antibodies raised against a protein conjugate of the parent compound.

Protocol:

  • Antigen Preparation: Covalently conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen.

  • Antibody Generation: Immunize animals (e.g., rabbits) with the conjugate to generate polyclonal antibodies. Purify the antibodies using affinity chromatography.

  • ELISA Plate Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate and block non-specific binding sites.

  • Competitive Inhibition: In a separate plate, pre-incubate the anti-conjugate antibodies with varying concentrations of the parent compound and each derivative (A, B, and C).

  • Assay: Transfer the antibody-inhibitor mixtures to the coated plate and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody.

  • Signal Generation: Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

Lymphocyte Transformation Test (LTT)

Objective: To assess the potential of the derivatives to induce a proliferative response in T-cells from sensitized individuals (or a naive donor pool).

Protocol:

  • Cell Source: Obtain Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.

  • Compound Stimulation: Add varying concentrations of the parent compound and each derivative to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 5-7 days to allow for T-cell proliferation.

  • Proliferation Assay: Add a marker of cell proliferation, such as BrdU or [³H]-thymidine, for the final 18-24 hours of culture.

  • Measurement: Measure the incorporation of the marker, which is proportional to the extent of cell proliferation.

  • Data Analysis: Calculate the Stimulation Index (SI) for each compound at each concentration by dividing the mean counts per minute (CPM) of stimulated cultures by the mean CPM of unstimulated cultures. An SI value greater than a predefined threshold (typically 2 or 3) is considered positive.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison.

Table 1: Hypothetical Competitive ELISA Results

CompoundIC50 (µM)Relative Cross-Reactivity (%)
This compound10100
Derivative A5020
Derivative B>1000<1
Derivative C1567

Table 2: Hypothetical Lymphocyte Transformation Test Results

CompoundMaximum Stimulation Index (SI)Concentration for Max SI (µM)
This compound3.550
Derivative A2.1100
Derivative B1.2>200
Derivative C4.250

Interpretation of Hypothetical Results:

  • Derivative A shows significantly reduced antibody binding compared to the parent compound, suggesting that the addition of the aminopyridine moiety alters the primary antigenic determinant. The lower SI in the LTT also indicates a reduced T-cell response.

  • Derivative B exhibits negligible cross-reactivity in both assays, indicating that the purine analogue is unlikely to be recognized by antibodies or T-cells specific for the parent compound.

  • Derivative C , with its simple alkylation, retains significant antibody binding and even shows a slightly enhanced T-cell response. This suggests that the primary amine is a key part of the epitope and that modifications at this site can modulate immunogenicity.

structure_activity cluster_derivatives Derivatives parent This compound NH2 OH deriv_a Derivative A (Aminopyridine) Reduced Cross-Reactivity parent:f0->deriv_a Modification at Amine deriv_b Derivative B (Purine) Negligible Cross-Reactivity parent:f0->deriv_b Modification at Amine deriv_c Derivative C (N-Benzyl) High Cross-Reactivity parent:f0->deriv_c Modification at Amine

Figure 2: A conceptual diagram illustrating the structure-cross-reactivity relationship.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of cross-reactivity for derivatives of this compound. The outlined experimental workflow, from in silico analysis to in vitro cellular assays, allows for a comprehensive risk assessment. The hypothetical case study highlights how structural modifications can significantly impact the immunogenic potential of a molecule.

For compounds that demonstrate significant cross-reactivity in these initial screens, further investigation is warranted. This may include more advanced cellular assays, such as cytokine profiling to understand the nature of the T-cell response (e.g., Th1 vs. Th2), and in vivo models of drug hypersensitivity. Ultimately, a thorough understanding of a drug candidate's cross-reactivity profile is essential for ensuring patient safety and the successful development of new medicines.

References

A Prospective Benchmarking Guide: Evaluating 4-Amino-2-methylbutan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiomerically pure compounds. This guide provides a framework for benchmarking the performance of 4-Amino-2-methylbutan-2-ol as a potential chiral ligand in the well-established ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.

While specific catalytic performance data for this compound is not yet prevalent in peer-reviewed literature, its structure as a primary amino alcohol suggests its potential utility.[1][2] This guide, therefore, offers a prospective analysis. We will ground our discussion in the established performance of benchmark catalysts and provide a detailed, self-validating experimental protocol to enable researchers to rigorously evaluate this compound in their own laboratories.

The Role of Amino Alcohols in Asymmetric Transfer Hydrogenation

Chiral 1,2-amino alcohols are a cornerstone class of ligands in asymmetric catalysis.[3] Their efficacy stems from the ability of the nitrogen and oxygen atoms to form a stable bidentate chelate with a metal center, such as ruthenium. This coordination creates a rigid, well-defined chiral environment around the metal. In the context of ATH, this chiral pocket dictates the facial selectivity of hydride delivery from a hydrogen donor (typically isopropanol) to a prochiral ketone, resulting in the formation of a chiral alcohol with a high degree of enantiomeric purity.[4]

The Noyori-Ikariya bifunctional mechanism is widely accepted for this transformation. It posits a concerted, outer-sphere process where the ruthenium-bound hydride and a proton from the coordinated amine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state.[4][5] The steric and electronic properties of the amino alcohol ligand are therefore paramount in controlling the stereochemical outcome.

The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

To objectively evaluate a new ligand, it must be tested in a standardized, well-understood reaction. The Ru-catalyzed ATH of acetophenone to 1-phenylethanol serves as an industry-standard benchmark for this purpose.[6] The reaction is known for its high yields and selectivities with proven ligands, and the chiral product is readily analyzed.

Reaction: Acetophenone + 2-Propanol ---(Ru-catalyst, Chiral Ligand, Base)---> 1-Phenylethanol + Acetone

Performance of Established Amino Alcohol Ligands

Before evaluating a new candidate, it is essential to understand the state-of-the-art. The performance of established chiral amino alcohol ligands in the ATH of acetophenone provides the necessary benchmark for comparison.

Chiral LigandCatalyst SystemBaseTemp. (°C)Time (h)Conversion (%)ee (%) (Configuration)Reference
(1R,2S)-(+)-cis-1-Amino-2-indanol [RuCl₂(p-cymene)]₂KOH281.57091 (S)[6]
(1R,2R)-TsDPEN *[RuCl(p-cymene)]KOH250.17>9897 (R)[6]

Note: (1R,2R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a chiral diamine, included here as a high-performance benchmark for Noyori-type catalysts.

This data illustrates the high bar for both catalytic activity (conversion) and enantioselectivity (ee %) that a new ligand must meet or exceed to be considered a valuable alternative.

Prospective Evaluation of this compound

This compound is a primary amino alcohol with a tertiary alcohol group.[7] Its simpler, acyclic, and sterically less demanding backbone compared to a ligand like aminoindanol may influence the catalytic pocket's geometry and, consequently, the enantioselectivity. The absence of aromatic rings removes the potential for π-stacking interactions with the substrate. This guide provides the tools to experimentally determine these effects.

Detailed Experimental Protocol for Benchmarking

This self-validating protocol is designed for the systematic evaluation of this compound against the established benchmarks.

5.1. Materials and Reagents

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • This compound (Test Ligand)

  • (1R,2S)-(+)-cis-1-Amino-2-indanol (Benchmark Ligand)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (i-PrOH) (Solvent and Hydrogen Source)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base)

  • Anhydrous solvents for workup (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous NH₄Cl, brine, and anhydrous MgSO₄ or Na₂SO₄

  • Standards for (R)- and (S)-1-phenylethanol for chiral analysis

5.2. In Situ Catalyst Preparation and ATH Procedure

Causality: The active monomeric Ru-ligand complex is most conveniently and commonly formed in situ. This avoids the need to isolate the potentially sensitive catalyst complex. A base is required to deprotonate the ligand's hydroxyl group for coordination and to activate the catalyst.[4]

  • Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.25 mol%) and the chiral ligand (this compound or benchmark ligand, 0.0055 mmol, 1.1 eq to Ru) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous isopropanol (5.0 mL).

  • Activation: Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become a clear, homogeneous color.

  • Base Addition: Add a 0.1 M solution of KOH or KOtBu in isopropanol (0.05 mL, 0.005 mmol). Stir for another 10 minutes.

  • Reaction Initiation: Add acetophenone (1.0 mmol, 1.0 eq).

  • Monitoring: Stir the reaction at 28 °C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 24h) and analyzing them by TLC or GC.

  • Quenching: Upon completion, quench the reaction by adding a few drops of 2 M HCl.

5.3. Workup and Purification

  • Remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

5.4. Determination of Conversion and Enantiomeric Excess (ee)

  • Conversion: Determine the conversion of acetophenone to 1-phenylethanol using ¹H NMR spectroscopy or Gas Chromatography (GC) with an internal standard.

  • Enantiomeric Excess: The ee of the 1-phenylethanol product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, OB, or Lux Cellulose-3).[8][9][10] Compare the retention times to authentic racemic and enantiopure samples of 1-phenylethanol.

Visualizing the Workflow and Mechanism

To ensure clarity and reproducibility, the experimental workflow and the underlying catalytic cycle are presented below.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Workup & Analysis p1 [RuCl₂(p-cymene)]₂ + Chiral Ligand p2 Add Anhydrous i-PrOH p1->p2 p3 Stir 20-30 min p2->p3 p4 Add Base (KOH/KOtBu in i-PrOH) p3->p4 p5 Stir 10 min (Active Catalyst Forms) p4->p5 r1 Add Acetophenone p5->r1 r2 Stir at 28 °C r1->r2 r3 Monitor by GC/TLC r2->r3 r4 Quench with HCl r3->r4 a1 Solvent Removal r4->a1 a2 Aqueous Workup & Extraction a1->a2 a3 Dry & Concentrate a2->a3 a4 Analyze Conversion (NMR/GC) a3->a4 a5 Analyze ee (Chiral HPLC/GC) a3->a5

Caption: Experimental workflow for benchmarking chiral ligands in ATH.

catalytic_cycle catalyst [Ru]-H (Active Catalyst) ts Six-Membered Transition State catalyst->ts Coordination substrate Acetophenone substrate->ts h_donor Isopropanol precatalyst [Ru]-O-iPr h_donor->precatalyst Regeneration product 1-Phenylethanol byproduct Acetone ts->product H⁻, H⁺ Transfer ts->precatalyst precatalyst->catalyst β-Hydride Elimination precatalyst->byproduct

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Conclusion and Outlook

This guide provides the necessary framework for a rigorous and objective evaluation of this compound as a chiral ligand in asymmetric transfer hydrogenation. By benchmarking its performance against well-established, high-performing ligands like (1R,2S)-(+)-cis-1-amino-2-indanol under standardized conditions, researchers can generate the critical data needed to assess its potential. The provided protocols are designed to ensure scientific integrity and generate trustworthy, comparable results. The outcomes of such studies will be invaluable in determining whether this readily available amino alcohol can serve as a cost-effective and efficient alternative in the synthetic chemist's toolkit for producing life-saving pharmaceuticals and other high-value chiral molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Amino-2-methylbutan-2-ol (CAS: 26734-08-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document is designed to provide clear, actionable steps rooted in the specific chemical properties and associated hazards of this compound.

Core Principles: Hazard Assessment and Immediate Safety

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is a bifunctional molecule, containing both an amino group and a tertiary alcohol.[1] This structure dictates its primary hazards.

Primary Hazards:

  • Corrosivity: The presence of the amino group confers basicity, making the compound corrosive. It is classified under GHS as causing severe skin burns and eye damage (H314).[2] Direct contact can lead to serious chemical burns.

  • Toxicity: The compound is harmful if swallowed (Acute Toxicity 4, oral, H302).[2][3]

  • Irritation: It may cause respiratory irritation (H335).[4][5]

Due to these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Essential PPE & Handling Environment:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Ventilation: All transfers and preparations for disposal should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Waste Characterization and Segregation: The Causality of Compliance

Proper disposal begins with correct waste characterization. This compound must be disposed of as hazardous chemical waste . It cannot be neutralized and poured down the drain. This is because its organic structure and potential environmental effects preclude sewer disposal.[7]

Waste Stream Identification: Based on its properties, this compound should be segregated into a waste stream for Corrosive Organic Bases (Liquids) .

Critical Incompatibilities: Mixing incompatible chemicals in a single waste container can lead to violent reactions, gas generation, or container pressurization. The amino group can react exothermically with acids. Therefore, this waste must be kept separate from:

  • Strong Acids

  • Acid Chlorides and Anhydrides

  • Strong Oxidizing Agents[6]

Failure to segregate properly is a primary cause of laboratory incidents. Always maintain separate, clearly labeled waste containers for different hazard classes.[8]

Step-by-Step Disposal Protocol for Waste Product

This protocol outlines the standard procedure for collecting and disposing of unwanted this compound.

Materials:

  • Designated hazardous waste container (HDPE or glass, with a secure cap)

  • Hazardous Waste Label

  • Fume Hood

  • Appropriate PPE

Procedure:

  • Container Preparation: Obtain a suitable waste container from your institution's Environmental Health & Safety (EHS) department or follow their guidelines. The container must be clean, in good condition, and made of a compatible material (e.g., High-Density Polyethylene - HDPE).[9] Ensure it has a tightly fitting cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[8] Fill in all required information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "26734-08-7"

    • Approximate Concentration/Quantity

    • Hazard identification (e.g., "Corrosive," "Toxic")

  • Waste Transfer: Inside a chemical fume hood, carefully pour the waste this compound into the prepared container using a funnel. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[10]

  • Secure and Store: Securely cap the container immediately after adding the waste.[9] Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7] This area must be secure, under the control of laboratory personnel, and segregated by compatibility. Store corrosive bases away from acids.

  • Arrange for Pickup: Once the container is full or you are no longer generating this waste stream, contact your institution's EHS office to schedule a waste pickup.

Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

Procedure:

  • Initial Removal: In a fume hood, drain the container of all free-flowing liquid into the appropriate hazardous waste container described in Section 3.

  • Rinsing: Triple rinse the empty container with a suitable solvent, such as water or methanol. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[9]

  • Collect Rinsate: The rinsate is considered hazardous waste. Collect all three rinses in the same corrosive organic base waste container.[7]

  • Final Disposal: After triple rinsing, the container can typically be disposed of as regular non-hazardous waste (e.g., in a designated glass disposal box). Deface or remove the original label completely to prevent confusion.[9]

Spill Management

In the event of a small spill, the cleanup materials must also be disposed of as hazardous waste.

Procedure for Small Spills (in a fume hood):

  • Containment: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or a wide-mouthed jar).

  • Labeling and Disposal: Label the container as "Spill Debris containing this compound" and dispose of it through your EHS office along with your other hazardous waste.

  • Decontamination: Wipe the spill area clean with a cloth and appropriate solvent. The cleaning materials must also be disposed of as hazardous waste.

Data Summary Table

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 26734-08-7[3]
Molecular Formula C5H13NO[2]
GHS Pictograms Corrosion, Health Hazard[2]
GHS Hazard Codes H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2][3]
Storage Class 8A (Combustible, corrosive hazardous materials)[3]
Incompatibilities Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation Phase cluster_collection Collection Phase (in Fume Hood) cluster_storage Storage & Disposition cluster_empty Empty Container Disposal A Identify Waste: This compound B Assess Hazards: Corrosive, Toxic A->B K Triple Rinse Container with suitable solvent A->K If container is empty C Select PPE: Goggles, Face Shield, Resistant Gloves, Lab Coat B->C D Select Waste Container: Compatible (HDPE), Vented Cap C->D E Pre-Label Container: 'Hazardous Waste', Full Chemical Name, Hazards D->E F Transfer Waste to Container (Leave >10% Headspace) E->F G Securely Cap Container F->G H Wipe Container Exterior G->H I Store in Segregated SAA (Away from Acids/Oxidizers) H->I J Request Pickup from EHS I->J L Collect Rinsate as Hazardous Waste K->L M Deface Original Label K->M L->F Add to waste N Dispose of Container as Non-Hazardous Waste M->N

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its properties and a meticulously planned safety protocol. This guide provides essential, in-depth procedural guidance for the safe handling of 4-Amino-2-methylbutan-2-ol, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). My approach is grounded in a risk-assessment framework, ensuring that the level of protection is always commensurate with the potential exposure.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the critical first step in building a self-validating safety system. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessity for stringent protective measures. The primary dangers are significant and direct.[1]

According to aggregated GHS information, this compound is classified as causing severe skin burns and eye damage (H314) and being harmful if swallowed (H302).[1][2] The signal word "Danger" underscores the seriousness of these hazards.[2] This corrosive nature means that even brief contact with skin or eyes can lead to irreversible tissue damage. Therefore, our PPE strategy is not merely a suggestion but a mandatory defense against permanent injury.

Hazard Classification GHS Code Description Implication for Handling
Skin Corrosion/IrritationH314Causes severe skin burns and eye damageDirect contact must be completely avoided through impermeable gloves and body protection. Eye protection is non-negotiable.
Acute Toxicity (Oral)H302Harmful if swallowedWhile primary protection is procedural (e.g., no mouth pipetting), PPE prevents hand-to-mouth contamination.
Storage Class8ACombustible corrosive hazardous materialsRequires proper storage but also informs that associated PPE may need to be suitable for both corrosive and potentially combustible materials.[2]

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered PPE approach is essential to minimize exposure.[3] The selection of each component should be deliberate, based on the specific tasks being performed, from simple transfers of sealed containers to complex, multi-step synthetic procedures.

Primary Eye and Face Protection

The corrosive nature of this compound makes eye protection paramount. The eyes are exceptionally vulnerable to chemical splashes, and injury can be instantaneous and permanent.[4]

  • Minimum Requirement (Low-Splash Risk): For tasks like handling sealed containers or transporting small, capped vials, safety glasses with permanent side shields are the absolute minimum.

  • Standard Use (Moderate-Splash Risk): When weighing the liquid, preparing solutions, or performing transfers, you must upgrade to chemical splash goggles that form a seal around the eyes.[5]

  • Maximum Protection (High-Splash Risk): For large-volume transfers, heating, or any operation under pressure or with a high potential for splashing, a face shield must be worn in addition to chemical splash goggles.[4] The face shield protects the entire face from direct contact.

Hand Protection: Your First Line of Contact

The directive to "Wear protective gloves" (P280) requires careful consideration of glove material and thickness.[1][2] Not all gloves offer the same level of protection.

  • Incidental Contact: For tasks with a low likelihood of direct contact, such as handling a closed container, a single pair of standard nitrile gloves is acceptable. Always inspect gloves for tears or punctures before use.[3]

  • Extended Contact or Immersion: For weighing, solution preparation, and equipment cleaning, double-gloving is the mandatory protocol. The outer glove should be a chemical-resistant material such as neoprene or butyl rubber over an inner nitrile glove. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you safely retreat and re-glove.

  • Chemical Resistance: Always consult a glove manufacturer's chemical resistance chart to ensure the chosen material is appropriate for this compound and any solvents being used.

Body Protection

Your lab coat is a critical barrier that protects your personal clothing and skin from contamination.

  • Standard Use: A long-sleeved, knee-length lab coat is required for all work with this chemical.[6]

  • Enhanced Protection: For procedures involving significant quantities (>100 mL) or a high risk of splashing, supplement your lab coat with a chemical-resistant apron made of rubber or neoprene. For high-hazard activities, a disposable, solid-front gown offers superior protection.[3]

Respiratory Protection

While the GHS classification for this compound does not list inhalation as a primary hazard, a thorough risk assessment is crucial.[1]

  • Engineering Controls First: All work with this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[3][7]

  • When Respirators are Necessary: If you are handling large quantities, notice a strong odor, or are cleaning a large spill outside of a fume hood, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[4][6]

Operational Protocols: Integrating Safety into Your Workflow

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific laboratory task. This ensures that the protective measures scale directly with the risk.

PPE_Selection_Workflow cluster_risk Risk Assessment of Task cluster_ppe Required Personal Protective Equipment start Identify Laboratory Task risk_low Low Risk (e.g., Handling sealed containers, transporting small vials) start->risk_low Minimal exposure potential risk_mod Moderate Risk (e.g., Weighing, preparing stock solutions, small-scale transfers <100mL) start->risk_mod Controlled liquid handling risk_high High Risk (e.g., Large-scale synthesis, heating, potential for aerosolization) start->risk_high Significant exposure potential ppe_low Standard PPE • Lab Coat • Safety Glasses (with side shields) • Single Nitrile Gloves risk_low->ppe_low ppe_mod Enhanced PPE (in Fume Hood) • Lab Coat • Chemical Splash Goggles • Double Gloves (Nitrile) risk_mod->ppe_mod ppe_high Maximum PPE (in Fume Hood) • Impermeable Gown or Apron • Chemical Splash Goggles & Face Shield • Double Gloves (Neoprene/Butyl) • Respiratory Protection (as needed) risk_high->ppe_high

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don your lab coat or gown and fasten it completely.

  • Respiratory Protection (if required): Perform a fit check according to manufacturer instructions.

  • Eye and Face Protection: Put on your safety goggles and, if needed, the face shield.

  • Gloves: Put on the inner glove, followed by the outer glove, ensuring the cuffs of the outer glove go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Method:

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand (now with only the inner glove) to slide under the cuff of the remaining outer glove and peel it off.

  • Body Protection: Unfasten your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it.

  • Face and Eye Protection: Remove the face shield and goggles from the back of your head by handling the strap. Never touch the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a crucial final step to protect yourself, your colleagues, and the environment.

  • Waste Segregation: All disposable PPE (gloves, gowns) and materials (wipes, weighing paper) that have come into contact with this compound must be treated as hazardous chemical waste.[8]

  • Containerization: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. The container must be kept closed except when adding waste.[8]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[8]

  • Consult Regulations: Always follow your institution's specific waste disposal protocols, which must comply with local, regional, and national regulations.[7]

Emergency Protocols: Responding to PPE Failure

In the event of an exposure due to a spill or PPE failure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Go directly to an emergency eyewash station. Hold the eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Spill Cleanup: For small spills, absorb the liquid with an inert material like sand or vermiculite. For large spills, evacuate the area and contact your institution's EHS or emergency response team. Only personnel with appropriate training and maximum-level PPE should handle large spills.

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only you but your entire research team. This diligence ensures that your focus can remain on achieving scientific breakthroughs, confident that the foundational risks have been expertly managed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.